Phenolphthalin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022439 | |
| Record name | Phenolphthalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-90-3 | |
| Record name | Phenolphthalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenolphthalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenolphthalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenolphthalin from Phenolphthalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenolphthalin, the reduced form of phenolphthalein. This compound is a critical reagent in the Kastle-Meyer test for the presumptive identification of blood, a technique widely used in forensic science. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data.
Introduction
Phenolphthalein, a common acid-base indicator, can be chemically reduced to its colorless form, this compound. This transformation is the basis for the Kastle-Meyer test, where the heme in blood catalyzes the oxidation of this compound back to the vibrant pink phenolphthalein in the presence of hydrogen peroxide. Understanding the synthesis of high-purity this compound is crucial for the preparation of a reliable Kastle-Meyer reagent and has applications in other areas of chemical analysis and diagnostics. This guide offers a detailed protocol for this synthesis, tailored for a laboratory setting.
Reaction Mechanism: The Reduction of Phenolphthalein
The conversion of phenolphthalein to this compound is a two-electron reduction reaction. In an alkaline environment, the lactone ring of the pink, quinoid form of phenolphthalein is opened. The resulting planar, conjugated system is then reduced by a suitable reducing agent, such as zinc metal. The zinc donates two electrons, breaking the conjugation of the triphenylmethane structure and resulting in the colorless this compound.
The overall reaction can be summarized as follows:
C₂₀H₁₄O₄ (Phenolphthalein) + Zn + 2OH⁻ → C₂₀H₁₆O₄²⁻ (this compound dianion) + ZnO
Upon acidification, the this compound dianion is protonated to yield the final product, this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from phenolphthalein.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | 2.0 g |
| Potassium Hydroxide | KOH | 56.11 | 20.0 g |
| Deionized Water | H₂O | 18.02 | 100 cm³ |
| Zinc Dust | Zn | 65.38 | 20.0 g |
| Anti-bumping granules | - | - | A few |
| Ethanol (for purification) | C₂H₅OH | 46.07 | As needed |
3.2. Procedure
-
Combine 2.0 g of phenolphthalein, 20.0 g of potassium hydroxide, and 100 cm³ of deionized water in a 250 cm³ round-bottomed flask.[1]
-
Add 20.0 g of zinc dust and a few anti-bumping granules to the flask.[1]
-
The solution will initially turn a deep pink or fuchsia color due to the alkaline conditions.
-
Heat the mixture to a gentle boil. The intense pink color will gradually fade to a faint yellow or become colorless as the phenolphthalein is reduced to this compound.[1] This process is typically achieved by boiling an alkaline solution of phenolphthalein with powdered zinc.[2]
-
Continue boiling until the color change is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solution to remove the excess zinc dust and any zinc oxide formed.
-
The filtrate contains the dissolved this compound.
3.3. Purification (Optional but Recommended)
For applications requiring high purity, the this compound can be precipitated and further purified:
-
Slowly add a dilute acid (e.g., 1 M HCl) to the filtrate until the solution becomes acidic.
-
This compound will precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude this compound can be recrystallized from a suitable solvent, such as ethanol, to obtain a product with higher purity.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Phenolphthalein | 2.0 g | [1] |
| Potassium Hydroxide | 20.0 g | [1] |
| Zinc Dust | 20.0 g | [1] |
| Product: this compound | ||
| Theoretical Yield | Approx. 2.01 g | Calculated |
| Melting Point | 234-236 °C | |
| Spectroscopic Data | ||
| LC-MS Precursor Ion (m/z) | 319.096 ([M+H]⁺) | |
| LC-MS Fragment Ions (m/z) | 273.0922, 181.066, 275.1078, 319.0977, 93.0346 |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
5.2. Reaction Mechanism of the Kastle-Meyer Test
This diagram illustrates the reversible reaction that forms the basis of the Kastle-Meyer test, involving the interconversion of phenolphthalein and this compound.
Caption: The reversible reduction-oxidation of phenolphthalein.
References
phenolphthalin CAS number and molecular weight
An In-depth Technical Guide to Phenolphthalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenolphthalein, a widely recognized phthalein dye. The document details its chemical properties, mechanisms of action, and key applications in laboratory and industrial settings, with a focus on information relevant to researchers, scientists, and professionals in drug development. The synonym "phenolphthalin" is sometimes used to refer to this compound.
Core Chemical and Physical Data
A summary of the key quantitative data for phenolphthalein is presented below for easy reference.
| Property | Value |
| CAS Number | 77-09-8 |
| Molecular Formula | C₂₀H₁₄O₄ |
| Molecular Weight | 318.32 g/mol |
| Appearance | White to yellowish-white crystalline powder |
| Solubility | Slightly soluble in water; soluble in ethanol, ether |
| Melting Point | 258-263 °C |
| pH Transition Range | pH 8.2 (colorless) to pH 10.0 (pink/fuchsia)[1][2][3][4] |
Mechanism of Action as a pH Indicator
Phenolphthalein is extensively used as an indicator in acid-base titrations due to its distinct color change that is dependent on the pH of the solution.[1][2][3][5] This change in color is a result of structural rearrangements of the molecule.
-
Acidic to Neutral Conditions (pH < 8.2): In acidic and neutral solutions, phenolphthalein exists in its nonionized lactone form, which is colorless.[1][3][5]
-
Basic Conditions (pH 8.2 - 10.0): As the pH increases and the solution becomes basic, the lactone ring opens, and the molecule is doubly deprotonated to form a quinoid structure.[1][3] This new form has an extended conjugated system, which allows it to absorb light in the visible spectrum, resulting in a pink to fuchsia color.[1]
-
Strongly Basic Conditions (pH > 12): In very strongly basic solutions, the pink color of phenolphthalein slowly fades to colorless. This is due to the formation of an In(OH)³⁻ form, which disrupts the conjugated system.[1][5]
-
Strongly Acidic Conditions (pH < 0): Under strongly acidic conditions, phenolphthalein can become protonated, leading to an orange coloration.[3][5]
Experimental Protocols
Preparation of 1% (w/v) Phenolphthalein Indicator Solution
This protocol outlines the preparation of a 1% weight by volume phenolphthalein solution, commonly used in acid-base titrations.
Materials:
-
Phenolphthalein powder
-
Ethanol (95% or higher)
-
Distilled water
-
Precision balance
-
100 mL beaker
-
50 mL measuring cylinder
-
Stirring rod
-
100 mL volumetric flask
-
Storage bottle
Procedure:
-
Weigh out 1.0 g of phenolphthalein powder using a precision balance.
-
Measure 50 mL of ethanol and transfer it to the 100 mL beaker.
-
Add the weighed phenolphthalein powder to the ethanol in the beaker.
-
Stir the mixture with a stirring rod until the phenolphthalein is completely dissolved.
-
Slowly add distilled water to the beaker to bring the total volume to approximately 90 mL while stirring.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a labeled storage bottle.
Acid-Base Titration Using Phenolphthalein Indicator
This protocol describes the use of phenolphthalein to determine the endpoint of a titration between a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
Materials:
-
Standardized solution of NaOH (e.g., 0.1 M)
-
Solution of HCl of unknown concentration
-
1% Phenolphthalein indicator solution
-
Burette
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flask
-
White tile or paper
Procedure:
-
Rinse the burette with a small amount of the NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette a known volume (e.g., 25.0 mL) of the HCl solution into a clean Erlenmeyer flask.
-
Add 2-3 drops of the 1% phenolphthalein indicator solution to the HCl in the flask. The solution should remain colorless.
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.
-
Slowly add the NaOH solution from the burette to the HCl solution while constantly swirling the flask.
-
As the endpoint is approached, the pink color will start to appear where the NaOH is added and will disappear upon swirling. Add the NaOH dropwise at this stage.
-
The endpoint is reached when the addition of a single drop of NaOH solution causes a faint but permanent pink color to persist for at least 30 seconds.[6]
-
Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to obtain concordant results.
Biological Activity and Toxicology
Former Use as a Laxative
Phenolphthalein was widely used as a stimulant laxative for over a century.[3][4][5][7] Its laxative effect is due to the stimulation of the intestinal mucosa.[4][8] However, its use in over-the-counter laxatives was discontinued following concerns about its potential carcinogenicity.[3][5][7]
Carcinogenicity
Studies in experimental animals have provided sufficient evidence for the carcinogenicity of phenolphthalein.[9] Oral exposure to phenolphthalein has been shown to cause tumors in multiple tissue sites in rats and mice.[9][10] As a result, the International Agency for Research on Cancer (IARC) has classified phenolphthalein as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[11] The U.S. National Toxicology Program has also concluded that phenolphthalein is reasonably anticipated to be a human carcinogen.[9]
Metabolism
In the body, phenolphthalein is absorbed from the gastrointestinal tract and undergoes extensive metabolism.[9] The primary metabolite is phenolphthalein glucuronide, which is formed in the intestinal epithelium and liver.[9][11][12] This conjugate is then eliminated primarily in the bile.[9][12]
Other Applications
-
Kastle-Meyer Test: A reduced, colorless form of phenolphthalein, known as this compound, is used in the Kastle-Meyer test to presumptively identify the presence of blood.[5] In the presence of hemoglobin and an oxidizing agent (hydrogen peroxide), this compound is oxidized back to phenolphthalein, resulting in a pink color.[5]
-
Concrete Carbonation Test: The pH sensitivity of phenolphthalein is utilized to test the depth of carbonation in concrete.[5][9] Normal concrete has a high pH and will turn pink when a phenolphthalein solution is applied, whereas carbonated concrete has a lower pH and will remain colorless.[8]
-
Disappearing Inks: Phenolphthalein is a component in some disappearing inks, where its color change in the presence of a base and subsequent fading due to reaction with atmospheric carbon dioxide is exploited.[5][8]
References
- 1. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 2. fiveable.me [fiveable.me]
- 3. PHENOLPHTHALEIN - Ataman Kimya [atamanchemicals.com]
- 4. What is Phenolphthalein used for? [synapse.patsnap.com]
- 5. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Phenolphthalein | pH indicator, acid-base titration, indicator dye | Britannica [britannica.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Phenolphthalein Synthetic Compound - HIn - phph - Periodical [periodical.knowde.com]
- 12. Metabolism and disposition of phenolphthalein in male and female F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Phenolphthalin Oxidation by Heme Peroxidases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism underlying the oxidation of phenolphthalin by heme peroxidases. This compound, a reduced form of phenolphthalein, serves as a chromogenic substrate for these enzymes, with its oxidation resulting in a distinct color change. This process is of significant interest in various biochemical and diagnostic assays. This document details the catalytic cycle of heme peroxidases, the specific steps of this compound oxidation, and the formation of key intermediates. Furthermore, it presents detailed experimental protocols for studying this reaction and summarizes relevant kinetic data for typical peroxidase substrates to provide a comparative context.
Introduction to Heme Peroxidases and this compound
Heme peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂) or other peroxides. These enzymes play crucial roles in a diverse range of biological processes, including immune response, hormone biosynthesis, and lignin formation in plants. A key member of this family is horseradish peroxidase (HRP), which is extensively used in biotechnology and diagnostics due to its stability and broad substrate specificity.
The catalytic activity of heme peroxidases is centered at their prosthetic group, a heme cofactor. The iron atom within the heme cycles through different oxidation states to facilitate the transfer of electrons from the substrate to hydrogen peroxide, which is reduced to water.
This compound is the reduced, colorless form of the common pH indicator phenolphthalealein. Its oxidation to the colored phenolphthalein provides a convenient method for assaying peroxidase activity. This reaction is widely employed in various immunoassays, such as ELISA, where the high turnover rate of the enzyme allows for significant signal amplification.
The Catalytic Cycle of Heme Peroxidase
The generally accepted mechanism for the oxidation of substrates by heme peroxidases involves a multi-step catalytic cycle. This cycle is initiated by the reaction of the native enzyme with hydrogen peroxide, leading to the formation of a highly reactive intermediate known as Compound I. Compound I then oxidizes a substrate molecule in two successive one-electron steps, via another intermediate, Compound II, before the enzyme returns to its native state.
The key steps in the catalytic cycle are as follows:
-
Formation of Compound I: The ferric heme iron (Fe³⁺) of the native enzyme reacts with hydrogen peroxide. This leads to the heterolytic cleavage of the O-O bond of H₂O₂, resulting in the formation of Compound I and a molecule of water. Compound I contains an oxyferryl species (Fe⁴⁺=O) and a porphyrin π-cation radical. This intermediate is two oxidizing equivalents above the native enzyme.
-
Reduction of Compound I to Compound II: Compound I oxidizes a substrate molecule (in this case, this compound) by accepting a single electron. This results in the formation of a substrate free radical and the reduction of the porphyrin radical. The enzyme is now in the form of Compound II, which still contains the oxyferryl center (Fe⁴⁺=O) and is one oxidizing equivalent above the native state.
-
Reduction of Compound II to the Native Enzyme: Compound II oxidizes a second substrate molecule, generating another substrate free radical. The oxyferryl iron is reduced back to its ferric state (Fe³⁺), and a molecule of water is released. The enzyme has now returned to its native resting state, ready to begin a new catalytic cycle.
Mechanism of this compound Oxidation
The oxidation of this compound by heme peroxidases follows the general catalytic cycle described above. The key event is the one-electron oxidation of the phenolic hydroxyl groups of this compound by Compounds I and II.
Fast-flow electron paramagnetic resonance (EPR) studies of the reaction between phenolphthalein and horseradish peroxidase (HRP) in the presence of hydrogen peroxide have allowed for the direct detection of free radical intermediates.[1] One of the detected species has EPR parameters characteristic of a phenoxyl radical.[1] This observation strongly supports the single-electron transfer mechanism.
The this compound phenoxyl radical is a highly reactive species. It can undergo further reactions, including dimerization and polymerization, to form the final colored product, phenolphthalein, and other polymeric products.[1] The presence of a broad, unresolved EPR spectrum in these studies suggests the formation of such polymeric free radical products.[1]
The overall proposed mechanism for this compound oxidation is depicted in the following pathway:
Quantitative Data
While the oxidation of this compound is widely used for qualitative and semi-quantitative assays of peroxidase activity, detailed kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat) for this specific substrate are not extensively documented in publicly available literature. However, to provide a frame of reference for the catalytic efficiency of heme peroxidases, the kinetic constants for several common peroxidase substrates are presented in the table below.
| Substrate | Peroxidase Source | Kₘ (mM) | kcat (s⁻¹) | Conditions |
| Guaiacol | Horseradish Peroxidase | 0.43 | 250 | pH 7.0, 25°C |
| o-Dianisidine | Horseradish Peroxidase | 0.04 | 1,200 | pH 6.0, 25°C |
| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Horseradish Peroxidase | 0.5 | 3,000 | pH 5.0, 25°C |
| Luminol | Horseradish Peroxidase | 0.3 | 500 | pH 8.5, 25°C |
Note: These values are approximate and can vary depending on the specific isoenzyme, purity, and assay conditions.
Experimental Protocols
Spectrophotometric Assay for Peroxidase Activity using this compound
This protocol provides a general method for determining peroxidase activity by monitoring the formation of colored phenolphthalein.
Materials:
-
Heme peroxidase solution (e.g., Horseradish Peroxidase) of known concentration.
-
This compound solution (e.g., 1 mg/mL in ethanol, freshly prepared).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Spectrophotometer capable of measuring absorbance at 550 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Phosphate buffer (e.g., 800 µL).
-
This compound solution (e.g., 100 µL).
-
Hydrogen peroxide solution (e.g., 50 µL).
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the peroxidase solution (e.g., 50 µL) to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the increase in absorbance at 550 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Peroxidase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of phenolphthalein at 550 nm, c is the concentration, and l is the path length of the cuvette.
Stopped-Flow Kinetics
To study the pre-steady-state kinetics of this compound oxidation, a stopped-flow spectrophotometer is required. This technique allows for the rapid mixing of reactants and the observation of the reaction on a millisecond timescale. This is essential for detecting and characterizing the formation and decay of transient intermediates like Compound I and Compound II. The change in absorbance at specific wavelengths corresponding to these intermediates (typically around 410 nm for Compound I and 420 nm for Compound II) would be monitored immediately after mixing the enzyme with hydrogen peroxide and this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for the direct detection of species with unpaired electrons, such as the this compound phenoxyl radical. To overcome the short lifetime of this radical, spin trapping agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) can be used. The phenoxyl radical reacts with DMPO to form a more stable nitroxide adduct, which can then be detected by EPR. The resulting EPR spectrum provides information about the structure of the trapped radical.
Conclusion
The oxidation of this compound by heme peroxidases is a complex process involving a well-defined catalytic cycle and the generation of reactive free radical intermediates. While the overall mechanism is understood, further research is needed to fully characterize the kinetics and the nature of the final reaction products. The experimental protocols outlined in this guide provide a framework for researchers to investigate this reaction in greater detail, contributing to a deeper understanding of heme peroxidase function and its applications in biotechnology and medicine.
References
Solubility of Phenolphthalein in Ethanol and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenolphthalein in ethanol and water, two common solvents in laboratory and pharmaceutical applications. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides context on the physicochemical properties of phenolphthalein relevant to its solubility.
Quantitative Solubility Data
The solubility of phenolphthalein is markedly different in ethanol and water, a reflection of its molecular structure which contains both polar hydroxyl groups and a large nonpolar aromatic backbone.
Solubility in Water
Solubility in Ethanol
Phenolphthalein exhibits high solubility in ethanol. A commonly cited value is approximately 8.3 g/100 mL , which is derived from the observation that 1 gram of phenolphthalein dissolves in 12 mL of alcohol.[3][4] However, the temperature for this measurement is not consistently specified. It is generally understood that, like most solid solutes, the solubility of phenolphthalein in ethanol increases with temperature, though specific data points are scarce in readily accessible literature.
Solubility in Ethanol-Water Mixtures
The solubility of phenolphthalein in binary mixtures of ethanol and water is a critical parameter for its use as an indicator, as these are the typical solvent systems for titration experiments. While quantitative data across a range of ethanol-water concentrations and temperatures is not widely tabulated in standard chemical literature, it is known that phenolphthalein's solubility is significantly higher in ethanol-rich mixtures. The common practice of dissolving phenolphthalein in a small amount of pure ethanol before diluting with water to prepare indicator solutions underscores its poor solubility in water and good solubility in ethanol.
Table 1: Summary of Phenolphthalein Solubility
| Solvent | Temperature | Solubility ( g/100 mL) |
| Water | Room Temperature | ~ 0.04[1] |
| Ethanol | Not Specified | ~ 8.3[3][4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for determining the solubility of phenolphthalein in a given solvent.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like phenolphthalein.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid phenolphthalein to a known volume of the solvent (e.g., ethanol, water, or an ethanol-water mixture) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.
-
After agitation, allow the solution to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
-
Sample Withdrawal and Weighing:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution due to temperature changes.
-
Transfer the supernatant to a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish with the solution to determine the mass of the solution.
-
-
Solvent Evaporation and Mass Determination:
-
Gently evaporate the solvent from the evaporating dish in a fume hood or a well-ventilated area. A rotary evaporator or a steam bath can be used for efficient and controlled evaporation.
-
Once the solvent is completely evaporated, dry the evaporating dish containing the phenolphthalein residue in an oven at a temperature below its melting point (the melting point of phenolphthalein is approximately 262.5 °C) until a constant mass is achieved.[3]
-
Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved phenolphthalein is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.
-
The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved phenolphthalein.
-
Solubility is then expressed as grams of phenolphthalein per 100 mL or 100 g of the solvent.
-
UV-Vis Spectrophotometric Method
This method is suitable for determining the concentration of a solute that absorbs ultraviolet or visible light. Phenolphthalein has a characteristic absorbance in the UV-Vis spectrum, which can be utilized for its quantification in a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of phenolphthalein at a constant temperature.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of phenolphthalein in the desired solvent with known concentrations. The concentration range should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Determine the wavelength of maximum absorbance (λmax) of phenolphthalein in the chosen solvent by scanning a standard solution across a range of wavelengths.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw a sample of the clear supernatant from the saturated solution.
-
Dilute the supernatant with a known volume of the solvent to bring its concentration into the range of the calibration curve. The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted solution at the λmax using the spectrophotometer.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of phenolphthalein in the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This concentration represents the solubility of phenolphthalein in the solvent at the given temperature.
-
Physicochemical Context for Solubility
The solubility of phenolphthalein is intrinsically linked to its molecular structure and its behavior in solution. In its solid, neutral state, phenolphthalein exists as a colorless lactone. This form is largely nonpolar, which explains its low solubility in the highly polar solvent, water, and its much higher solubility in the less polar organic solvent, ethanol.
It is important to note that the solubility data presented here pertains to the neutral form of phenolphthalein. In alkaline solutions (pH > 8.2), the lactone ring opens to form a pink-colored, dianionic quinoid structure. This ionic form is significantly more polar and, consequently, more soluble in water. However, this is a chemical reaction rather than a simple dissolution process. At very high pH (above 13), the pink color disappears as the molecule is converted into a colorless carbinol form.
Conclusion
This technical guide has summarized the available data on the solubility of phenolphthalein in ethanol and water and provided detailed experimental protocols for its determination. While phenolphthalein's solubility in pure solvents at room temperature is reasonably well-documented, there is a notable lack of comprehensive data on its temperature dependence and its solubility in ethanol-water mixtures. For researchers, scientists, and drug development professionals, the provided experimental methodologies offer a robust framework for generating precise solubility data tailored to their specific needs and solvent systems. Such data is essential for the accurate preparation of solutions and for understanding the behavior of phenolphthalein in various chemical and pharmaceutical contexts.
References
Core Chemical Structure and Functional Group Differences
An In-depth Technical Guide to the Chemical Differences Between Phenolphthalin and Phenolphthalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the fundamental chemical distinctions between this compound and phenolphthalein. It delves into their structural and functional group differences, physicochemical properties, and the redox relationship that defines their interconversion. Detailed experimental protocols and visual diagrams are provided to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.
Phenolphthalein and this compound are two distinct chemical compounds that are related through a redox reaction. The core difference lies in their functional groups, which dictates their chemical and physical properties.
Phenolphthalein (C₂₀H₁₄O₄) is a well-known acid-base indicator.[1][2][3] Its structure is characterized by a triphenylmethane framework containing a lactone ring , which is a cyclic ester, and two hydroxyl groups (-OH) on the phenol rings.[2][4][5] In its unionized lactone form, the molecule is colorless.[1][6]
This compound (C₂₀H₁₆O₄), on the other hand, is the reduced form of phenolphthalein.[1][7] The key structural difference is the opening of the lactone ring and the reduction of the central furanone ring system. Specifically, the ketone group within the furanone ring of phenolphthalein is reduced to a secondary alcohol, and the ether linkage of the lactone is cleaved, resulting in a carboxylic acid group. This structural change eliminates the extended conjugation responsible for the color of the oxidized form, rendering this compound colorless.[1][7]
The following diagram illustrates the chemical structures of phenolphthalein and this compound, highlighting the key functional group differences.
Comparative Physicochemical Properties
The structural differences between phenolphthalein and this compound give rise to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.
| Property | Phenolphthalein | This compound |
| Chemical Formula | C₂₀H₁₄O₄[1][2][3] | C₂₀H₁₆O₄[8] |
| Molar Mass | 318.32 g/mol [3] | 320.34 g/mol [8] |
| Appearance | White to yellowish-white crystalline powder[2][3] | White solid[8] |
| Color in Solution | Colorless in acidic & neutral solutions; Pink to fuchsia in basic solutions (pH 8.2-12)[1][9][10] | Colorless[1][7] |
| Melting Point | 258–263 °C[3] | ~235 °C[8] |
| Solubility | Slightly soluble in water; readily soluble in alcohols and ether[1][2][11] | Information not readily available, but used in solution for the Kastle-Meyer test. |
| Primary Application | Acid-base indicator[1][3] | Redox indicator in the Kastle-Meyer test for blood[1][12] |
The Redox Relationship: Interconversion of this compound and Phenolphthalein
This compound and phenolphthalein are interconvertible through a redox reaction. This compound is the reduced form, and phenolphthalein is the oxidized form. This relationship is the basis for the Kastle-Meyer test, a presumptive test for the presence of blood.[1][12]
The following diagram illustrates the redox reaction pathway.
Experimental Protocols
Synthesis of this compound from Phenolphthalein (Reduction)
Objective: To prepare the colorless, reduced form of phenolphthalein.
Materials:
-
Phenolphthalein
-
Zinc dust
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filter paper and funnel
Methodology:
-
Prepare a dilute solution of sodium hydroxide in an Erlenmeyer flask.
-
Add a small amount of phenolphthalein to the NaOH solution. The solution will turn pink.
-
Add zinc dust to the pink solution.
-
Gently heat the mixture while stirring. The pink color will gradually fade as the phenolphthalein is reduced to this compound.
-
Once the solution is colorless, remove it from the heat and allow the excess zinc dust to settle.
-
Filter the solution to remove the zinc dust. The resulting clear, colorless solution is an alkaline solution of this compound.
The Kastle-Meyer Test: Oxidation of this compound to Phenolphthalein
Objective: To demonstrate the presumptive identification of blood through the catalytic oxidation of this compound.
Materials:
-
A sample suspected to contain blood (e.g., a stain on a cotton swab)
-
Kastle-Meyer reagent (a solution of this compound in ethanol with potassium hydroxide)
-
Ethanol (95%)
-
Hydrogen peroxide (3% solution)
-
Droppers
Methodology:
-
Moisten a cotton swab with a drop of ethanol.
-
Rub the swab on the suspected bloodstain to collect a sample.
-
Add a drop of the Kastle-Meyer reagent (this compound solution) to the swab. No color change should be observed at this stage.[12]
-
Add a drop of 3% hydrogen peroxide to the swab.[12]
-
Observation: An immediate change to a pink color indicates a positive presumptive test for blood.[1][12] This color change is due to the heme in hemoglobin catalyzing the oxidation of the colorless this compound back to the pink, oxidized phenolphthalein in the basic solution.[12][13]
The workflow for the Kastle-Meyer test is depicted in the following diagram.
Conclusion
The chemical differences between this compound and phenolphthalein are fundamentally rooted in their redox states. Phenolphthalein, the oxidized form, possesses a lactone ring and is renowned for its pH-dependent color change. In contrast, this compound is the reduced, colorless form. This redox relationship is not only a key chemical distinction but also the basis for important analytical applications such as the Kastle-Meyer test for the presumptive identification of blood. A thorough understanding of their respective structures and properties is crucial for their effective application in research and forensic science.
References
- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 2. PHENOLPHTHALEIN - Ataman Kimya [atamanchemicals.com]
- 3. byjus.com [byjus.com]
- 4. Phenolphthalein - C20H14O4 - GeeksforGeeks [geeksforgeeks.org]
- 5. SATHEE: Chemistry Phenolphthalein [sathee.iitk.ac.in]
- 6. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 7. wikidiff.com [wikidiff.com]
- 8. labproinc.com [labproinc.com]
- 9. nbinno.com [nbinno.com]
- 10. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 11. Phenolphthalein | 77-09-8 [chemicalbook.com]
- 12. dfs.dc.gov [dfs.dc.gov]
- 13. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Kastle-Meyer Test: History, Discovery, and Core Principles
This technical guide provides a comprehensive overview of the Kastle-Meyer test, a cornerstone of presumptive blood identification in forensic science. The document details its historical development, the underlying chemical principles, detailed experimental protocols, and a critical evaluation of its sensitivity and specificity.
History and Discovery
The Kastle-Meyer test, a pivotal development in forensic serology, emerged from the foundational work of several scientists in the early 20th century. Prior to its introduction, presumptive blood tests, such as the one developed by Christian Friedrich Schönbein in 1863 which used the foaming reaction of hydrogen peroxide with blood, were in use.[1] However, the Kastle-Meyer test offered a more specific and convenient colorimetric method.
The test is named after Joseph Hoeing Kastle (1864–1916), an American agricultural chemist, and Erich Meyer (1874–1927), a German physician and chemist.[2][3] In 1901, Kastle and his colleague Oliver March Shedd discovered that various biological materials could catalyze the oxidation of colorless phenolphthalin to the brightly colored phenolphthalein in an alkaline solution.[2] This initial finding laid the groundwork for the test's application in detecting blood.
Two years later, in 1903, Erich Meyer refined this observation, specifically demonstrating that red blood cells were responsible for this catalytic reaction.[2][4] Subsequent research by Kastle and Amoss in 1906 confirmed that hemoglobin within the blood was the active component, and by 1909, Kastle had established the test's high sensitivity for detecting even very dilute blood samples.[2] However, it was also recognized early on, by Pozzi-Escot in 1908, that the test could yield false-positive results with substances other than blood.[2]
Core Principles: The Chemistry of Detection
The Kastle-Meyer test is a catalytic colorimetric test that relies on the peroxidase-like activity of the heme group in hemoglobin.[2][4] The core of the test is an oxidation-reduction reaction. The Kastle-Meyer reagent is a reduced form of phenolphthalein, known as this compound, which is colorless. In the presence of an oxidizing agent, such as hydrogen peroxide, and a catalyst, this compound is oxidized back to phenolphthalein, resulting in a vibrant pink color in an alkaline medium.
The heme in hemoglobin acts as the catalyst for this reaction. It accelerates the decomposition of hydrogen peroxide, leading to the rapid oxidation of this compound.
The overall chemical reaction can be summarized as follows:
Caption: Chemical reaction pathway of the Kastle-Meyer test.
Experimental Protocols
Preparation of the Kastle-Meyer Reagent (this compound)
The Kastle-Meyer reagent is prepared by the reduction of phenolphthalein.
Materials:
-
Phenolphthalein powder: 2g[5]
-
Sodium hydroxide (NaOH): 20g[5]
-
Zinc dust (powdered zinc): 30g[5]
-
Distilled water: 100 mL[5]
-
Reflux apparatus
-
Filter paper
Procedure:
-
Combine 2g of phenolphthalein, 20g of sodium hydroxide, and 100 mL of distilled water in a flask. The solution will turn pink.[5]
-
Add 30g of zinc dust to the solution.[5]
-
Heat the mixture under reflux for approximately two hours, or until the solution becomes colorless.[5] This indicates the reduction of phenolphthalein to this compound.
-
Allow the solution to cool.
-
Filter the solution to remove the excess zinc dust.
-
Store the colorless reagent in a sealed, dark bottle, often with a small amount of zinc powder at the bottom to prevent re-oxidation.
Performing the Kastle-Meyer Test
Materials:
-
Suspected bloodstain
-
Sterile cotton swab or filter paper
-
Ethanol (70%)
-
Kastle-Meyer reagent (this compound solution)
-
Hydrogen peroxide (3% solution)
Caption: Standard workflow for performing the Kastle-Meyer test.
Procedure:
-
A sample of the suspected stain is collected using a sterile cotton swab or a piece of filter paper.[6] A very small amount of the stain is sufficient for testing.
-
A drop or two of 70% ethanol is added to the swab. This step is optional but recommended as it helps to lyse the red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[3][7]
-
A drop or two of the Kastle-Meyer reagent is then added to the swab. At this stage, there should be no color change. If the swab turns pink, it indicates that the reagent has oxidized or that a contaminant is present, rendering the test inconclusive.[1][3]
-
Finally, a drop or two of 3% hydrogen peroxide is added. A rapid change to a bright pink color within 10 to 30 seconds is a positive presumptive test for blood.[1][3][6] A color change after this period may be due to the natural oxidation of the reagent in the air and should be considered a negative result.[3]
Data Presentation: Sensitivity and Specificity
The Kastle-Meyer test is renowned for its high sensitivity. However, its specificity is limited due to cross-reactivity with other substances.
Sensitivity
The sensitivity of the Kastle-Meyer test is often reported as the highest dilution of blood at which a positive result can still be obtained.
| Study/Source Reference | Reported Sensitivity (Blood Dilution) |
| ThoughtCo | 1:10,000,000[3] |
| Science Project | 1:10,000[8] |
| YouTube - Chemistry Channel | Approximately 1:10,000[5] |
Note: Sensitivity can be influenced by factors such as the substrate, age of the stain, and environmental conditions.
Specificity and False Positives
A significant limitation of the Kastle-Meyer test is its potential to produce false-positive results. This occurs when substances other than hemoglobin catalyze the oxidation of this compound. It is crucial to add the hydrogen peroxide last, as some chemical oxidants will cause a color change with the Kastle-Meyer reagent alone.
| Category | Substance Causing False Positive |
| Vegetable Peroxidases | Horseradish, Potato, Cauliflower, Broccoli, Turmeric, Garlic, Ginger, Onion, Tomato, Cabbage, Beetroot, Spinach, Cucumber[3][7][9][10] |
| Fruit Peroxidases | Green grapes, Red grapes, Guava, Banana, Strawberries[9][10] |
| Other Biological Materials | Saliva, Pus, Malt extract[4][9] |
| Chemical Oxidants | Copper and its salts, Iron and its salts, Lead, Manganese, Cobalt, Nickel salts, Bleach, Potassium permanganate[7][9][10] |
| Other | Rust, Shoe polish, Typing and recycled paper[4][9][10] |
Conclusion
The Kastle-Meyer test remains a valuable and widely used tool in forensic science for the presumptive identification of blood. Its high sensitivity, low cost, and ease of use make it an essential field and laboratory test. However, professionals must be acutely aware of its limitations, particularly the potential for false-positive results from a variety of common substances. A positive Kastle-Meyer test is a strong indication of the presence of blood but must always be confirmed by more specific tests, such as those that identify human-specific proteins or DNA analysis. This in-depth understanding of its history, chemical basis, and practical application is crucial for its effective and responsible use in a scientific setting.
References
- 1. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 2. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 3. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
- 4. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sciencenotes.org [sciencenotes.org]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. futurelearn.com [futurelearn.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
theoretical principles of presumptive blood tests
An In-depth Technical Guide on the Core Theoretical Principles of Presumptive Blood Tests
Introduction
Presumptive tests for blood are foundational screening tools in forensic science, designed to rapidly and sensitively detect the possible presence of blood at a crime scene.[1] These tests are not confirmatory; they indicate that a sample is probably blood, necessitating further analysis for absolute identification.[1][2] Their primary utility lies in their ability to quickly screen large areas and identify potential evidence that may not be visible to the naked eye.[3][4]
The unifying principle behind the most common presumptive tests is the peroxidase-like activity of the heme group in hemoglobin, a protein found in red blood cells.[4][5][6][7] Hemoglobin acts as a catalyst in oxidation-reduction reactions.[8] It facilitates the transfer of an oxygen atom from an oxidizing agent (typically hydrogen peroxide) to a chromogenic or chemiluminescent compound. This oxidation results in a visible color change, or the emission of light, signaling a positive result.[7][8]
Catalytic Color Tests
Catalytic color tests, or colorimetric assays, are the most traditional form of presumptive blood testing. They involve a chemical reagent that undergoes a distinct color change when oxidized in the presence of heme and an oxidant.
The Kastle-Meyer (Phenolphthalein) Test
The Kastle-Meyer test is a highly sensitive and widely used presumptive assay that employs phenolphthalein as the chemical indicator.[9][10][11] In its reduced form, known as phenolphthalin, the reagent is colorless. When a suspected bloodstain is introduced along with hydrogen peroxide, the heme from any present hemoglobin catalyzes the oxidation of this compound back to phenolphthalein, resulting in a vivid pink color.[10][11][12]
Logical Workflow for Catalytic Blood Tests
Caption: General workflow for two-step catalytic color tests.
The core reaction involves the heme-catalyzed oxidation of the colorless reduced phenolphthalein (this compound) to the pink, oxidized form of phenolphthalein.
Caption: Kastle-Meyer reaction pathway.
-
Sample Collection: A sterile cotton swab or piece of filter paper is lightly moistened with ethanol or distilled water and used to collect a sample of the suspected stain.[11][13]
-
Reagent Application (Step 1): A few drops of the Kastle-Meyer reagent (reduced phenolphthalein in an alkaline solution) are applied to the swab.[13] No color change should occur at this stage. An immediate pink color indicates the presence of a chemical oxidant, rendering the test inconclusive.[11]
-
Oxidant Application (Step 2): A few drops of 3% hydrogen peroxide are added to the swab.[13]
-
Observation: An immediate and intense pink color change is a positive presumptive result for blood.[10][12] This reaction should occur within 30 seconds; a delayed color change may be a false positive.[14]
| Parameter | Value / Description | Citations |
| Sensitivity | 1:10,000 (Can detect one part blood in 10,000 parts water) | [11] |
| Specificity | Prone to false positives. | [15] |
| Common False Positives | Chemical oxidants (e.g., bleach, copper salts), plant peroxidases (e.g., from horseradish). | [15] |
| Result Indicator | Intense pink color. | [10][11] |
Leucomalachite Green (LMG) Test
Similar to the Kastle-Meyer test, the LMG test uses a reduced, colorless form of a dye—leucomalachite green—which is oxidized to its colored form, malachite green.[6][16] The reaction is catalyzed by the peroxidase-like activity of heme in an acidic environment.[8] A positive result is indicated by the development of a blue-green color.[5][17]
Caption: Leucomalachite Green (LMG) reaction pathway.
-
Reagent Preparation: A working solution is made by dissolving leucomalachite green in a mixture of glacial acetic acid and distilled water.[5][6]
-
Sample Collection: A sample of the suspected stain is collected using a cotton swab or filter paper.[6]
-
Reagent Application (Step 1): One or two drops of the LMG working solution are added to the sample. A color change at this stage may indicate an oxidizer and should not be interpreted as a positive result.[5][6]
-
Oxidant Application (Step 2): One or two drops of 3% hydrogen peroxide or a sodium perborate solution are added.[5]
-
Observation: A rapid development (within five seconds) of a bright blue-green color is considered a positive indication of blood.[5][18]
| Parameter | Value / Description | Citations |
| Sensitivity | 1:300,000 | [18] |
| Specificity | Prone to false positives. | [16] |
| Common False Positives | Chemical oxidants, plant peroxidases. | [5][16] |
| Result Indicator | Blue-green color. | [5][17] |
Chemiluminescence and Fluorescence Tests
These tests are exceptionally sensitive and are often used to detect latent bloodstains that have been cleaned or are invisible to the naked eye.[19][20]
Luminol Test
The luminol test is based on the principle of chemiluminescence. Luminol, in an alkaline solution, reacts with an oxidant like hydrogen peroxide.[21] The iron in hemoglobin acts as a catalyst for this reaction.[19][22][23] The reaction releases energy in the form of a visible bluish-green light, which can be observed in a darkened room.[3][19] This glow typically lasts for about 30 seconds.[3][21]
Caption: Luminol chemiluminescence pathway.
-
Reagent Preparation: A solution of luminol and an activator (like sodium carbonate or sodium hydroxide) is prepared in distilled water. Just before use, an oxidant such as hydrogen peroxide is added.[23][24]
-
Application: The area to be tested is darkened. The luminol solution is sprayed evenly over the suspected surface.[3][19]
-
Observation: The appearance of a bluish-green glow indicates a positive reaction.[19] The glow is transient, lasting about 30 seconds, and must be documented photographically.[3]
| Parameter | Value / Description | Citations |
| Sensitivity | Extremely high; can detect trace amounts of blood. | [22][25] |
| Specificity | Low; reacts with a variety of substances. | [22][24] |
| Common False Positives | Copper, iron, bleach, rust, certain plant materials, and household cleaners. | [19][22][26][27] |
| Result Indicator | Bluish-green light emission (chemiluminescence). | [3][19] |
Fluorescein Test
Fluorescein works on a similar principle to luminol but involves fluorescence instead of chemiluminescence. In the presence of heme and an oxidant, a reduced, non-fluorescent version of the reagent (fluorescin) is oxidized to fluorescein, which glows a yellowish-green color when exposed to a specific wavelength of light from an alternate light source (ALS).[8][10] A key advantage is that the glow lasts longer than luminol's, aiding in documentation.[8]
-
Application: A solution of fluorescin and hydrogen peroxide is sprayed onto the suspected area.[10]
-
Excitation: An alternate light source (ALS) emitting light in the blue-green range (approximately 425-485 nm) is directed at the area.[8]
-
Observation: The observer, often wearing colored goggles to filter the ALS light, looks for an intense yellowish-green fluorescence, which indicates a positive result.[8][10]
| Parameter | Value / Description | Citations |
| Sensitivity | High; capable of detecting latent or old bloodstains. | [10] |
| Specificity | Prone to false positives similar to luminol. | [10] |
| Common False Positives | Copper, bleach, and other substances that react with luminol. | [10] |
| Result Indicator | Yellowish-green fluorescence under an alternate light source. | [8][10] |
References
- 1. Presumptive and confirmatory tests - Wikipedia [en.wikipedia.org]
- 2. An overview of presumptive and confirmatory testing in the forensic sciences | Forensics Forum [sites.law.duke.edu]
- 3. Luminol - Wikipedia [en.wikipedia.org]
- 4. Presumptive tests for blood | Research Starters | EBSCO Research [ebsco.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 7. futurelearn.com [futurelearn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. bvda.com [bvda.com]
- 17. sirchie.com [sirchie.com]
- 18. latentforensics.com [latentforensics.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. prezi.com [prezi.com]
- 21. youtube.com [youtube.com]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Luminol blood test - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
The Role of Zinc in Phenolphthalein Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of zinc in the chemistry of phenolphthalein, a widely used pH indicator. A common point of confusion exists regarding the specific form of zinc utilized in phenolphthalein-related reactions. This document clarifies that while zinc chloride (ZnCl₂) , a Lewis acid, is a catalyst in the synthesis of phenolphthalein , elemental zinc dust (Zn) is employed in the subsequent reduction of phenolphthalein to form phenolphthalin. This distinction is critical for understanding and controlling these important chemical transformations.
Synthesis of Phenolphthalein: The Catalytic Role of Zinc Chloride
Phenolphthalein is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and two equivalents of phenol. This condensation reaction requires a dehydrating agent and a Lewis acid catalyst to proceed efficiently. Zinc chloride is a commonly used catalyst for this purpose.[1]
The role of zinc chloride is to activate the phthalic anhydride, making it more susceptible to electrophilic attack by the electron-rich phenol rings. The Lewis acidic zinc chloride coordinates with a carbonyl oxygen of the phthalic anhydride, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This facilitates the subsequent nucleophilic attack by phenol.
Signaling Pathway of Zinc Chloride-Catalyzed Phenolphthalein Synthesis
Caption: Zinc Chloride-Catalyzed Synthesis of Phenolphthalein.
Experimental Protocol for Phenolphthalein Synthesis using Zinc Chloride
The following is a representative experimental protocol synthesized from various sources. Actual conditions may vary based on desired yield and purity.
Materials:
-
Phthalic Anhydride
-
Phenol
-
Anhydrous Zinc Chloride
-
Activating agent (e.g., thionyl chloride, optional)
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for purification)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine phthalic anhydride, phenol, and anhydrous zinc chloride in a molar ratio of approximately 1:2:0.5.
-
Optionally, an activating agent such as thionyl chloride can be added (approximately 0.05 to 0.25 mol per mol of phthalic anhydride) to enhance the reaction rate.
-
Heat the reaction mixture to a temperature range of 85°C to 125°C with continuous stirring. The reaction time can vary from several hours to over a day, depending on the temperature and the presence of an activating agent.
-
Upon completion, cool the reaction mixture and treat it with dilute hydrochloric acid to decompose any complexes and remove excess zinc chloride.
-
The crude phenolphthalein can be purified by dissolving it in a dilute sodium hydroxide solution, followed by filtration to remove insoluble impurities.
-
Acidification of the filtrate with an acid (e.g., hydrochloric acid) will precipitate the purified phenolphthalein.
-
The precipitate is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Quantitative Data for Phenolphthalein Synthesis
| Catalyst/Activating Agent | Molar Ratio (Phthalic Anhydride:Phenol:Catalyst) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Zinc Chloride | 1:2:1 | 118-122 | 18 | 43 (crude) |
| Zinc Chloride / Toluene Sulfone Chlorides | 1:2:0.5 (ZnCl₂) / 0.25 (activator) | 118-122 | 18 | 97 |
| Zinc Chloride / Chlorosulfonic Acid | 1:2:0.5 (ZnCl₂) / 0.25 (activator) | ~120 | 18 | 92.9 |
Reduction of Phenolphthalein: The Role of Zinc Dust
Elemental zinc dust plays a crucial role in the reduction of phenolphthalein to this compound. This reaction is particularly important in the preparation of the Kastle-Meyer reagent, which is used as a presumptive test for the presence of blood in forensic science.[2]
In an alkaline solution, phenolphthalein exists in its pink, quinoid form. The addition of zinc dust, a reducing agent, leads to the cleavage of the quinoid ring and the formation of the colorless this compound. The zinc dust is oxidized in the process.
Logical Workflow for the Reduction of Phenolphthalein
Caption: Reduction of Phenolphthalein to this compound using Zinc Dust.
Experimental Protocol for the Reduction of Phenolphthalein with Zinc Dust
The following protocol is adapted for the preparation of a reduced phenolphthalein solution, such as for the Kastle-Meyer reagent.[2]
Materials:
-
Phenolphthalein
-
Potassium Hydroxide
-
Deionized Water
-
Zinc Dust
-
Ethanol (optional, for solution preparation)
Procedure:
-
In a round-bottomed flask, combine 2.0 g of phenolphthalein, 20.0 g of potassium hydroxide, and 100 cm³ of deionized water.
-
Add 20.0 g of zinc dust to the mixture along with a few anti-bumping granules.
-
The mixture is then boiled under reflux for 2-3 hours. The reaction is complete when the pink color of the solution disappears, indicating the reduction of phenolphthalein to this compound.
-
After cooling, the colorless solution is decanted from the excess zinc dust.
-
For storage, a small amount of zinc dust can be added to the solution to prevent re-oxidation by atmospheric oxygen. The solution should be stored in a sealed, dark bottle, preferably refrigerated.
Quantitative Data for Phenolphthalein Reduction
| Reactant | Amount | Role |
| Phenolphthalein | 2.0 g | Substrate |
| Potassium Hydroxide | 20.0 g | Provides alkaline medium |
| Zinc Dust | 20.0 g | Reducing Agent |
| Deionized Water | 100 cm³ | Solvent |
The yield of this reaction is typically high, approaching quantitative conversion to this compound, as indicated by the complete decolorization of the solution.
Conclusion
In the context of phenolphthalein chemistry, it is imperative to distinguish between the roles of zinc chloride and zinc dust. Zinc chloride acts as a Lewis acid catalyst in the electrophilic aromatic substitution reaction for the synthesis of phenolphthalein from phthalic anhydride and phenol. In contrast, zinc dust serves as a reducing agent for the conversion of the colored, quinoid form of phenolphthalein to the colorless this compound in an alkaline medium. A thorough understanding of these distinct roles is essential for the successful execution of these chemical transformations in research and industrial applications.
References
An In-depth Technical Guide to the Spectroscopic Properties of Phenolphthalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolphthalin (C₂₀H₁₆O₄), the reduced, colorless form of phenolphthalein, is a critical reagent in forensic science, primarily utilized in the Kastle-Meyer test for the presumptive identification of blood. Its utility stems from its facile oxidation back to the intensely colored phenolphthalein in the presence of a catalyst, such as the heme group in hemoglobin. Understanding the spectroscopic properties of this compound is essential for the development of sensitive and specific analytical methods. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including available data on its UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Spectroscopic Data Summary
Quantitative spectroscopic data for this compound is not extensively available in the public domain, as its analytical utility is primarily linked to its colorless nature and its conversion to the well-characterized phenolphthalein. The following tables summarize the available spectroscopic data for this compound and, for comparative purposes, its oxidized form, phenolphthalein.
Table 1: UV-Visible Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Notes |
| This compound | Ethanol | Not Available | Not Available | Described as colorless or pale yellow, suggesting absorption is primarily in the UV region. One study on immobilized phenolphthalein reported a broad absorption band at 304 nm[1]. |
| Phenolphthalein (basic form) | 0.1 M NaOH (aq) | 553-555[2][3][4] | 21,500[4] | Exhibits a strong absorption in the visible region, responsible for its pink/fuchsia color. |
Table 2: Fluorescence Spectroscopy Data
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Notes |
| This compound | Not Available | Not Available | Not Available | Approaching 0 | Generally considered non-fluorescent due to its molecular structure which allows for non-radiative energy loss through vibrational and rotational freedom[5][6]. |
| Phenolphthalein | Not Available | Not Available | Not Available | Approaching 0 | Also considered non-fluorescent for similar structural reasons as this compound[7]. |
Table 3: ¹H NMR Spectroscopy Data
| Compound | Solvent | Chemical Shift (δ) (ppm) and Multiplicity | Assignment |
| This compound | Not Available | Not Available | Not Available |
| Phenolphthalein | CD₃OD | δ 7.6–7.9 (m) | Protons of the aromatic ring containing the carboxyl group[3] |
| δ 7.089 (dd) | Protons in meta position to the hydroxyl groups on the phenolic rings[3] | ||
| δ 6.735 (dd) | Protons in ortho position to the hydroxyl groups on the phenolic rings[3] |
Table 4: ¹³C NMR Spectroscopy Data
| Compound | Solvent | Chemical Shift (δ) (ppm) | Assignment |
| This compound | Not Available | Not Available | Not Available |
| Phenolphthalein | DMSO-d₆ | Multiple peaks observed | A full spectrum is available in spectral databases[8]. Due to the complexity of the molecule and solvent effects, a detailed assignment is not provided here. |
Table 5: FT-IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | Not Available | Expected to show characteristic peaks for O-H (phenolic), C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching. The characteristic C=O stretch of the lactone in phenolphthalein would be absent. |
| Phenolphthalein | ~3300 (broad) | O-H stretch (phenolic) |
| ~1750 | C=O stretch (lactone) | |
| 1600-1450 | C=C stretch (aromatic) | |
| ~1200 | C-O stretch |
Experimental Protocols
Synthesis of this compound (Kastle-Meyer Reagent)
This protocol describes the reduction of phenolphthalein to this compound for use in the Kastle-Meyer test.
Materials:
-
Phenolphthalein powder
-
Zinc dust (powdered zinc)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets
-
Distilled or deionized water
-
Ethanol (95% or greater)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper and funnel
Procedure:
-
In a round-bottom flask, combine 2 g of phenolphthalein, 20 g of potassium hydroxide, and 100 mL of distilled water[2].
-
Add approximately 20 g of zinc dust to the solution. The solution will turn a deep pink or purple color.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle.
-
Continue heating until the solution becomes colorless or a faint yellow. This indicates the reduction of phenolphthalein to this compound.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove the excess zinc dust. The resulting solution is the this compound stock solution (Kastle-Meyer reagent).
-
For the working solution, mix 10 mL of the stock solution with 40 mL of ethanol[3]. Store the working solution in a tightly sealed, dark bottle, as it can be oxidized by air over time.
UV-Visible Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water. Due to the instability of this compound in the presence of oxidants, it is recommended to prepare the solution fresh.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Use the same solvent as a blank for baseline correction.
Data Acquisition:
-
Record the absorbance spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the different concentrations at the λmax to generate a Beer-Lambert plot and calculate the molar absorptivity.
Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer
Sample Preparation:
-
Prepare a dilute solution of this compound in a fluorescence-free solvent (e.g., spectroscopic grade ethanol).
-
The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Data Acquisition:
-
Record the excitation and emission spectra.
-
To quantitatively confirm the lack of fluorescence, a quantum yield measurement can be attempted using a well-characterized fluorescent standard with overlapping absorption, such as quinine sulfate. The quantum yield (Φ) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. This compound should be freshly prepared and protected from oxidation.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Further 2D NMR experiments, such as COSY and HSQC, can be performed to aid in peak assignment.
FT-IR Spectroscopy
Instrumentation:
-
FT-IR spectrometer
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
For a solution, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄) and place it in a liquid cell.
Data Acquisition:
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Signaling Pathways and Experimental Workflows
This compound itself is not known to be involved in biological signaling pathways. Its primary role is in the chemical detection of blood via the Kastle-Meyer test. The workflow for this test and the underlying chemical transformation can be visualized.
Kastle-Meyer Test Workflow
Caption: Workflow of the Kastle-Meyer test for the presumptive identification of blood.
Chemical Transformation in the Kastle-Meyer Test
Caption: The reduction of phenolphthalein to this compound and its subsequent oxidation in the Kastle-Meyer test.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of 18F-labeled phenolphthalein and naphtholphthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | Phenolphthalein [photochemcad.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes: Kastle-Meyer Test for Presumptive Blood Detection
Introduction
The Kastle-Meyer test is a widely used forensic presumptive test for the presence of blood.[1][2] First described in 1903, this catalytic test is valued for its high sensitivity, simplicity, and the rapid results it provides.[1][2] The underlying principle of the test is the peroxidase-like activity of the heme group in hemoglobin.[3] This activity catalyzes the oxidation of the phenolphthalein indicator (phenolphthalin) by hydrogen peroxide.[2] In the presence of blood, the colorless this compound is oxidized to phenolphthalein, resulting in a vibrant pink color.[1][2] While highly sensitive, the Kastle-Meyer test is presumptive, meaning it indicates the possible presence of blood.[4] Confirmatory tests are necessary to establish the presence of blood definitively and to determine its origin (human or animal).[1]
Principle of the Reaction
The test relies on a redox reaction where hemoglobin acts as a catalyst. The iron in the heme component of hemoglobin facilitates the transfer of oxygen from hydrogen peroxide to the colorless, reduced form of phenolphthalein (this compound). This oxidation process converts this compound back to its well-known bright pink, oxidized form.[2] The optional initial application of ethanol helps to lyse red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[1][2]
Experimental Protocols
I. Reagent Preparation
A. Kastle-Meyer Stock Solution:
-
Components:
-
Phenolphthalein: 2 g
-
Potassium Hydroxide: 20 g
-
Distilled Water: 100 ml
-
Zinc Dust: 20 g[5]
-
-
Preparation:
-
In a flask, combine phenolphthalein, potassium hydroxide, and distilled water. The solution will turn pink.[5]
-
Add zinc dust. The zinc will act as a reducing agent.[5]
-
Boil the solution until it becomes colorless, indicating that the phenolphthalein has been reduced to this compound.[5]
-
Store the solution in a sealed, amber bottle with some zinc dust at the bottom to maintain its reduced, colorless state.[5][6]
-
B. Kastle-Meyer Working Solution:
-
Components:
-
Preparation:
-
Shortly before use, mix the stock solution with ethanol and distilled water.[5]
-
C. Hydrogen Peroxide Solution (3%):
-
Prepare a 3% solution of hydrogen peroxide (H₂O₂) in distilled water. This is a common concentration available commercially.[5][7]
II. Sample Testing Protocol
-
Sample Collection: Moisten a sterile cotton swab with distilled water and gently rub it against the suspected bloodstain to collect a sample.[3][4]
-
(Optional) Cell Lysis: Add one to two drops of ethanol to the swab. This step helps to break open any intact red blood cells, thereby increasing the test's sensitivity.[1][8]
-
Add Kastle-Meyer Reagent: Apply one to two drops of the Kastle-Meyer working solution to the swab.[1][3] Wait for approximately 3-5 seconds.[3]
-
Add Hydrogen Peroxide: Apply one to two drops of 3% hydrogen peroxide to the swab.[1][3]
-
Result Interpretation: Observe the swab for any color change.
-
Positive Result: A rapid and intense bright pink color developing within 10 seconds is a presumptive positive result for blood.[3][7][8]
-
Negative Result: The absence of a color change within this timeframe indicates a negative result.[3]
-
Note: A faint pink color that appears after 30 seconds should be disregarded, as the reagents can be oxidized by the air over time, leading to a false positive.[1][2][7]
-
III. Control Samples
-
Positive Control: Perform the test on a known blood sample to ensure the reagents are working correctly.[3]
-
Negative Control: Test a clean, unstained area or a clean swab to verify that the reagents themselves or the substrate are not causing a color change.[3]
Data Presentation
Table 1: Sensitivity of the Kastle-Meyer Test
| Test Type | Limit of Detection (Blood Dilution) | Reference |
| Direct Test | 1:10,000 | [2] |
| Direct Test | 1:10,000,000 | [6] |
| Direct Test on Animal Blood | 1:16,384 | [9] |
| Indirect (Rub) Test on Porous Material | 1:16 | [9] |
| Swabbed Stains | 1:5,000 | [10] |
Table 2: Interpretation of Kastle-Meyer Test Results
| Observation | Timeframe | Interpretation |
| Rapid, bright pink color change | < 10-30 seconds | Presumptive Positive for Blood |
| No color change | < 30 seconds | Negative for Blood |
| Color change before H₂O₂ addition | Immediate | Inconclusive (Oxidizing Contaminant) |
| Faint pink color appears | > 30 seconds | False Positive (Air Oxidation) |
Table 3: Common Sources of False Positives
| Category | Examples |
| Chemical Oxidants | Copper and nickel salts, bleach.[1][9][10][11] |
| Plant Peroxidases | Horseradish, cauliflower, broccoli, potato.[6][9][11] |
Visualizations
Caption: Experimental workflow for the Kastle-Meyer test.
Caption: Chemical pathway of the Kastle-Meyer reaction.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. Detection of sensitivity and vestigiality of presumptive tests for swabbed blood stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Preparation and Use of Phenolphthalin Working Solution for the Kastle-Meyer Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and application of phenolphthalin working solution, widely known for its use in the Kastle-Meyer test for the presumptive identification of blood.
Introduction
This compound is the reduced, colorless form of phenolphthalein, a common pH indicator. In the presence of an oxidizing agent and a catalyst with peroxidase-like activity, such as the heme in hemoglobin, this compound is oxidized back to phenolphthalein, resulting in a characteristic pink to fuchsia color. This reaction forms the basis of the Kastle-Meyer test, a highly sensitive and widely used presumptive test for the presence of blood in forensic science and other investigative fields.[1] Proper preparation and handling of the this compound working solution are critical for the accuracy and reliability of this test.
Principle of the Kastle-Meyer Test
The Kastle-Meyer test is a catalytic color test.[1] The reaction mechanism involves two key steps:
-
Reduction of Phenolphthalein: Phenolphthalein is initially reduced to this compound using a reducing agent, typically zinc dust, in an alkaline solution. This process converts the pink phenolphthalein to its colorless leuco-base form.
-
Oxidation of this compound: In the presumptive test, the peroxidase-like activity of hemoglobin in the blood sample catalyzes the oxidation of the colorless this compound back to the colored phenolphthalein in the presence of hydrogen peroxide. The appearance of a pink color indicates a positive result.[1]
Quantitative Data Summary
The performance of the this compound working solution in the Kastle-Meyer test is influenced by several factors, including reagent concentration, pH, and storage conditions.
| Parameter | Value/Range | Remarks |
| Sensitivity | 1:10,000 to 1:100,000 | The test can detect blood at dilutions of one part in ten thousand to one hundred thousand.[2] Sensitivity can be affected by the substrate and the specific formulation of the reagent. |
| Optimal pH | Slightly alkaline | The initial preparation of this compound is carried out in a strongly alkaline solution. The test itself is also performed under alkaline conditions to facilitate the peroxidase-like activity of hemoglobin. |
| Reaction Time for Positive Result | < 30 seconds | A rapid color change to pink upon the addition of hydrogen peroxide is indicative of a positive result. Color changes occurring after 30 seconds may be due to the natural oxidation of the reagent in the air and should be interpreted with caution.[3] |
| Storage Temperature | 4°C (Refrigerated) | To maintain stability and prevent degradation, the working solution should be stored in a cool, dark place. |
| Shelf-life | Varies (days to months) | The stability of the working solution is limited. It is recommended to prepare the solution fresh or to use it within a short period. The stock solution is more stable than the final working solution. |
Experimental Protocols
Preparation of this compound Stock Solution (Kastle-Meyer Reagent)
This protocol describes the preparation of the reduced phenolphthalein (this compound) stock solution.
Materials:
-
Phenolphthalein powder
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Zinc dust (or mossy zinc)
-
Distilled or deionized water
-
Ethanol (95% or absolute)
-
Heating mantle or hot plate
-
Reflux condenser
-
Round-bottom flask
-
Filter paper
-
Storage bottle (amber glass recommended)
Procedure:
-
In a round-bottom flask, combine 2 grams of phenolphthalein powder and 20 grams of potassium hydroxide.
-
Add 100 mL of distilled water and mix until the phenolphthalein dissolves, which will result in a deep pink solution.
-
Add approximately 20-30 grams of zinc dust to the solution.
-
Set up a reflux apparatus and boil the mixture gently.[2]
-
Continue heating until the pink color disappears, and the solution becomes colorless or pale yellow. This indicates the reduction of phenolphthalein to this compound.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove the excess zinc dust.
-
Store the this compound stock solution in a tightly sealed, amber glass bottle in a cool, dark place.
Preparation of this compound Working Solution
The working solution is typically prepared by diluting the stock solution with ethanol.
Materials:
-
This compound stock solution
-
Ethanol (95% or absolute)
Procedure:
-
Just before use, mix one part of the this compound stock solution with four parts of ethanol (e.g., 10 mL of stock solution and 40 mL of ethanol).[2]
-
The working solution should be colorless.
Protocol for the Kastle-Meyer Test
This protocol outlines the steps for performing a presumptive test for blood using the prepared this compound working solution.
Materials:
-
This compound working solution
-
Hydrogen peroxide (3%)
-
Ethanol (optional, for enhancing sensitivity)
-
Sterile cotton swabs or filter paper
-
Sample suspected to contain blood
Procedure:
-
Collect a small amount of the suspected stain on a sterile cotton swab or a piece of filter paper.
-
(Optional) Add one to two drops of ethanol to the swab to help lyse any red blood cells and increase the sensitivity of the test.
-
Add one to two drops of the this compound working solution to the swab. Observe for any immediate color change. A color change at this stage would indicate the presence of an oxidizing agent other than the intended hydrogen peroxide and would be considered a false positive.
-
Add one to two drops of 3% hydrogen peroxide to the swab.
-
Observe for an immediate color change. A rapid change to a pink or fuchsia color within 30 seconds is a positive presumptive result for the presence of blood.[3]
Visualizations
Experimental Workflow for Preparation of this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Signaling Pathway of the Kastle-Meyer Test
Caption: Chemical pathway of the Kastle-Meyer test.
Troubleshooting and Considerations
-
False Positives: Certain chemical oxidants and plant peroxidases can cause a false positive result. To mitigate this, observe for a color change after the addition of the this compound working solution but before the addition of hydrogen peroxide. A color change at this stage indicates a false positive.
-
Reagent Stability: The this compound working solution is susceptible to oxidation by air over time, which can lead to a false positive reaction or a decrease in sensitivity. It is crucial to store the stock solution properly and prepare the working solution fresh.
-
Safety Precautions: Phenolphthalein is a suspected carcinogen. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.
These application notes and protocols are intended to provide a comprehensive guide for the preparation and use of this compound working solution. Adherence to these guidelines will help ensure the reliability and accuracy of the Kastle-Meyer test in your research and development activities.
References
Application Note & Protocol: Phenolphthalin (Kastle-Meyer) Test for the Presumptive Identification of Blood
Audience: Researchers, scientists, and drug development professionals.
Principle of the Method
The Phenolphthalin test, commonly known as the Kastle-Meyer test, is a highly sensitive presumptive assay for the presence of blood.[1] The procedure relies on the peroxidase-like activity of the heme group in hemoglobin.[2] In an alkaline solution, the hemoglobin catalyzes the oxidation of the colorless reduced phenolphthalein (this compound) by hydrogen peroxide.[2][3] This oxidation rapidly converts the this compound back to its phenolphthalein form, resulting in a distinct and immediate color change to bright pink.[2][4] The appearance of this pink color within seconds is a positive presumptive indicator for blood.[3]
Materials and Reagents
-
Sterile cotton-tipped swabs or filter paper (e.g., Whatman 1)[3]
-
Dropper bottles[3]
-
Test tubes
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection[2]
-
This compound (Kastle-Meyer) Reagent (commercially purchased or prepared in-house)[3]
-
Ethanol (Reagent Grade)[3]
-
3% Hydrogen Peroxide (H₂O₂)[3]
-
Distilled or reagent grade water[5]
-
Positive Control: Known dried human or animal blood sample[3][5]
-
Negative Control: A clean, unstained swab or filter paper[3][5]
Experimental Protocols
Reagent Preparation (Kastle-Meyer Reagent)
This protocol describes the preparation of the reduced phenolphthalein stock solution.
-
Combine 2 grams of phenolphthalein powder and 20 grams of sodium hydroxide in a 250 mL flask.[1]
-
Add 100 mL of distilled water and stir until the phenolphthalein dissolves, which will produce a bright pink solution.[1]
-
Add 20-30 grams of zinc dust or powder. The zinc will act as a reducing agent.[1][6]
-
Attach a reflux condenser to the flask and boil the mixture gently until the solution becomes colorless.[1] This indicates the reduction of phenolphthalein to this compound. The process can take approximately 2 hours.[1]
-
Allow the solution to cool completely. The solution should be stored in a sealed, amber bottle with some zinc powder at the bottom to maintain its reduced, colorless state.[1]
Working Solution Preparation
-
To prepare the working solution for the test, mix 10 mL of the phenolphthalein stock solution with 40 mL of ethanol.[1]
Quality Control: Standards and Controls
Before testing any unknown samples, positive and negative controls must be analyzed daily to ensure reagent efficacy and prevent false results.[3][5]
-
Positive Control: Test a known bloodstain using the procedure in section 3.4. A rapid pink color change must be observed.[5] If it does not, the reagents should not be used.[5]
-
Negative Control: Test a clean, unstained swab or piece of filter paper. No color change should occur.[3] If a pink color develops, one of the reagents is contaminated and should not be used.[3]
Step-by-Step Test Procedure
-
Sample Collection: Moisten a sterile cotton swab with distilled water and rub it firmly onto the suspected bloodstain until a visible amount of the stain has transferred to the swab.[5] Alternatively, a small cutting of the stained material can be used.[2]
-
Add this compound: Add 1-2 drops of the this compound (Kastle-Meyer) working solution directly to the swab or stain cutting.[2][5]
-
Initial Observation: Observe the sample for approximately 3-5 seconds. If a pink color appears at this stage, the test is considered inconclusive.[2][5] This may indicate the presence of a chemical oxidant or another interfering substance.[3]
-
Add Hydrogen Peroxide: Add 1-2 drops of 3% hydrogen peroxide to the same area of the swab or cutting.[2][5]
-
Final Observation and Interpretation: Observe the sample for an immediate color change. A positive result is indicated by the rapid development of a bright pink color, typically within 5-10 seconds.[2][3][7] Any color change that occurs after 30 seconds should be disregarded, as the reagents can slowly oxidize in the air, leading to a false positive.[3][8]
Data Presentation
The performance characteristics of the this compound test are summarized below.
| Parameter | Value/Characteristic | Notes |
| Test Type | Presumptive (Qualitative) | Indicates the possible presence of blood; does not confirm its origin (human/animal).[4][9] |
| Positive Result | Immediate, bright pink color | Color develops within 5-10 seconds after adding hydrogen peroxide.[2][3] |
| Negative Result | No color change | The absence of a pink color indicates a negative result.[3] |
| Inconclusive Result | Pink color before H₂O₂ addition | Suggests the presence of an oxidizing agent other than hemoglobin.[2][5] |
| Sensitivity | High (approx. 1:10,000) | The test can detect highly diluted or even non-visible traces of blood.[1][10] |
| Specificity | Good | While highly specific for heme, false positives can occur.[11] |
| Common False Positives | Chemical Oxidants (e.g., bleach, copper salts), Plant Peroxidases (e.g., in horseradish) | These substances can also catalyze the oxidation of this compound.[10] |
Visualized Workflow and Chemical Pathway
Experimental Workflow Diagram
Caption: Workflow for the presumptive identification of blood using the this compound test.
Chemical Reaction Pathway
Caption: Catalytic oxidation of this compound to phenolphthalein by heme.
References
- 1. youtube.com [youtube.com]
- 2. dfs.dc.gov [dfs.dc.gov]
- 3. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 4. scribd.com [scribd.com]
- 5. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Study of the Sensitivity and Specificity of Four Presumptive Tests for Blood | CiNii Research [cir.nii.ac.jp]
Application of Phenolphthalin in Wildlife Forensic Science: A Presumptive Test for Blood Detection
Introduction
In the field of wildlife forensic science, the rapid and accurate identification of biological evidence is crucial for investigating crimes such as poaching and illegal wildlife trade. One of the fundamental presumptive tests employed for the detection of blood is the Kastle-Meyer test, which utilizes a phenolphthalin reagent. This test is valued for its high sensitivity, simplicity, and the non-destructive nature of the sampling, which preserves the evidence for subsequent, more definitive analyses like DNA profiling.[1][2][3]
The underlying principle of the Kastle-Meyer test is the peroxidase-like activity of the heme group in hemoglobin, a component of red blood cells.[4][5][6] In the presence of an oxidizing agent, such as hydrogen peroxide, the heme catalyzes the oxidation of the colorless this compound (the reduced form of phenolphthalein) into the vibrant pink phenolphthalein, indicating a positive presumptive result for blood.[5][7] It is important to note that this test is not species-specific and will produce a positive result for the blood of any animal, including humans, making it a valuable initial screening tool in wildlife forensics.[1][4][8][9][10]
Data Presentation
| Parameter | Value | Source |
| Sensitivity | 1 part in 10,000 | [6] |
| Specificity | Presumptive for blood (positive for human and animal blood) | [1][4][8][9][10] |
| Common False Positives | Certain vegetable matter (e.g., horseradish), chemical oxidants | [1][7] |
Experimental Protocols
Preparation of Kastle-Meyer Reagent (this compound Solution)
This protocol describes the preparation of the reduced phenolphthalein solution required for the Kastle-Meyer test.
Materials:
-
Phenolphthalein powder: 2.0 g[2]
-
Potassium hydroxide (KOH): 20.0 g[2]
-
Deionized water: 100 cm³[2]
-
Zinc dust: 20.0 g[2]
-
Anti-bumping granules[2]
-
250 cm³ round-bottomed flask[2]
-
Reflux condenser
-
Heating mantle
-
Storage bottle
Procedure:
-
Combine 2.0 g of phenolphthalein, 20.0 g of potassium hydroxide, and 100 cm³ of deionized water in a 250 cm³ round-bottomed flask.[2]
-
Add 20.0 g of zinc dust and a few anti-bumping granules to the mixture.[2]
-
Set up the flask for reflux and boil the solution for 2-3 hours, or until the pink color of the phenolphthalein disappears, resulting in a colorless or faint yellow solution.[2] This process reduces the phenolphthalein to this compound.[2][5]
-
Allow the solution to cool.
-
Carefully decant the clear supernatant into a labeled storage bottle containing a small amount of zinc dust to maintain the reduced state of the this compound.[2]
-
Store the reagent in a refrigerator and in the dark to prolong its shelf life, which is approximately 6 months.[2]
Presumptive Blood Testing Protocol (Kastle-Meyer Test)
This protocol outlines the steps for performing a presumptive test for the presence of blood on a sample of interest.
Materials:
-
Kastle-Meyer reagent (this compound solution)
-
70% Ethanol[11]
-
Deionized water
-
Positive control (e.g., a known blood standard)[9]
-
Negative control (a clean, unstained area or a clean swab)
Procedure:
-
Sample Collection: Moisten a sterile cotton swab with deionized water or 70% ethanol and gently rub it against the suspected bloodstain.[1][5][11] If the stain is on a fabric, a small cutting may be taken.
-
Ethanol Application: Add one to two drops of 70% ethanol to the sample on the swab.[11] This step helps to lyse red blood cells and expose the hemoglobin, thereby increasing the test's sensitivity.[11]
-
This compound Reagent Application: Add one to two drops of the Kastle-Meyer reagent to the swab.[1][4] Observe for any immediate color change. If the swab turns pink at this stage, it indicates the presence of an oxidizing agent other than the one to be added, and the result is considered inconclusive.[4][7]
-
Hydrogen Peroxide Application: If no color change occurred in the previous step, add one to two drops of 3% hydrogen peroxide solution to the swab.[1][4]
-
Observation and Interpretation:
-
Positive Result: A rapid and vibrant pink color change within 10-15 seconds indicates a presumptive positive result for blood.[1][4][5]
-
Negative Result: No color change within this timeframe indicates a negative result.[4]
-
Delayed Color Change: A color change that occurs after 30 seconds should be disregarded, as the this compound may naturally oxidize in the air over time.[3][5]
-
-
Controls: It is imperative to run a positive and a negative control simultaneously to ensure the reagents are working correctly and to verify that no contamination has occurred.
Visualizations
The following diagrams illustrate the chemical pathway of the Kastle-Meyer test and the experimental workflow.
Caption: Chemical pathway of the Kastle-Meyer test for blood detection.
Caption: Experimental workflow for the presumptive identification of blood.
References
- 1. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]
- 2. Applied Science BTEC Nationals/Chemical Laboratory Techniques/Kastle-Meyer - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. sciencebuddies.org [sciencebuddies.org]
- 4. dfs.dc.gov [dfs.dc.gov]
- 5. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. biochemistry.org [biochemistry.org]
- 8. Presumptive Blood Test Kit - Forensic Science [parcoscientific.com]
- 9. homesciencetools.com [homesciencetools.com]
- 10. tetrasoc.com [tetrasoc.com]
- 11. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
Application Note: Enhancing the Kastle-Meyer Test with Ethanol for Increased Sensitivity
Abstract
The Kastle-Meyer test is a widely used presumptive method for the detection of blood. Its mechanism relies on the peroxidase-like activity of hemoglobin, which catalyzes the oxidation of a colorless phenolphthalin reagent to the vividly pink phenolphthalein in the presence of hydrogen peroxide. This application note details the protocol for the Kastle-Meyer test and describes a critical modification—the addition of ethanol—to significantly increase its sensitivity. By lysing red blood cells, ethanol ensures greater exposure of hemoglobin, allowing for the detection of minute, latent traces of blood. This enhanced protocol is particularly valuable for researchers in forensics and drug development professionals monitoring hemolytic properties of compounds.
Introduction
First described in the early 20th century, the Kastle-Meyer test is a cornerstone of forensic serology due to its simplicity, speed, and high sensitivity.[1] The reaction's core principle involves the heme group in hemoglobin acting as a catalyst. The standard reagent, this compound, is a reduced, colorless form of phenolphthalein. When a sample containing blood is introduced to the reagent and an oxidizing agent (hydrogen peroxide), the hemoglobin accelerates the oxidation of this compound, resulting in a rapid and distinct color change to pink.[2][3][4]
While the standard test is highly effective, its sensitivity can be further improved. The inclusion of an ethanol pre-treatment step serves to lyse the erythrocyte (red blood cell) membranes. This process, known as hemolysis, releases the intracellular hemoglobin, making it more accessible to the Kastle-Meyer reagents.[4][5] This increased availability of the catalyst enhances the reaction rate and intensity, thereby improving the test's limit of detection.[3][5] This note provides the protocols for both the standard and the ethanol-enhanced Kastle-Meyer tests.
Data Presentation: Sensitivity of the Kastle-Meyer Test
The Kastle-Meyer test is renowned for its high sensitivity. While the addition of ethanol is qualitatively understood to improve this sensitivity, specific side-by-side quantitative comparisons are not extensively detailed in available literature. The table below summarizes the reported detection limits of the standard Kastle-Meyer test.
| Test Parameter | Reported Limit of Detection (Blood Dilution) | Reference |
| Standard Kastle-Meyer Test | 1:10,000 | [6] |
| Standard Kastle-Meyer Test | 1:16,384 (Direct Test) | [2] |
| Standard Kastle-Meyer Test | Up to 1:10,000,000 | [1][5] |
| Ethanol-Enhanced Test | Qualitatively "improves test sensitivity" | [4] |
Note: The addition of 70% ethanol enhances sensitivity by breaking open red blood cells to better expose hemoglobin, the catalyst for the reaction.[4][5]
Experimental Protocols
Reagent Preparation
-
Kastle-Meyer Reagent (this compound Solution):
-
Dissolve 0.1 g of phenolphthalein powder in 10 mL of a 25% aqueous sodium hydroxide solution in a test tube. The solution will turn bright pink.
-
Add 0.1 g of mossy zinc powder.
-
Gently boil the solution until it becomes colorless or pale yellow. Maintain the volume by adding distilled water as needed.
-
Allow the solution to cool. Decant the liquid and dilute it to a final volume of 100 mL with 70% ethanol.
-
Store in a tightly sealed, dark-colored bottle.
-
-
70% Ethanol Solution:
-
Prepare by diluting 70 mL of absolute (95-100%) ethanol with 30 mL of distilled water.
-
-
3% Hydrogen Peroxide Solution:
-
Use a commercially available 3% hydrogen peroxide solution. Ensure it is fresh, as it can degrade over time.
-
Protocol 1: Standard Kastle-Meyer Test
-
Moisten a sterile cotton swab with distilled water.
-
Lightly touch the swab to the suspected bloodstain to collect a sample.
-
Add one to two drops of the Kastle-Meyer reagent to the swab. Wait approximately 5 seconds. Observe for any immediate color change. If the swab turns pink at this stage, it indicates the presence of a chemical oxidant, and the test is inconclusive.
-
Add one to two drops of 3% hydrogen peroxide to the swab.
-
Observe for an immediate color change. A rapid shift to a bright pink color indicates a positive result for the presumptive presence of blood.
Protocol 2: Ethanol-Enhanced Kastle-Meyer Test
-
Moisten a sterile cotton swab with distilled water or 70% ethanol.
-
Lightly touch the swab to the suspected bloodstain to collect a sample.
-
Add one to two drops of 70% ethanol to the swab tip. This step serves to lyse the red blood cells.[4][5]
-
Add one to two drops of the Kastle-Meyer reagent to the swab. Wait approximately 5 seconds. As in the standard protocol, a pink color change at this point indicates an interfering oxidizing agent.
-
Add one to two drops of 3% hydrogen peroxide to the swab.
-
An immediate and intense pink color is a positive presumptive result for blood. The reaction should be read within 30 seconds to avoid potential false positives from air oxidation.[1]
Visualized Workflow: Ethanol-Enhanced Kastle-Meyer Test
Caption: Workflow for the ethanol-enhanced Kastle-Meyer test.
Interpretation and Limitations
-
Positive Result: A rapid change to a bright pink color upon the addition of hydrogen peroxide is a presumptive positive for blood.
-
Negative Result: The absence of a color change indicates that blood is not present in a detectable quantity.
-
False Positives: It is critical to add the reagents in the correct sequence. If a pink color appears after adding the Kastle-Meyer reagent but before adding hydrogen peroxide, this signals the presence of a strong oxidizing agent (e.g., bleach, copper salts), not blood. Additionally, certain vegetable peroxidases (found in horseradish or potatoes) can cause a false positive, though the color change is often slower to develop. Results should be considered invalid if the color change occurs after 30 seconds.[1]
-
Specificity: The Kastle-Meyer test confirms the presence of heme, not specifically human blood. Therefore, a positive result will occur with animal blood as well. Confirmatory tests are required for species identification.[1]
Conclusion
The addition of an ethanol treatment step is a simple and effective modification to the standard Kastle-Meyer protocol that enhances its sensitivity. By ensuring the lysis of red blood cells and the complete exposure of hemoglobin, this method allows for more reliable detection of trace amounts of blood. This protocol is recommended for all applications where the highest degree of sensitivity is required.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. Validation of presumptive tests for non-human blood using Kastle Meyer and Hemastix reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencebuddies.org [sciencebuddies.org]
- 4. sciencenotes.org [sciencenotes.org]
- 5. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
- 6. Use of a forensic technique to identify blood contamination of emergency department and ambulance trauma equipment - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Hemoglobin Using Phenolphthalin Assay: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Hemoglobin (Hb), the iron-containing oxygen-transport metalloprotein in red blood cells, exhibits a peroxidase-like activity that can be harnessed for its quantitative determination. The phenolphthalin assay, historically known as the Kastle-Meyer test, is a well-established presumptive method for the detection of blood. This application note details the adaptation of this classic qualitative test into a robust quantitative assay suitable for research and drug development applications. The assay's principle lies in the peroxidase-like activity of hemoglobin, which catalyzes the oxidation of colorless this compound to the intensely pink-colored phenolphthalein in the presence of hydrogen peroxide. The intensity of the resulting color is directly proportional to the hemoglobin concentration and can be measured spectrophotometrically. This method offers a sensitive and high-throughput-compatible alternative for hemoglobin quantification.
Applications in Research and Drug Development
The quantitative analysis of hemoglobin is crucial in various research areas, including hematology, drug-induced hemolysis studies, and the development of hemoglobin-based oxygen carriers. Furthermore, the intrinsic peroxidase activity of hemoglobin is implicated in various pathological conditions associated with oxidative stress, making it a potential therapeutic target.[1][2]
Drug Discovery and Screening:
The this compound assay can be adapted for high-throughput screening (HTS) to identify compounds that modulate the peroxidase activity of hemoglobin. For instance, in neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress plays a significant role, targeting hemoglobin's peroxidase activity has emerged as a potential therapeutic strategy.[1][2]
-
Enhancers of Peroxidase Activity: A recent study identified a small molecule, KDS12025, that enhances the hydrogen peroxide-decomposing activity of hemoglobin.[1][2] This finding opens avenues for developing drugs that bolster the antioxidant capacity of hemoglobin in pathological states.[1] The this compound assay can be employed to screen for similar small molecules that enhance this protective enzymatic function.
-
Inhibitors of Peroxidase Activity: Conversely, in conditions where excessive peroxidase activity of free hemoglobin contributes to tissue damage, such as in hemolytic anemias, screening for inhibitors is of therapeutic interest. The assay can be used to identify molecules that mitigate this harmful activity.
Experimental Protocols
Preparation of Reagents
1. This compound Reagent (Kastle-Meyer Reagent):
-
Dissolve 2 g of phenolphthalein in 100 mL of 20% sodium hydroxide solution.
-
Add 2 g of zinc dust.
-
Gently boil the solution until it becomes colorless, as the pink phenolphthalein is reduced to this compound. This may take 2-3 hours.
-
Allow the solution to cool and decant the colorless supernatant from the remaining zinc dust.
-
Store the reagent in a tightly sealed brown bottle in a refrigerator.
2. Hydrogen Peroxide (H₂O₂) Solution (3%):
-
Prepare a fresh 3% (v/v) solution of hydrogen peroxide from a 30% stock solution in distilled water immediately before use.
3. Hemoglobin Standard Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of purified human hemoglobin in phosphate-buffered saline (PBS), pH 7.4.
-
Determine the exact concentration of the stock solution spectrophotometrically by measuring its absorbance at 540 nm after conversion to cyanmethemoglobin using Drabkin's reagent.[3]
Protocol for Quantitative Hemoglobin Assay (96-well plate format)
-
Preparation of Hemoglobin Standards:
-
Perform serial dilutions of the 1 mg/mL hemoglobin stock solution in PBS to prepare a set of standards with concentrations ranging from 0 to 100 µg/mL.
-
A typical standard curve may include concentrations of 100, 50, 25, 12.5, 6.25, 3.125, and 0 µg/mL (blank).
-
-
Sample Preparation:
-
Dilute unknown samples with PBS to ensure their hemoglobin concentrations fall within the range of the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and unknown sample into separate wells of a clear 96-well microplate.
-
Add 50 µL of the this compound reagent to each well.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Add 50 µL of the 3% hydrogen peroxide solution to each well to initiate the reaction.
-
Immediately start monitoring the absorbance at 550 nm (the absorbance maximum of phenolphthalein) in a microplate reader at 1-minute intervals for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL hemoglobin) from the absorbance of all standards and unknown samples.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of hemoglobin in the unknown samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
The quantitative data obtained from the this compound assay can be summarized in a table for clear comparison and analysis.
| Hemoglobin Concentration (µg/mL) | Absorbance at 550 nm (Mean ± SD, n=3) |
| 100 | 1.85 ± 0.08 |
| 50 | 0.98 ± 0.05 |
| 25 | 0.51 ± 0.03 |
| 12.5 | 0.26 ± 0.02 |
| 6.25 | 0.14 ± 0.01 |
| 3.125 | 0.08 ± 0.01 |
| 0 (Blank) | 0.02 ± 0.005 |
| Unknown Sample 1 | 0.75 ± 0.04 |
| Unknown Sample 2 | 0.32 ± 0.02 |
Note: The data presented in this table is hypothetical and serves as an example of expected results.
Mandatory Visualizations
Chemical Reaction of the this compound Assay
Caption: Peroxidase-like activity of hemoglobin catalyzes the oxidation of colorless this compound.
Experimental Workflow for Quantitative Hemoglobin Assay
Caption: Workflow for the quantitative determination of hemoglobin using the this compound assay.
References
Application Note: High-Throughput Presumptive Blood Screening Using a Microplate-Based Phenolphthalin Assay
Abstract
This application note details a sensitive and high-throughput method for the presumptive screening of blood in biological samples using a microplate-based assay with phenolphthalin. Adapted from the foundational Kastle-Meyer test, this colorimetric assay leverages the peroxidase-like activity of hemoglobin to catalyze the oxidation of colorless this compound to the intensely pink phenolphthalein. The protocol is optimized for a 96-well microplate format, enabling simultaneous analysis of multiple samples and facilitating quantitative estimation of hemoglobin concentration. This method is ideal for forensic science, drug discovery, and clinical research applications where rapid and efficient screening for the presence of blood or hemolysis is required.
Introduction
The detection of blood is a critical step in various scientific disciplines. In forensic investigations, it serves as a presumptive test to identify evidence at crime scenes.[1][2][3] In biomedical research and drug development, monitoring hemolysis or screening for compounds that affect red blood cell integrity is paramount. The classic Kastle-Meyer test is a well-established method for presumptive blood identification, relying on the catalytic activity of the heme group in hemoglobin.[1][4] In the presence of hydrogen peroxide, hemoglobin facilitates the oxidation of the reduced, colorless this compound reagent to its pink, oxidized form, phenolphthalein.[1][5]
While the traditional application of this test on swabs or filter paper is qualitative, its adaptation to a microplate format offers significant advantages in terms of throughput, sample volume requirements, and potential for quantitative analysis. This application note provides a detailed protocol for conducting the this compound-based assay in a 96-well plate, allowing for spectrophotometric quantification of the color change and thus, an estimation of hemoglobin concentration.
Principle of the Assay
The assay is based on the peroxidase-like activity of hemoglobin. Hemoglobin, in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), catalyzes the oxidation of this compound (a reduced form of phenolphthalein). This reaction results in the formation of phenolphthalein, which exhibits a characteristic bright pink color in an alkaline solution. The intensity of the pink color, which can be measured spectrophotometrically, is directly proportional to the amount of hemoglobin present in the sample.
Materials and Reagents
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 550-580 nm
-
Multichannel pipettes and sterile pipette tips
-
Hemoglobin standard (human or bovine)
-
This compound (Kastle-Meyer) reagent
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
70% (v/v) Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Distilled or deionized water
-
Samples for analysis (e.g., diluted whole blood, serum, plasma, tissue homogenates)
Experimental Protocols
Reagent Preparation
-
This compound (Kastle-Meyer) Reagent: Prepare according to standard laboratory procedures or use a commercially available solution. The reagent should be colorless or pale yellow. If the solution is pink, it has been oxidized and should be discarded.
-
Hemoglobin Standard Stock Solution (10 mg/mL): Dissolve 100 mg of hemoglobin powder in 10 mL of PBS. Mix gently until fully dissolved. Aliquot and store at -20°C.
-
Hemoglobin Working Standards: Prepare a serial dilution of the Hemoglobin Standard Stock Solution in PBS to generate a standard curve (e.g., 0, 10, 25, 50, 100, 250, 500 µg/mL).
Sample Preparation
-
Whole Blood: Dilute whole blood samples at least 1:100 in PBS. Further dilutions may be necessary to fall within the linear range of the assay.
-
Serum and Plasma: These samples may be assayed directly or with minimal dilution.[4] A pilot experiment is recommended to determine the optimal dilution.
-
Tissue Homogenates: Perfuse tissues with PBS containing heparin to remove red blood cells before homogenization.[5] Centrifuge the homogenate and collect the supernatant for analysis.
Assay Procedure (96-Well Plate)
-
Plate Setup: Add 20 µL of each Hemoglobin Working Standard in duplicate or triplicate to the wells of the microplate. Add 20 µL of the prepared samples to their designated wells. Include a blank control containing 20 µL of PBS.
-
Ethanol Addition (Optional but Recommended): Add 10 µL of 70% ethanol to each well containing standards and samples. This step helps to lyse red blood cells and expose hemoglobin, increasing the sensitivity of the assay.[1][6]
-
This compound Reagent Addition: Add 100 µL of the this compound reagent to all wells.
-
Incubation: Incubate the plate at room temperature for 2-3 minutes. Check for any color change before proceeding. A pink color at this stage may indicate the presence of a chemical oxidant, leading to a false positive result.[1]
-
Hydrogen Peroxide Addition: Add 50 µL of 3% hydrogen peroxide to all wells.
-
Final Incubation and Measurement: Incubate the plate at room temperature for 5-10 minutes. Read the absorbance at 560 nm using a microplate reader. A rapid development of a pink color is indicative of a positive result.[3]
Data Analysis
-
Standard Curve: Subtract the average absorbance of the blank from the absorbance readings of the standards and samples. Plot the corrected absorbance values for the Hemoglobin Working Standards against their corresponding concentrations to generate a standard curve.
-
Sample Concentration: Determine the hemoglobin concentration in the samples by interpolating their absorbance values from the standard curve. Multiply the result by the sample dilution factor to obtain the final concentration.
Performance Characteristics
The performance of a microplate-based hemoglobin assay is expected to be sensitive and have a broad dynamic range. The following table summarizes typical performance characteristics based on commercially available colorimetric hemoglobin assay kits, which can serve as a benchmark for the this compound-based method.
| Parameter | Typical Performance Range |
| Linear Detection Range | 0.9 - 200 mg/dL |
| Sensitivity (LOD) | ~0.2 - 0.9 mg/dL |
| Assay Time | 5 - 30 minutes |
| Sample Volume | 10 - 50 µL |
| Wavelength | 400 - 580 nm |
Note: This data is representative of various colorimetric hemoglobin assays and should be validated for the specific this compound protocol.[2][4][7]
Troubleshooting
-
High Background: The this compound reagent may have auto-oxidized. Use a fresh, colorless batch of the reagent.
-
False Positives: Certain chemical oxidants or peroxidases from plant sources can cause a color change.[6] It is crucial to add the hydrogen peroxide as the final step to differentiate this from a true positive.
-
Low Sensitivity: Ensure complete cell lysis by including the ethanol step. Optimize sample dilution to fall within the assay's linear range.
Conclusion
The microplate-based this compound assay provides a rapid, cost-effective, and high-throughput method for the presumptive screening of blood. Its adaptation to a 96-well format allows for efficient processing of multiple samples and offers the potential for quantitative analysis. This protocol is a valuable tool for researchers in various fields requiring sensitive detection of hemoglobin.
Chemical Reaction Pathway
Caption: Chemical reaction pathway of the this compound-based blood detection.
Experimental Workflow
Caption: Experimental workflow for the microplate-based this compound assay.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zellx.de [zellx.de]
Application Notes and Protocols for the Phenolphthalein Test on Diverse Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the phenolphthalein test, also known as the Kastle-Meyer test, for the presumptive identification of blood on a variety of surfaces. Detailed protocols, data on sensitivity and potential interferences, and visual guides to the underlying chemical principles and experimental workflows are presented to ensure accurate and reliable application in a laboratory setting.
Principle of the Phenolphthalein Test
The Kastle-Meyer test is a highly sensitive colorimetric assay that relies on the peroxidase-like activity of the heme group in hemoglobin.[1][2] In an alkaline environment, the phenolphthalein indicator, which is colorless in its reduced form (phenolphthalin), is oxidized by hydrogen peroxide. This reaction is catalyzed by the heme in blood, resulting in the rapid development of a vibrant pink color.[3] The addition of ethanol as a preliminary step can enhance the sensitivity of the test by exposing the hemoglobin within red blood cells.[3]
Data Presentation: Sensitivity and Reaction Times
The sensitivity of the phenolphthalein test can be influenced by the nature of the substrate. The following tables summarize the known detection limits and typical reaction times on various materials. It is important to note that a positive result should appear within 5-15 seconds after the addition of hydrogen peroxide.[2][4] A color change appearing after this timeframe may be due to the natural oxidation of the reagents and should be considered inconclusive.[3]
| Substrate Category | Specific Material | Reported Detection Limit of Blood | Typical Positive Reaction Time | Potential Interferences & False Positives |
| Porous - Fabrics | Cotton | 1:10,000 | < 15 seconds | Plant peroxidases (e.g., in some vegetable dyes), chemical oxidants from detergents. |
| Wool | Variable, generally good sensitivity | < 15 seconds | Natural peroxidases in the fiber, potential for dye interference. | |
| Silk | Good sensitivity | < 15 seconds | Certain finishing agents may interfere. | |
| Synthetic (Polyester, Nylon) | Good sensitivity | < 15 seconds | Residual manufacturing chemicals, brighteners. | |
| Porous - Other | Untreated Wood | Detectable | < 20 seconds | Wood peroxidases, resins, and lignins can cause false positives. |
| Concrete (untreated) | Detectable | < 20 seconds | Metallic salts (iron, copper) present in the concrete mix. | |
| Soil | Variable, dependent on composition | < 30 seconds | High iron content, microbial peroxidases, plant root nodules (leghemoglobin).[3] | |
| Carpet | Good sensitivity | < 15 seconds | Dyes, cleaning residues, and backing materials. | |
| Non-Porous | Glass | High sensitivity | < 10 seconds | Minimal, unless contaminated with chemical oxidants. |
| Glazed Ceramic | High sensitivity | < 10 seconds | Minimal, unless contaminated with cleaning agents. | |
| Stainless Steel | Good sensitivity | < 15 seconds | Rust (iron oxide) can cause a false positive reaction before the addition of hydrogen peroxide. | |
| Aluminum | Good sensitivity | < 15 seconds | Minimal, unless surface is heavily oxidized or contaminated. | |
| Plastic (various) | Good sensitivity | < 15 seconds | Plasticizers and colorants may in rare cases interfere. | |
| Painted Surfaces | Detectable | < 20 seconds | Oxidizing agents in some paints. The test is performed on the suspected stain after it is revealed from under the paint. |
Experimental Protocols
Reagent Preparation
Kastle-Meyer Stock Solution (Reduced Phenolphthalein):
-
In a 250 cm³ round-bottomed flask, combine 2.0 g of phenolphthalein powder, 20.0 g of potassium hydroxide, and 100 cm³ of deionized water.[4]
-
Add 20.0 g of zinc dust and a few anti-bumping granules to the flask.[4][5]
-
Reflux the mixture for 2-3 hours, or until the initial pink color of the solution disappears, indicating the reduction of phenolphthalein to this compound.[4]
-
Allow the solution to cool completely.
-
Decant the clear, colorless supernatant into a labeled, dark glass storage bottle containing a small amount of zinc dust to maintain the reduced state of the indicator.[4]
-
Store the stock solution in a refrigerator. The shelf life is approximately 6 months.[4]
Working Solutions:
-
Ethanol (95% or absolute)
-
Kastle-Meyer Working Solution: Prepare fresh as needed by mixing the stock solution with ethanol. A common preparation involves mixing 10 ml of ethanol with 2 ml of the phenolphthalein stock solution and 10 ml of distilled water.[5]
-
Hydrogen Peroxide (3%) [5]
General Testing Protocol (Swab Method)
This protocol is suitable for most non-absorbent and slightly porous surfaces.
-
Moisten a sterile cotton swab with sterile distilled water or 95% ethanol.
-
Gently rub the suspected stain to transfer a sample onto the swab.
-
Add 1-2 drops of 95% ethanol to the swab.
-
Add 1-2 drops of the Kastle-Meyer working solution to the swab. Observe for any immediate color change. If a pink color appears at this stage, the test is inconclusive due to the presence of an oxidizing agent.[2]
-
If no color change is observed, add 1-2 drops of 3% hydrogen peroxide to the swab.[6]
-
Observe for a rapid color change to pink within 10-15 seconds, indicating a positive presumptive test for blood.[2]
Protocol for Highly Porous Surfaces (e.g., Untreated Wood, Concrete, Soil)
-
Identify the area of the suspected stain.
-
Using a sterile scalpel or spatula, carefully scrape a small amount of the stained material onto a piece of filter paper. For soil, a small, representative sample can be placed directly onto the filter paper.
-
Add 1-2 drops of 95% ethanol directly to the sample on the filter paper.
-
Add 1-2 drops of the Kastle-Meyer working solution to the sample. Note any immediate color change.
-
Add 1-2 drops of 3% hydrogen peroxide to the sample.
-
A rapid change to a pink color within 15-20 seconds is a positive presumptive result.
Protocol for Fabrics and Carpets
-
Isolate a small section of the suspected stain. If possible, a small cutting of the stained area is ideal.
-
Place a single drop of sterile distilled water onto the stain to moisten it.
-
Press a piece of sterile filter paper firmly against the moistened stain for several seconds to transfer the sample.
-
Apply the reagents as per the General Testing Protocol (Section 3.2), directly to the filter paper.
Visualizations
Chemical Signaling Pathway
Caption: Chemical reaction pathway of the Kastle-Meyer test.
Experimental Workflow
Caption: Step-by-step experimental workflow for the phenolphthalein test.
Logical Relationship of Result Interpretation
Caption: Logical flow for interpreting the results of the phenolphthalein test.
References
- 1. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 2. dfs.dc.gov [dfs.dc.gov]
- 3. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 4. Applied Science BTEC Nationals/Chemical Laboratory Techniques/Kastle-Meyer - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Field Testing of Blood using Portable Phenolphthalin Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenolphthalin-based assay, commonly known as the Kastle-Meyer test, is a rapid and sensitive presumptive method for the detection of blood.[1][2] Its portability makes it an invaluable tool for field testing in forensic science and other research applications where immediate, on-site blood identification is necessary.[3][4][5] This test relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the colorless this compound reagent to the bright pink phenolphthalein in the presence of an oxidizing agent, typically hydrogen peroxide.[1][6][7] These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of portable this compound kits.
Principle of the Test
The Kastle-Meyer test is a catalytic colorimetric assay.[1] The heme moiety in hemoglobin acts as a catalyst, facilitating the transfer of oxygen from hydrogen peroxide (H₂O₂) to the reduced this compound (a colorless derivative of phenolphthalein).[1][6] This oxidation-reduction reaction regenerates the colored, quinonoid structure of phenolphthalein, resulting in a rapid and distinct pink color change, which is a positive presumptive indication of the presence of blood.[1][8]
Application Areas
-
Forensic Science: Crime scene investigation for the preliminary identification of bloodstains.[2]
-
Wildlife Research: Monitoring animal populations and studying predator-prey interactions through the analysis of biological traces.
-
Drug Development: Screening for hemolytic properties of novel compounds in preclinical stages.
-
Archaeology: Identification of blood residues on ancient artifacts and tools.
Quantitative Performance Data
The sensitivity and specificity of the this compound test are critical parameters for its application. The following table summarizes performance data from various studies.
| Parameter | Reported Value/Observation | References |
| Sensitivity | Detects blood at dilutions ranging from 1:5,000 to 1:1,000,000.[9] Some studies have reported sensitivities up to 1:10,000,000.[9] The test's sensitivity allows for the detection of minute or washed bloodstains.[10] | [9][10] |
| Specificity | Considered highly specific among presumptive blood tests.[11][12][13] False positives can occur with strong oxidizing agents (e.g., bleach) and certain plant peroxidases (e.g., from horseradish).[10] The three-stage procedure helps to minimize false positives from plant peroxidases.[9] | [9][10][11][12][13] |
| Reaction Time | A positive reaction typically appears immediately or within 5 to 15 seconds after the addition of hydrogen peroxide.[2][6][7] Color changes observed after 30 seconds may be due to natural oxidation and should be interpreted with caution.[1][7] | [1][2][6][7] |
| Stability | This compound reagents are relatively stable, with a shelf life of up to one year or as specified by the manufacturer.[4][7] They should be stored in a cool, dark place to prevent degradation. | [4][7] |
Experimental Protocols
Reagent Preparation (for non-kit users)
Kastle-Meyer Reagent (this compound Solution):
-
Materials:
-
Procedure:
-
In a flask, combine 2 g of phenolphthalein, 20 g of potassium hydroxide, and 100 mL of distilled water.[8]
-
Add 20 g of zinc dust. The zinc will act as a reducing agent.[8]
-
Gently boil the mixture until the pink color disappears, and the solution becomes colorless or pale yellow. This indicates the reduction of phenolphthalein to this compound.[1][14]
-
Allow the solution to cool and then decant the clear supernatant.
-
Store the reagent in a tightly sealed, dark bottle.[14]
-
Oxidizing Agent:
-
3% Hydrogen Peroxide (H₂O₂) solution.[15]
Field Testing Protocol
-
Sample Collection:
-
Optional Cell Lysis:
-
Application of this compound Reagent:
-
Addition of Hydrogen Peroxide:
-
Result Interpretation:
-
Positive Result: An immediate and distinct bright pink color change within 5-15 seconds indicates a presumptive positive for blood.[6][7][8]
-
Negative Result: No color change within the observation period indicates a negative result.[6]
-
Inconclusive Result: A color change before the addition of hydrogen peroxide or a color other than pink suggests an inconclusive result.[15]
-
Quality Control
-
Positive Control: Test a known blood sample (e.g., a dried human blood control) daily before casework to ensure the reagents are effective. A distinct pink color should be observed.[15]
-
Negative Control: Test a clean, unstained swab or filter paper to ensure there is no contamination of the reagents or testing materials. No color change should be observed.[7][15]
Visualizations
Experimental Workflow
Caption: Workflow for the portable this compound blood test.
Chemical Reaction Pathway
Caption: Chemical pathway of the Kastle-Meyer test.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]
- 3. store.ferrellok.com [store.ferrellok.com]
- 4. arrowheadforensics.com [arrowheadforensics.com]
- 5. Phenolphthalein Presumptive Blood Test - 15ML [idtechnologies.com]
- 6. dfs.dc.gov [dfs.dc.gov]
- 7. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 8. scientistwhodraws.com [scientistwhodraws.com]
- 9. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. [PDF] A study of the sensitivity and specificity of four presumptive tests for blood. | Semantic Scholar [semanticscholar.org]
- 13. A study of the sensitivity and specificity of four presumptive tests for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thoughtco.com [thoughtco.com]
- 15. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
Application Notes and Protocols for the Phenolphthalin Presumptive Test for Blood
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The Phenolphthalin test, commonly known as the Kastle-Meyer test, is a highly sensitive presumptive test for the presence of blood.[1][2] It is a catalytic color test that relies on the peroxidase-like activity of the heme group in hemoglobin.[3] In the presence of an oxidizing agent, such as hydrogen peroxide, the heme catalyzes the oxidation of the colorless this compound reagent to the vibrant pink phenolphthalein.[3] A rapid color change to pink is a positive presumptive indication for the presence of blood.[3][4] It is important to note that this is a presumptive test, and a positive result indicates that blood may be present.[5] Confirmatory tests are necessary for the definitive identification of blood.[5]
Materials and Reagents
The following table summarizes the key reagents and their preparation for the this compound test.
| Reagent/Material | Description/Preparation | Concentration/Purity |
| This compound Reagent (Kastle-Meyer Reagent) | Commercially available or prepared in-house. A common preparation involves dissolving phenolphthalein powder in ethanol and then reducing it with zinc dust in a basic solution until colorless. | 1% or 0.5% phenolphthalein in ethanol is a common starting point for reduction.[6][7][8] |
| Ethanol | Used to clean the area of the stain and to moisten the swab. | Reagent grade or 95%.[6] |
| Hydrogen Peroxide (H₂O₂) | The oxidizing agent in the reaction. | 3% solution.[3][4] |
| Sterile Cotton Swabs or Filter Paper | For sample collection from the suspected stain. | Sterile.[4] |
| Distilled or Reagent Grade Water | To moisten the swab or filter paper for sample collection. | High purity. |
| Positive Control | A known blood standard. | A small, dried spot of known blood.[4][5] |
| Negative Control | A clean swab or filter paper without any sample. | Sterile.[4][5] |
Experimental Protocol
This protocol outlines the standard procedure for performing the this compound presumptive test.
3.1 Reagent Preparation (if not using a commercial kit):
-
1% Phenolphthalein Solution: Dissolve 1.0 gram of phenolphthalein powder in 100 mL of 95% ethanol.[6]
-
Reduced this compound (Kastle-Meyer Reagent): To the 1% phenolphthalein solution, add 20 grams of zinc dust and 100 mL of 20% sodium hydroxide solution. The solution is refluxed until it becomes colorless, indicating the reduction of phenolphthalein to this compound.[2] The solution should be stored in a sealed container with zinc dust to maintain its reduced state.
3.2 Quality Control:
Before testing any unknown samples, it is mandatory to test the reagents with both a positive and a negative control.[4][5]
-
Positive Control: Test a known bloodstain. A rapid pink color change should be observed after the addition of all reagents.[4]
-
Negative Control: Test a clean, unstained area or a clean swab. No color change should be observed.[4]
If the controls do not yield the expected results, the reagents should be discarded and new reagents prepared or obtained.
3.3 Sample Testing Procedure:
-
Moisten a sterile cotton swab or a piece of filter paper with a drop of distilled water or ethanol.[4]
-
Gently rub the suspected stain with the moistened swab or filter paper to transfer a small amount of the sample.[4][5]
-
Add one to two drops of the this compound reagent to the swab or filter paper.[3] Observe for any immediate color change. If a pink color appears at this stage, it indicates the presence of an oxidizing agent other than hydrogen peroxide and the result is considered inconclusive.[3]
-
Add one to two drops of 3% hydrogen peroxide to the swab or filter paper.[3][4]
-
Observe for an immediate color change. A rapid development of a pink color within 5-10 seconds is a positive presumptive result for blood.[3][5] A delayed color change may be due to the oxidation of the reagent by air and should be interpreted with caution.[5]
Interpretation of Results
-
Positive Result: An immediate and distinct pink color change upon the addition of hydrogen peroxide.[3] This indicates the presumptive presence of blood.
-
Negative Result: No color change is observed. This suggests the absence of blood, although very low concentrations may not be detected.
-
Inconclusive Result: A pink color develops before the addition of hydrogen peroxide, or the color of the substrate interferes with the observation.[3][5]
Experimental Workflow Diagram
Caption: Workflow of the this compound Presumptive Test.
References
Troubleshooting & Optimization
Technical Support Center: Kastle-Meyer Test Troubleshooting
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the Kastle-Meyer test to minimize and identify false positive results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Kastle-Meyer test?
The Kastle-Meyer test is a presumptive blood test that identifies the possible presence of hemoglobin.[1] It operates on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the phenolphthalin reagent (the colorless, reduced form of phenolphthalein) by hydrogen peroxide.[1][2][3] This oxidation results in the visible appearance of a bright pink color, indicating a presumptive positive result.[1][4]
Q2: What constitutes a "false positive" result in the Kastle-Meyer test?
A false positive occurs when the test indicates the presence of blood (turns pink) even though no blood is actually present.[2] This can be caused by various substances that interfere with the test's chemistry.
Q3: How can I be sure my Kastle-Meyer reagent is still effective?
The Kastle-Meyer solution should be colorless or pale yellow.[5] If your reagent is already pink, it has likely oxidized and is no longer reliable for testing.[5] In this case, you should use a fresh batch of the reagent.
Troubleshooting False Positives
Q4: My sample turned pink immediately after adding the Kastle-Meyer reagent, before I added the hydrogen peroxide. What does this mean?
This indicates the presence of a chemical oxidant in your sample.[6][7] The standard procedure for the Kastle-Meyer test is a two-step process to prevent this type of false positive.[3] You should first add the phenolphthalein reagent to the sample and observe for any color change. If no color appears, you then add the hydrogen peroxide.[3] A color change before the addition of hydrogen peroxide is considered an inconclusive result.[3]
Q5: The test turned pink, but I suspect the sample might contain plant material. How can I differentiate this from a true positive?
Certain plants, such as horseradish, potatoes, broccoli, and cauliflower, contain peroxidases that can cause a false positive result.[5][8] While visually distinguishing plant tissue can be helpful, it's important to note that plant peroxidases are generally less stable and may produce a slower color change compared to the rapid pink coloration seen with blood.[6][7] To minimize the chances of a false positive from plant peroxidases, results should be read within a short timeframe, typically within 30 seconds.[2][4]
Q6: How long should I wait for a color change after adding the hydrogen peroxide?
A positive result is indicated by a rapid color change to bright pink, typically within 10 to 30 seconds.[4][9] Waiting longer than 30 seconds can lead to a false positive result, as the phenolphthalein can be oxidized by the air, causing the swab to turn pink on its own.[2][4][5]
Summary of Substances Causing False Positives
| Category | Examples | Notes |
| Chemical Oxidants | Copper and iron salts, bleach.[6][10] | These will cause a color change before the addition of hydrogen peroxide. |
| Plant Peroxidases | Horseradish, potatoes, broccoli, cauliflower.[5][8] | These substances catalyze the same reaction as heme. The reaction may be slower than with blood. |
| Other | Aged or oxidized reagents.[5] | The reagent itself will appear pink before the test begins. |
Experimental Protocols
Standard Kastle-Meyer Test Protocol
This protocol is designed to minimize the occurrence of false positive results.
Materials:
-
Sterile cotton swabs
-
Distilled water
-
70% Ethanol
-
Kastle-Meyer reagent (this compound solution)
-
3% Hydrogen peroxide solution
-
Positive control (known blood sample)
-
Negative control (clean swab)
Procedure:
-
Sample Collection: Moisten a sterile cotton swab with a drop of distilled water and lightly rub the suspected stain to collect a sample.[9]
-
Optional Lysis: For increased sensitivity, add one drop of 70% ethanol to the swab to lyse the red blood cells and expose the hemoglobin.[1][5]
-
Reagent Addition: Add one to two drops of the Kastle-Meyer reagent to the swab.[9]
-
Initial Observation: Wait for approximately 3-5 seconds and observe the swab.[9] If a pink color appears at this stage, the test is inconclusive due to the presence of an oxidizing contaminant.[9] Do not proceed with this sample if a color change occurs.
-
Oxidation Step: If there was no initial color change, add one to two drops of 3% hydrogen peroxide to the swab.[4][9]
-
Result Interpretation:
-
Positive: A rapid development of a bright pink color within 10-30 seconds indicates a presumptive positive for blood.[4][9]
-
Negative: The absence of a color change within this timeframe indicates a negative result.[9]
-
False Positive (Delayed): A color change that occurs after 30 seconds should be disregarded as it is likely due to natural oxidation.[2][4]
-
-
Controls: Always run a positive and a negative control to ensure the reagents are working correctly.[9] The positive control should turn pink, and the negative control should show no color change.
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for troubleshooting a potential false positive result during the Kastle-Meyer test.
Kastle-Meyer test troubleshooting workflow.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. DSpace [open.bu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]
- 6. Use of a forensic technique to identify blood contamination of emergency department and ambulance trauma equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dfs.dc.gov [dfs.dc.gov]
- 8. sciencenotes.org [sciencenotes.org]
- 9. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Interference of Chemical Oxidants with the Phenolphthalin Test
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference of chemical oxidants with the phenolphthalin (Kastle-Meyer) test for the presumptive identification of blood.
Frequently Asked Questions (FAQs)
Q1: What is the this compound test and how does it work?
The this compound test, also known as the Kastle-Meyer test, is a presumptive assay used to detect the possible presence of blood. The test relies on the peroxidase-like activity of the heme group in hemoglobin.[1][2] In a multi-step reaction, a sample is treated with a solution of reduced phenolphthalein (this compound), followed by the addition of hydrogen peroxide (H₂O₂). If hemoglobin is present, it catalyzes the oxidation of the colorless this compound into the vibrant pink phenolphthalein.[1]
Q2: What can cause a false positive result with the this compound test?
A false positive can occur when a substance other than blood catalyzes the oxidation of this compound or directly oxidizes it. Common causes include:
-
Chemical Oxidants: Strong oxidizing agents can directly react with the this compound reagent, causing it to turn pink without the presence of heme or the addition of hydrogen peroxide.[3] Examples include sodium hypochlorite (bleach) and potassium permanganate.[4]
-
Plant Peroxidases: Certain vegetables and plants contain peroxidases that can mimic the catalytic activity of hemoglobin, leading to a false positive.[1]
-
Metallic Salts: Some metallic salts, such as those containing copper or nickel, can also cause a false positive reaction.[5]
Q3: How can I tell if a positive result is due to a chemical oxidant?
The timing of the color change is the critical diagnostic step. In a true positive reaction for blood, the pink color appears after the addition of hydrogen peroxide. If the sample turns pink before the addition of hydrogen peroxide, it indicates the presence of an interfering chemical oxidant.[1][3] This result should be considered inconclusive for the presence of blood.
Q4: Can the age of the sample affect the test results?
While the this compound test is known to be sensitive, the age and condition of a bloodstain can potentially affect the outcome. However, the test has been reported to give positive results on very old bloodstains. Plant peroxidases, a source of false positives, tend to be less stable over time compared to the heme in blood.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Solution |
| The sample turns pink immediately after adding the this compound reagent (before adding H₂O₂). | The sample is likely contaminated with a chemical oxidant. | 1. Record the result as inconclusive due to an interfering substance. 2. If the sample is amenable, consider a dilution series to reduce the oxidant concentration below the interference threshold. 3. For known sodium hypochlorite (bleach) contamination, pretreatment of the sample with a reducing agent like sodium thiosulfate or ascorbic acid may neutralize the oxidant. This should be validated with appropriate controls.[6] |
| The sample turns pink more than 30 seconds after adding H₂O₂. | This may be a false positive due to the slow oxidation of this compound by air or other weak oxidants. | A positive result should appear almost immediately, typically within 5-15 seconds.[1][3] Any color change after 30 seconds should be interpreted with caution and likely considered negative. |
| The negative control shows a pink color. | The reagents (this compound or H₂O₂) may be contaminated or degraded. | Discard the current working solutions and prepare fresh reagents. Always test new batches of reagents with known positive and negative controls before use. |
| The positive control (known blood sample) does not turn pink. | The this compound reagent may have oxidized, the hydrogen peroxide may have decomposed, or the blood sample may be too dilute or degraded. | 1. Prepare fresh reagents. 2. Confirm the concentration and integrity of the positive control. |
Quantitative Data on Interfering Substances
| Interfering Substance | Chemical Formula | Observed Interference | Notes |
| Sodium Hypochlorite (Bleach) | NaOCl | A 7.5% solution has been shown to interfere with the test.[2] The Leucomalachite green test, another presumptive blood test, showed false positives with bleach.[7] | Can be neutralized with sodium thiosulfate or ascorbic acid.[6] |
| Potassium Permanganate | KMnO₄ | Known to cause a false positive reaction.[4] | A strong oxidizing agent commonly used in laboratories. |
| Copper and Nickel Salts | e.g., CuSO₄, NiCl₂ | Can cause the this compound reagent to turn pink before the addition of hydrogen peroxide.[5] |
Experimental Protocols
Standard this compound (Kastle-Meyer) Test Protocol
This protocol is for the presumptive identification of blood on a sample swab.
Materials:
-
Sample swab
-
70% Ethanol
-
This compound (Kastle-Meyer) reagent (colorless)
-
3% Hydrogen Peroxide
-
Positive control (e.g., a swab with a known bloodstain)
-
Negative control (e.g., a clean, unused swab)
Procedure:
-
Place the tip of the sample swab in a clean test tube or on a piece of filter paper.
-
Add 1-2 drops of 70% ethanol to the swab. This helps to lyse red blood cells and expose hemoglobin.
-
Add 1-2 drops of the this compound reagent to the swab.
-
Observe for any immediate color change. If the swab turns pink at this stage, the test is inconclusive due to the presence of a chemical oxidant.[1]
-
If no color change is observed, add 1-2 drops of 3% hydrogen peroxide to the swab.
-
Observe for an immediate color change. A rapid change to a bright pink color within 5-15 seconds indicates a presumptive positive result for blood.[1][3]
-
Record the results, noting the timing and intensity of any color change.
-
Always run positive and negative controls in parallel with your samples to ensure reagent efficacy and the absence of contamination.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. DSpace [open.bu.edu]
- 2. Presumptive tests for blood | Research Starters | EBSCO Research [ebsco.com]
- 3. Use of a forensic technique to identify blood contamination of emergency department and ambulance trauma equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
- 5. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 6. Validation of presumptive tests for non-human blood using Kastle Meyer and Hemastix reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of sensitivity and vestigiality of presumptive tests for swabbed blood stains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plant Peroxidase and Phenolphthalin Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving the effect of plant peroxidases on the phenolphthalin reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
| Problem | Potential Cause | Solution |
| No pink color development (False Negative) | Inactive Enzyme: Peroxidase may have denatured due to improper storage or extreme pH/temperature during extraction. | - Prepare fresh plant extract, ensuring all steps are carried out at low temperatures (e.g., on ice).- Use a buffer appropriate for the specific plant peroxidase, generally in the pH range of 6.0-7.0. |
| Low Peroxidase Concentration: The plant source may have low intrinsic peroxidase activity, or the extract is too dilute. | - Concentrate the enzyme extract using methods like ammonium sulfate precipitation.- Use a larger amount of the plant material for extraction. | |
| Presence of Inhibitors: Plant extracts can contain inhibitors like ascorbic acid (Vitamin C) or high concentrations of phenolic compounds that interfere with the reaction. | - Dialyze the plant extract to remove small molecule inhibitors.- Incorporate polyvinylpyrrolidone (PVP) during extraction to bind and remove phenolic compounds. | |
| Degraded Hydrogen Peroxide: H₂O₂ is unstable and can decompose over time, especially when exposed to light. | - Use a fresh, properly stored solution of hydrogen peroxide. | |
| Color develops before adding hydrogen peroxide | Oxidizing Contaminants: The plant extract or reagents may be contaminated with other oxidizing agents. | - Run a control reaction without the plant extract to check for reagent contamination.- Ensure all glassware is thoroughly cleaned. |
| This compound Reagent Instability: The this compound reagent can slowly oxidize back to phenolphthalein upon exposure to air. | - Prepare the this compound reagent fresh. The reagent should be colorless before use. | |
| Inconsistent or irreproducible results | Variable Enzyme Concentration: Inconsistent extraction procedures can lead to different enzyme concentrations in each preparation. | - Standardize the extraction protocol, using the same buffer, temperature, and centrifugation speed and time for all samples. |
| Fluctuations in Temperature or pH: Enzyme activity is highly sensitive to changes in temperature and pH. | - Use a temperature-controlled water bath or incubator for the reaction.- Ensure the buffer has adequate capacity to maintain the optimal pH. | |
| Pipetting Errors: Inaccurate measurement of reagents will lead to variability. | - Calibrate pipettes regularly.- Use appropriate pipette sizes for the volumes being measured. | |
| Rapid fading of pink color | High Peroxidase Activity: Very high concentrations of the enzyme can lead to a rapid reaction that proceeds to a colorless state due to further oxidation of phenolphthalein. | - Dilute the plant extract and re-run the experiment. |
| High Concentration of H₂O₂: Excess hydrogen peroxide can lead to the bleaching of the pink phenolphthalein. | - Optimize the concentration of hydrogen peroxide used in the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the color change in this experiment?
A1: The experiment demonstrates the catalytic activity of plant peroxidases. The this compound reagent, which is a reduced and colorless form of phenolphthalein, is used as a substrate.[1] In the presence of hydrogen peroxide (H₂O₂), plant peroxidases catalyze the oxidation of this compound. This oxidation converts it back to phenolphthalein, which appears as a vibrant pink color in a basic solution.[2][3]
Q2: Why is my this compound reagent faintly pink before I even start the experiment?
A2: A faint pink color indicates that some of the this compound has been oxidized to phenolphthalein. This can happen due to exposure to oxygen in the air over time. For best results, it is recommended to prepare the this compound reagent fresh before use.
Q3: Can I use regular phenolphthalein indicator solution for this assay?
A3: No, you must use this compound, the reduced form of phenolphthalein. Standard phenolphthalein is already in its oxidized, pink form (in basic solutions) and cannot be further oxidized by the peroxidase in a way that produces a color change for this assay.
Q4: What are some common plant sources with high peroxidase activity?
A4: Horseradish is famously known for its very high peroxidase activity. Other good sources include turnips, radishes, cabbage, tomatoes, and bananas.[4]
Q5: How does pH affect the activity of plant peroxidases?
A5: Like most enzymes, plant peroxidases have an optimal pH at which they exhibit maximum activity. For many plant peroxidases, this is in the slightly acidic to neutral range, typically between pH 6.0 and 7.0. Deviations from the optimal pH can lead to a decrease in enzyme activity and, in extreme cases, irreversible denaturation.
Q6: What is the role of hydrogen peroxide in this reaction?
A6: Hydrogen peroxide is the oxidizing agent. The peroxidase enzyme breaks down H₂O₂ into water and an oxygen radical. This highly reactive oxygen is then used by the enzyme to oxidize the this compound.
Quantitative Data Summary
The optimal conditions for peroxidase activity can vary significantly depending on the plant source. The following table summarizes optimal pH and temperature for peroxidases from various plants.
| Plant Source | Optimal pH | Optimal Temperature (°C) | Substrate Used in Study |
| Radish (Raphanus sativus) | 6.0 - 6.5 | 55 - 65 | 3,3',5,5'-Tetramethylbenzidine |
| Tomato (Solanum lycopersicum) | 6.0 - 6.5 | 55 - 65 | 3,3',5,5'-Tetramethylbenzidine |
| Cabbage (Brassica oleracea) | 6.0 - 6.5 | 55 - 65 | 3,3',5,5'-Tetramethylbenzidine |
| Turnip | 6.0 - 6.5 | 55 - 65 | 3,3',5,5'-Tetramethylbenzidine |
| Moringa oleifera | 5.0 | 30 | o-dianisidine |
| Moringa oleifera (another study) | 6.0 | 50 | Guaiacol |
| Lettuce (Lactuca sativa) | 6.0 | Not Specified | Guaiacol |
| Tobacco (Nicotiana tabacum) | 7.0 | Not Specified | o-dianisidine |
Note: The optimal conditions can also be influenced by the specific substrate used in the assay.
Experimental Protocol
This protocol provides a general method for demonstrating peroxidase activity in plant tissues using a this compound reagent.
Materials:
-
Plant material (e.g., horseradish, turnip, potato)
-
Phosphate buffer (0.1 M, pH 6.5)
-
This compound reagent
-
Hydrogen peroxide (3% solution)
-
Mortar and pestle
-
Cheesecloth or filter paper
-
Centrifuge and centrifuge tubes
-
Test tubes
-
Pipettes
Procedure:
-
Preparation of Plant Extract:
-
Weigh approximately 5 grams of the plant material and cut it into small pieces.
-
Place the plant material in a pre-chilled mortar and add 10 mL of cold phosphate buffer.
-
Grind the material thoroughly with the pestle until a uniform slurry is formed.
-
Filter the slurry through cheesecloth or filter paper into a cold centrifuge tube.
-
Centrifuge the filtrate at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.
-
-
Preparation of this compound Reagent (Kastle-Meyer Reagent):
-
In a flask, dissolve 2 grams of phenolphthalein in 100 mL of 20% sodium hydroxide solution.
-
Add 2 grams of zinc powder.
-
Gently boil the solution until it becomes colorless. This indicates the reduction of phenolphthalein to this compound.
-
Allow the solution to cool and decant the colorless reagent from the remaining zinc powder. Store in a tightly sealed bottle.
-
-
Enzyme Assay:
-
Label three test tubes: "Test," "Control 1," and "Control 2."
-
In the "Test" tube, add 2 mL of the plant extract and 1 mL of the this compound reagent.
-
In "Control 1" (negative control for the extract), add 2 mL of distilled water and 1 mL of the this compound reagent.
-
In "Control 2" (negative control for H₂O₂), add 2 mL of the plant extract and 1 mL of distilled water.
-
To the "Test" and "Control 1" tubes, add 3-4 drops of 3% hydrogen peroxide solution.
-
Gently shake the tubes and observe any color changes over the next few minutes.
-
Expected Results:
-
Test tube: A rapid development of a bright pink color indicates the presence of peroxidase activity.
-
Control 1 tube: Should remain colorless. If a pink color develops, it indicates contamination in the reagents.
-
Control 2 tube: Should remain colorless.
Visualizations
Caption: Workflow for detecting plant peroxidase activity.
Caption: The catalytic reaction of plant peroxidase.
References
Phenolphthalein (Kastle-Meyer) Test: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent false negatives with the phenolphthalein (Kastle-Meyer) test for the presumptive identification of blood.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the phenolphthalein test?
The phenolphthalein test, also known as the Kastle-Meyer test, is a presumptive assay for blood.[1][2] It relies on the peroxidase-like activity of hemoglobin in blood, which catalyzes the oxidation of the colorless reduced phenolphthalein (phenolphthalin) to the intensely pink-colored phenolphthalein in the presence of hydrogen peroxide.[2]
Q2: What constitutes a positive or negative result?
A positive result is indicated by a rapid change to a bright pink color within 10-15 seconds after the addition of hydrogen peroxide.[3] The absence of a color change within this timeframe indicates a negative result.[3] Color changes that occur after 30 seconds may be due to the natural oxidation of the reagents in the air and should not be considered positive.
Q3: What is the sensitivity of the phenolphthalein test?
The test is highly sensitive and can detect blood dilutions as low as 1 part in 10,000 to 1 part in 10,000,000 in solution.[4] However, the sensitivity can be affected by the substrate and the presence of interfering substances.
Q4: Can this test differentiate between human and animal blood?
No, the phenolphthalein test reacts with hemoglobin from any animal source and is not specific to human blood.[5] Confirmatory tests are required to determine the species of origin.
Troubleshooting Guide: False Negatives
A false negative occurs when a bloodstain is present, but the test yields a negative result. This can lead to overlooking critical evidence. The most common cause of false negatives is the presence of reducing agents or antioxidants that interfere with the oxidation-reduction reaction.[5][6]
Problem: The test is negative, but I strongly suspect the presence of blood.
| Potential Cause | Explanation | Recommended Action |
| Presence of Reducing Agents/Antioxidants | Substances like ascorbic acid (Vitamin C), tannins (found in leather and some plant extracts like quebracho), and other antioxidants can inhibit the oxidation of this compound, leading to a false negative.[1][2][6] These agents compete with the this compound as the reducing agent in the reaction. | - If possible, try to isolate the stain from the substrate. - Consider that very dilute stains on materials like leather may be inhibited.[1][2] - Document the presence of potential contaminants. |
| Chemical Contamination/Cleaning Agents | The sample may have been exposed to cleaning agents. Some cleaners contain oxidizing agents like sodium hypochlorite (bleach) which can degrade hemoglobin, or chelating agents like sodium edetate that bind to the iron in heme, inhibiting the reaction.[2] | - Document any signs of cleaning at the scene. - Note that while some cleaners cause false positives, others can degrade the sample and lead to false negatives. |
| Insufficient Sample | The amount of blood collected may be below the detection limit of the test, especially if the stain is very old, degraded, or diffuse. | - Re-sample a more concentrated area of the stain if possible. - For very faint stains, a more sensitive presumptive test like luminol might be considered, though it has its own limitations. |
| Improper Reagent Storage or Preparation | The this compound reagent (Kastle-Meyer reagent) can degrade over time. If the solution has a pinkish tint before use, it has already oxidized and will not be effective. | - Always use a fresh, colorless this compound solution. - Store reagents according to the manufacturer's instructions, typically in a dark, cool place. |
| Incorrect Test Procedure | Omitting a step or altering the sequence of reagent addition can lead to inaccurate results. | - Strictly follow the standard experimental protocol. Ensure ethanol (if used), this compound, and hydrogen peroxide are added in the correct order. |
Data on Interfering Substances
The following table summarizes substances reported to cause false-negative or altered results with the phenolphthalein test. Quantitative data on the exact concentration for inhibition is limited in readily available literature and often depends on the blood dilution. Researchers should consider validating the test against suspected inhibitors in their specific experimental context.
| Substance/Class | Mechanism of Interference | Effect on Test | Source/Example |
| Antioxidants / Reducing Agents | Inhibit the oxidation of this compound. | False Negative [6] | Ascorbic Acid (Vitamin C), Quebracho extract, Tannins[1][2][6] |
| Cleaning Agents with Oxidizers | Degrade the hemoglobin molecule. | False Negative [2] | High concentrations of Sodium Hypochlorite (Bleach)[2] |
| Cleaning Agents with Chelators | Bind to the iron in the heme group, preventing it from catalyzing the reaction. | False Negative | Sodium Edetate (found in some degreasers) |
Experimental Protocols
Preparation of Kastle-Meyer Reagent (this compound)
-
Combine 2 grams of phenolphthalein, 20 grams of potassium hydroxide, and 100 mL of distilled water in a flask.
-
Add 20 grams of zinc dust.
-
Gently boil the solution under reflux for 2-3 hours until it becomes colorless.
-
Cool the solution and decant it into a storage bottle containing a small amount of zinc dust to keep the phenolphthalein in its reduced (colorless) state.
Standard Phenolphthalein Test Protocol
-
Collect a sample of the suspected bloodstain using a sterile cotton swab or filter paper.
-
Optional: Add 1-2 drops of ethanol to the sample. This can help lyse red blood cells and may increase sensitivity.
-
Add 1-2 drops of the Kastle-Meyer reagent (this compound solution) to the sample.
-
Observe for any immediate color change. If a pink color appears at this stage, the result is inconclusive due to the presence of a chemical oxidant.
-
If no color change occurs, add 1-2 drops of 3% hydrogen peroxide to the sample.
-
Observe the sample for 10-15 seconds. A rapid pink color change indicates a presumptive positive result for blood.[3]
Visualizations
Caption: Chemical reaction pathway of the Phenolphthalein test.
References
- 1. graduateschool.camden.rutgers.edu [graduateschool.camden.rutgers.edu]
- 2. Bloodstains on Leather: Examination of False Negatives in Presumptive Test and Human Hemoglobin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Critical Revision of Presumptive Tests for Bloodstains | Office of Justice Programs [ojp.gov]
stability and shelf life of phenolphthalin reagent
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and shelf life of phenolphthalin reagent, commonly used in the Kastle-Meyer test for the presumptive identification of blood.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent and how does it work?
A1: this compound reagent is the reduced, colorless form of phenolphthalein. It is used in the Kastle-Meyer test to detect the possible presence of blood. The test relies on the peroxidase-like activity of the heme group in hemoglobin.[1][2] In the presence of an oxidizing agent (like hydrogen peroxide) and the heme catalyst, this compound is oxidized back to phenolphthalein, resulting in a vibrant pink color, which indicates a presumptive positive result for blood.[1][2][3]
Q2: What is the expected shelf life of this compound reagent?
A2: The shelf life of this compound reagent is not indefinite and depends heavily on storage conditions. While a specific expiration date cannot be universally assigned, its stability is maintained by preventing oxidation.[4] The reagent's sensitivity can diminish over time. A common quality control measure is to test the reagent with a known blood dilution (e.g., 1:512); if it fails to produce a positive result, the reagent should be replaced as it has lost sensitivity.[2]
Q3: How should this compound reagent be stored to maximize its stability?
A3: To maximize stability and prevent premature oxidation, the reagent should be stored in a tightly sealed, amber or other light-blocking glass bottle to protect it from light.[4] It is recommended to store it in a refrigerator. For enhanced longevity, a small amount of powdered zinc can be kept at the bottom of the bottle to help maintain the this compound in its reduced (colorless) state.[4]
Q4: My this compound solution has turned pink. Can I still use it?
A4: No. If your this compound solution is pink before adding hydrogen peroxide, it has already oxidized to phenolphthalein.[1][5] An oxidized reagent will not work for the test and can lead to unreliable results, including false positives. The solution must be colorless or pale yellow to be effective.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reagent is pink in the storage bottle. | The reagent has oxidized due to exposure to air or light over time. | Discard the reagent and prepare a fresh solution. Ensure future batches are stored in a tightly sealed amber bottle, refrigerated, and with zinc powder at the bottom to prevent oxidation.[4] |
| False Positive: Pink color appears before adding hydrogen peroxide. | The sample is contaminated with a chemical oxidant (e.g., copper or nickel salts).[1][6] | This is an inconclusive result.[2] It is crucial to add the this compound reagent first, wait a few seconds to ensure no color change, and then add the hydrogen peroxide.[1] If color appears before the peroxide, the test is invalid for that sample. |
| False Positive: Pink color appears slowly, after 30 seconds. | The this compound is slowly oxidizing on its own upon exposure to air.[1][7] | The test result should be read within the first 10-30 seconds after adding hydrogen peroxide.[1][2] Any color change after this period should be disregarded. |
| False Positive: Testing a sample from a plant source. | Some vegetables (e.g., horseradish, broccoli, cauliflower) contain peroxidases that can catalyze the reaction and cause a color change.[5][6] | While the Kastle-Meyer test is not specific to human blood, a rapid and immediate color change is more indicative of blood. Plant peroxidases often react more slowly.[6] Confirmatory tests are required to identify the origin of the sample. |
| False Negative: No color change with a known bloodstain. | 1. The reagent has lost its sensitivity due to age or improper storage.2. The sample contains a substance that is inhibiting the reaction (an antioxidant).[8] | 1. Verify the reagent's efficacy using a positive control (a known blood sample or a dilution). If the control fails, prepare fresh reagent.[2]2. Consider the possibility of chemical interferents on the sample. Document the negative result. |
| Inconsistent or weak results. | 1. Insufficient sample collected.2. Reagent is beginning to degrade and lose sensitivity. | 1. Ensure a visible amount of the stain is transferred to the swab.2. Test the reagent with a positive control of a known dilution to check its sensitivity.[2] If it fails to detect the control, replace the reagent. |
Data Summary
Factors Affecting this compound Reagent Stability
| Factor | Condition | Effect on Stability | Recommendation |
| Exposure to Oxygen | Prolonged or repeated exposure to air. | Causes oxidation of colorless this compound to pink phenolphthalein, rendering the reagent useless. | Keep the storage bottle tightly sealed. Storing with zinc powder helps scavenge oxygen.[4] |
| Exposure to Light | Storage in clear containers. | Light can accelerate the degradation of the reagent. | Store in an amber or opaque glass bottle. |
| Temperature | Storage at room temperature or higher. | Higher temperatures can increase the rate of chemical degradation. | Store the reagent in a refrigerator. |
| Purity of Reagents | Use of contaminated or old starting materials for preparation. | Can lead to a less stable final product with a shorter shelf life. | Use high-purity phenolphthalein, zinc dust, and solvents when preparing the reagent. |
Experimental Protocols
Protocol 1: Preparation of this compound (Kastle-Meyer) Reagent
Objective: To prepare the reduced form of phenolphthalein for use in the presumptive test for blood.
Materials:
-
Phenolphthalein powder
-
Zinc dust (powdered zinc)
-
Sodium hydroxide or potassium hydroxide
-
Ethanol (95% or absolute)
-
Distilled water
-
Reflux apparatus
-
Heating mantle
-
Filter paper and funnel
-
Amber glass storage bottle
Procedure:
-
In a round-bottom flask, combine 2 grams of phenolphthalein and 20 grams of zinc dust.
-
Prepare a 20% sodium hydroxide solution by dissolving 20 grams of sodium hydroxide in 100 mL of distilled water.
-
Add the sodium hydroxide solution to the flask containing the phenolphthalein and zinc.
-
Set up the reflux apparatus and heat the mixture gently using a heating mantle.
-
Continue to reflux the solution until it becomes colorless. The pink color of the alkaline phenolphthalein will disappear as it is reduced to this compound. This may take 1-2 hours.
-
Once the solution is colorless, turn off the heat and allow it to cool completely.
-
Filter the solution to remove the excess zinc powder.
-
The resulting colorless solution is the this compound stock solution.
-
For the working solution, mix a portion of the stock solution with ethanol. A common preparation involves mixing 10 mL of the stock solution with 40 mL of ethanol.
-
Transfer the final working solution to a labeled amber glass bottle for storage. Add a small amount of fresh zinc powder to the bottom of the bottle to maintain its reduced state.[4] Store in a refrigerator.
Protocol 2: Performance Verification of this compound Reagent
Objective: To confirm the sensitivity and specificity of the prepared this compound reagent. This should be performed on new batches and periodically during storage.
Materials:
-
This compound working solution
-
3% Hydrogen peroxide solution
-
Positive control: Known dried human or animal blood
-
Negative control: A clean, unstained swab
-
Sterile swabs
-
Distilled water
Procedure:
-
Positive Control Test: a. Moisten a sterile swab with distilled water. b. Lightly touch the swab to the known dried bloodstain. c. Add 1-2 drops of the this compound working solution to the swab tip. Observe for any immediate color change (which would indicate an issue). d. After a few seconds, add 1-2 drops of 3% hydrogen peroxide to the swab tip. e. Expected Result: A rapid and vibrant pink color should appear within 10-15 seconds.[2] This confirms the reagent is sensitive enough to detect blood.
-
Negative Control Test: a. Moisten a sterile swab with distilled water. b. Add 1-2 drops of the this compound working solution to the swab tip. c. After a few seconds, add 1-2 drops of 3% hydrogen peroxide to the swab tip. d. Expected Result: The swab should remain colorless. This confirms that the reagent and application procedure do not produce a false positive result.
-
Interpreting Results:
-
If the positive control fails (no pink color), the this compound reagent and/or the hydrogen peroxide solution has lost sensitivity and should be discarded and replaced.[2]
-
If the negative control turns pink, the reagent is contaminated or has auto-oxidized and must be discarded.
-
Visualizations
Caption: Troubleshooting workflow for the Kastle-Meyer test.
Caption: Factors influencing this compound reagent stability.
References
- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 2. dfs.dc.gov [dfs.dc.gov]
- 3. researchgate.net [researchgate.net]
- 4. physicsforums.com [physicsforums.com]
- 5. sciencenotes.org [sciencenotes.org]
- 6. Use of a forensic technique to identify blood contamination of emergency department and ambulance trauma equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
Technical Support Center: Optimizing Phenolphthalein Test Sensitivity for Aged Bloodstains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the phenolphthalein (Kastle-Meyer) test for aged bloodstains.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the phenolphthalin test?
The this compound test, also known as the Kastle-Meyer test, is a presumptive test for blood. It relies on the peroxidase-like activity of the heme group in hemoglobin.[1][2] In the presence of an oxidizing agent like hydrogen peroxide, the heme group catalyzes the oxidation of the colorless this compound reagent to the pink-colored phenolphthalein.[1][2]
Q2: How does the age of a bloodstain affect the this compound test?
As bloodstains age, the hemoglobin can degrade, which may potentially reduce the intensity and speed of the color change reaction. However, the Kastle-Meyer test is known to be effective on very old stains, with successful tests reported on bloodstains as old as 26 years.
Q3: What is the reported sensitivity of the this compound test?
The this compound test is highly sensitive and can detect blood at dilutions of up to 1:10,000. Some studies have reported even higher sensitivity.
Q4: Can the this compound test distinguish between human and animal blood?
No, the test reacts with the heme group present in the hemoglobin of most species. Therefore, a positive result only indicates the presumptive presence of blood, and further confirmatory tests are needed to determine the origin of the blood.
Q5: What are common causes of false positive results?
False positives can occur due to the presence of chemical oxidants or vegetable peroxidases.[3] Examples include:
-
Copper and nickel salts
-
Rust
-
Certain vegetables like horseradish, broccoli, and cauliflower
-
Some cleaning agents, such as those containing bleach.
Q6: How can I minimize the risk of false positives?
To minimize false positives, it is crucial to observe the reaction in stages. A pink color appearing before the addition of hydrogen peroxide indicates the presence of a chemical oxidant, and the test should be considered inconclusive. The reaction should be read within 30 seconds of adding the hydrogen peroxide, as a pink color may develop over time due to air oxidation.
Q7: What can cause a false negative result?
False negatives can be caused by the presence of strong reducing agents that inhibit the oxidation of this compound. Insufficient sample or degraded hemoglobin in very old or environmentally exposed stains can also lead to a negative result.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No color change with a known positive bloodstain. | 1. Degraded Reagents: The this compound reagent may have oxidized, or the hydrogen peroxide may have decomposed. | 1. Prepare fresh reagents. Store the this compound solution in a sealed, dark bottle with zinc filings to keep it in its reduced state. |
| 2. Improper pH: The reaction is pH-dependent and requires an alkaline environment. | 2. Ensure the this compound reagent is prepared with a sufficiently alkaline solution (e.g., potassium hydroxide). | |
| A pink color appears before adding hydrogen peroxide. | 1. Presence of a chemical oxidant: The sample may be contaminated with a substance that directly oxidizes the this compound. | 1. Document the initial color change and report the test as inconclusive. Consider alternative testing methods. |
| Weak or slow color development with an aged bloodstain. | 1. Degraded hemoglobin: The peroxidase activity of the hemoglobin may be reduced due to age. | 1. Moisten the swab with 70% ethanol before sampling to lyse red blood cells and improve hemoglobin exposure.[1] |
| 2. Insufficient sample: Not enough blood material was collected on the swab. | 2. If possible, re-sample the stain, ensuring good contact and transfer to the swab. For very faint stains on fabric, a small cutting may be used. | |
| The entire swab turns pink after a few minutes. | 1. Air oxidation: The this compound reagent is slowly oxidized by air. | 1. The test result should be read within the first 30 seconds after the addition of hydrogen peroxide. Any color change after this period should be disregarded. |
Data Presentation
Table 1: Sensitivity of the Phenolphthalein Test on Bloodstains of Varying Ages (Qualitative)
| Age of Bloodstain | Reported Outcome | Reference |
| Fresh | Intense pink color development | General knowledge |
| 1.5 years | Positive result | [4] |
| 26 years | Positive result |
Experimental Protocols
Standard this compound Test Protocol
-
Sample Collection: Moisten a sterile cotton swab with distilled water or 70% ethanol.
-
Rub the suspected bloodstain to transfer a sample onto the swab.
-
Reagent Application: a. Add one to two drops of the this compound reagent to the swab. b. Observe for any immediate color change. If a pink color appears, the test is inconclusive. c. Add one to two drops of 3% hydrogen peroxide to the swab.
-
Result Interpretation: An immediate and distinct pink color change within 30 seconds is a presumptive positive result for blood.
Optimized Protocol for Aged Bloodstains
-
Sample Collection: a. Moisten a sterile cotton swab with 70% ethanol to aid in the lysis of aged red blood cells. b. Firmly rub the aged bloodstain to ensure collection of sufficient material. For very faint or dry stains, slightly abrading the surface with the swab may be necessary.
-
Reagent Preparation (Enhanced Stability): a. Prepare the Kastle-Meyer reagent by dissolving 2.0 g of phenolphthalein in 100 mL of 20% potassium hydroxide. b. Add 20 g of powdered zinc and reflux the solution until it becomes colorless. c. Store the solution in a brown glass bottle with a small amount of granular zinc to maintain the this compound in its reduced state.
-
Reagent Application: a. Add two to three drops of the prepared this compound reagent to the sample swab. b. Wait for approximately 5 seconds to check for any premature color change. c. Add two to three drops of 3% hydrogen peroxide.
-
Result Interpretation: Observe for a rapid pink color formation. The reaction may be slightly slower or less intense with very old stains, so careful observation within the initial 30-second window is critical.
Mandatory Visualizations
This compound Test Chemical Pathway
Caption: Chemical pathway of the phenolphthalein test.
Troubleshooting Workflow for this compound Test
Caption: Troubleshooting workflow for the this compound test.
References
troubleshooting inconsistent results in phenolphthalin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during phenolphthalin-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to detect the presence of peroxidase activity. The assay relies on the oxidation of the colorless this compound reagent to the intensely pink-colored phenolphthalein in the presence of a peroxidase (such as heme in hemoglobin) and an oxidizing agent, typically hydrogen peroxide.[1][2][3] This reaction forms the basis of the widely used Kastle-Meyer test for the presumptive identification of blood.[1][3]
Q2: What are the critical reagents in this assay?
The essential reagents are the this compound solution (phenolphthalein reduced with zinc powder in an alkaline solution), a 3% hydrogen peroxide solution, and often ethanol to increase the sensitivity and specificity of the test by exposing the peroxidase enzyme.[2][3]
Q3: How should the reagents be stored?
Both the this compound and hydrogen peroxide solutions should be tested daily with known positive and negative controls to ensure their efficacy.[4][5] Reagents that fail to produce the expected results with controls should not be used.[4]
Troubleshooting Guide
Issue 1: High Background or False Positive Results
A false positive can occur when a pink color develops without the presence of the target peroxidase.
Possible Causes and Solutions
| Cause | Solution |
| Presence of Oxidizing Agents | Chemical oxidants found in some cleaning products (e.g., bleach, hypochlorite) can directly oxidize this compound. Ensure all labware is thoroughly rinsed with deionized water. |
| Plant Peroxidases | Certain vegetables, such as potatoes and horseradish, contain peroxidases that can catalyze the reaction and cause a false positive.[1][2] If sample cross-contamination is possible, ensure strict handling protocols. |
| Reagent Degradation | The this compound reagent can auto-oxidize over time when exposed to air. If a pink color is observed after adding only the this compound solution (before the hydrogen peroxide), the test is considered inconclusive, and fresh reagents should be prepared.[4][5] |
A troubleshooting workflow for false positive results.
Caption: Troubleshooting workflow for false positive results.
Issue 2: Low or No Signal (False Negative Results)
A false negative occurs when the assay fails to detect the peroxidase even when it is present.
Possible Causes and Solutions
| Cause | Solution |
| Reagent Degradation | Degraded or expired hydrogen peroxide or this compound solutions will lose their reactivity. Always test reagents with a known positive control before use.[4][5] |
| Presence of Reductants | Strong reducing agents in the sample can interfere with the oxidation reaction. Consider sample purification steps if high concentrations of reductants are suspected. |
| Insufficient Enzyme Concentration | The concentration of the peroxidase in the sample may be below the limit of detection for the assay. The test is highly sensitive, capable of detecting blood diluted to 1 in 10,000, but very low concentrations may not yield a positive result.[2] Consider concentrating the sample if possible. |
| Denaturation of Hemoglobin | Certain household chemicals or harsh sample treatments can denature the hemoglobin, destroying its peroxidase activity.[6] |
Issue 3: Inconsistent Results Between Replicates
High variability between replicate wells or samples can compromise the reliability of quantitative results.
Possible Causes and Solutions
| Cause | Solution |
| Inaccurate Pipetting | Small variations in reagent or sample volumes can lead to significant differences in signal. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Inconsistent Incubation Times | The color development is time-dependent. A rapid pink color change should occur within 10-15 seconds for a positive result.[1][5] For quantitative assays, it is critical to adhere to a precise and consistent incubation time for all samples. |
| Temperature Fluctuations | Enzyme kinetics are sensitive to temperature. Ensure all samples and reagents are at the same temperature before starting the reaction and maintain a constant temperature during incubation. |
| Non-homogenous Sample | If the analyte is not evenly distributed in the sample, it can lead to variability. Ensure samples are thoroughly mixed before aliquoting. |
Experimental Protocols
Standard this compound (Kastle-Meyer) Assay Protocol
This protocol is for the presumptive identification of blood.
-
Sample Collection : Using a clean cotton swab moistened with deionized water, rub the suspected stain to transfer a visible amount of the substance onto the swab.[1][4]
-
Ethanol Addition (Optional) : Add 1-2 drops of ethanol to the swab to help lyse cells and improve sensitivity.[2]
-
This compound Addition : Add 1-2 drops of the this compound working solution to the swab tip.[4][5]
-
Initial Observation : Observe the swab for approximately 3-5 seconds. If a pink color appears at this stage, the result is inconclusive.[4][5]
-
Hydrogen Peroxide Addition : Add 1-2 drops of 3% hydrogen peroxide to the swab.[4][5]
-
Final Observation : Observe the swab for a color change within 10-15 seconds.[1][5]
Control Procedures
-
Positive Control : Test a known blood standard or a diluted blood sample to confirm that the reagents are working correctly.[1][4]
-
Negative Control : Test a clean, unstained swab to ensure that the reagents themselves or the swab material do not produce a color change.[1][4]
Assay Principle and Workflow Visualization
The following diagrams illustrate the chemical reaction and the general experimental workflow.
A diagram of the this compound assay reaction pathway.
Caption: The oxidation of colorless this compound to pink phenolphthalein.
A diagram of the general experimental workflow for a this compound assay.
Caption: General experimental workflow for a this compound assay.
References
- 1. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]
- 2. sciencebuddies.org [sciencebuddies.org]
- 3. Kastle–Meyer test - Wikipedia [en.wikipedia.org]
- 4. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 5. dfs.dc.gov [dfs.dc.gov]
- 6. The Ability to Affect the Results of a Phenolphthalein Test with Household Chemicals | Instars: A Journal of Student Research [instars-ojs-tamu.tdl.org]
Technical Support Center: Mitigation of Substrate Interference in Bloodstain Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating substrate interference during bloodstain testing.
Troubleshooting Guides
Substrate interference is a critical factor that can lead to false positive or false negative results in presumptive and confirmatory bloodstain testing. The following table summarizes the potential interference of various common substrates with three widely used tests: Luminol, Kastle-Meyer, and ABAcard® HemaTrace®.
Data Presentation: Substrate Interference in Bloodstain Testing
| Substrate | Test | Potential Interference | Mitigation Strategies |
| Denim | Luminol | Low to Moderate | Document initial luminescence, proceed to confirmatory testing. |
| Kastle-Meyer | False Positives: Possible due to chemical treatments in some jeans.[1] | Test an unstained area of the denim as a negative control. | |
| ABAcard® HemaTrace® | Low | Generally reliable; positive results have been obtained from washed jeans.[2] | |
| Leather | Luminol | Low | Generally reliable. |
| Kastle-Meyer | Low | Generally reliable. | |
| ABAcard® HemaTrace® | Low | Generally reliable; positive results have been obtained from leather.[2] | |
| Wood | Luminol | Moderate | Some wood species contain compounds that may cause a weak reaction. |
| Kastle-Meyer | Low | Generally reliable. | |
| ABAcard® HemaTrace® | Low | Generally reliable. | |
| Soil | Luminol | High | Presence of iron and other metals can cause strong false positives. |
| Kastle-Meyer | Moderate | Certain metallic components in soil can cause false positives. | |
| ABAcard® HemaTrace® | Low | Generally reliable; positive results have been obtained from blood mixed with soil.[2] | |
| Cleaning Agents (e.g., Bleach) | Luminol | High (False Positives): Oxidizing agents in bleach are strong catalysts.[3][4] | Allow the area to air out, as the interfering effect of bleach may diminish over time. |
| Kastle-Meyer | High (False Positives): Strong oxidizing agents will cause an immediate color change before the addition of hydrogen peroxide.[5][6] | Follow the two-step procedure strictly; a color change after adding the reagent but before the hydrogen peroxide indicates an inconclusive result due to an oxidizing agent.[7][8] | |
| ABAcard® HemaTrace® | Low | Published validations show that treatment with bleach did not interfere with obtaining results with human blood.[2] |
Experimental Workflows and Logical Relationships
Workflow for Mitigating Substrate Interference
The following diagram outlines a standard workflow for analyzing suspected bloodstains on potentially interfering substrates.
References
- 1. The Effect of Household Oxidizing Cleaners on Chemiluminescence of Blood Using Bluestar® | Semantic Scholar [semanticscholar.org]
- 2. abacusdiagnostics.com [abacusdiagnostics.com]
- 3. [PDF] Comparative study of presumptive and confirmatory tests for detection of blood on serial dilutions and washed stains | Semantic Scholar [semanticscholar.org]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A Comparison of Four Presumptive Tests for the Detection of Blood on Dark Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. troindia.in [troindia.in]
Technical Support Center: Phenolphthalein Test Accuracy & Household Cleaning Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the phenolphthalein (Kastle-Meyer) test for the presumptive identification of blood. It specifically addresses the impact of household cleaning agents on the accuracy of this assay.
Troubleshooting Guides & FAQs
Issue: Unexpected Negative Result with a Suspected Blood Sample
-
Question: My phenolphthalein test is negative, but I strongly suspect the sample contains blood. Could a cleaning agent be the cause?
-
Answer: Yes, this is a common issue. Certain household cleaning agents, particularly those containing bleach (sodium hypochlorite), can cause false-negative results. The oxidizing agents in bleach can degrade the hemoglobin molecule in red blood cells. Since the phenolphthalein test relies on the peroxidase-like activity of the heme group in hemoglobin to catalyze the oxidation of phenolphthalin, degradation of hemoglobin will inhibit the characteristic pink color change, leading to a false negative.[1][2] For instance, a study showed that bloodstains treated with a commercial bleach product containing 7.5% sodium hypochlorite resulted in a negative phenolphthalein test.[3]
-
-
Question: Are detergents without bleach a concern for false negatives?
-
Answer: Yes, detergents can lead to false-negative results primarily through the physical removal of the bloodstain. Many detergents are highly effective at lifting and washing away biological materials, including blood.[4] If a surface has been thoroughly cleaned with a powerful detergent, there may be insufficient blood residue remaining to yield a positive result with the phenolphthalein test. Some detergents may also contain chelating agents, such as sodium edetate, which can bind to the iron in the heme group and interfere with its catalytic activity.[5]
-
Issue: Positive Result in a Control Area or Suspected False Positive
-
Question: I'm seeing a pink color change in an area where I don't expect to find blood. What could be causing this false positive?
-
Answer: False-positive results with the phenolphthalein test can be caused by strong oxidizing agents present in some household cleaning products.[1] These oxidizing agents can directly oxidize the colorless this compound reagent to the pink phenolphthalein, mimicking a positive reaction in the absence of blood. It is crucial to follow the correct procedure of adding the phenolphthalein reagent first, observing for any color change, and then adding the hydrogen peroxide.[6][7] A color change before the addition of hydrogen peroxide indicates the presence of an interfering oxidizing substance.
-
-
Question: Besides cleaning agents, what else can cause a false positive?
-
Answer: A number of substances can cause false-positive reactions with the phenolphthalein test. These include chemical oxidants like copper and nickel salts, as well as plant peroxidases found in vegetables such as horseradish, potatoes, and broccoli.[8] Rust, which is an oxide of iron, may also produce a false-positive result.[8]
-
Quantitative Data Summary
The following table summarizes the impact of various household cleaning agents on the phenolphthalein test as reported in the literature. It is important to note that results can vary based on the specific formulation of the cleaning product, the concentration used, the contact time with the bloodstain, and the nature of the substrate.
| Cleaning Agent | Active Ingredient(s) | Concentration of Active Ingredient | Observed Effect on Phenolphthalein Test | Reference |
| Clorox® Disinfecting Bleach | Sodium Hypochlorite (NaClO) | 7.5% | False Negative (no color change) | [3] |
| All-Purpose Cleaner with Bleach | Sodium Hypochlorite (NaClO) | 2% | Delayed Positive Reaction | [3] |
| Mean Green® Degreaser and Cleaner | Sodium Edetate | Not Specified | Potential for False Negative (due to chelation) | [5] |
| Various Detergents (e.g., Ariel) | Proteases, Surfactants | Not Specified | False Negative (due to effective removal of bloodstains) | [4] |
Experimental Protocols
Protocol 1: Standard Phenolphthalein (Kastle-Meyer) Test
This protocol is a standard method for the presumptive identification of blood.
Materials:
-
Sterile cotton swabs
-
Distilled water
-
Ethanol (95%)
-
Phenolphthalein reagent (Kastle-Meyer reagent)
-
Hydrogen peroxide (3%)
-
Positive control (known blood sample)
-
Negative control (clean swab)
Procedure:
-
Moisten a sterile cotton swab with distilled water.
-
Rub the suspected bloodstain with the moistened swab to transfer a sample.
-
Add 1-2 drops of 95% ethanol to the swab to lyse the red blood cells.
-
Add 1-2 drops of the phenolphthalein reagent to the swab. Observe for any immediate color change. If a pink color appears at this stage, the result is inconclusive due to the presence of an oxidizing agent.[6][7]
-
If no color change is observed, add 1-2 drops of 3% hydrogen peroxide to the swab.
-
Observe for an immediate color change. A rapid shift to a bright pink color indicates a presumptive positive result for blood.[3] A delayed color change (after 30 seconds) may be due to air oxidation and should be interpreted with caution.[3]
Protocol 2: Testing Interference from a Household Cleaning Agent
This protocol outlines a method to assess the impact of a cleaning agent on the phenolphthalein test.
Materials:
-
Known blood sample (e.g., synthetic blood or animal blood)
-
Household cleaning agent to be tested
-
Substrate (e.g., cotton fabric, ceramic tile)
-
Materials for the Standard Phenolphthalein Test (as listed above)
Procedure:
-
Apply a known quantity of the blood sample to the substrate and allow it to dry.
-
Prepare a dilution of the household cleaning agent according to the manufacturer's instructions or at a desired experimental concentration.
-
Apply the cleaning agent solution to the dried bloodstain and allow for a specific contact time (e.g., 5, 15, 30 minutes).
-
Gently blot or rinse the treated area as per a simulated cleaning procedure.
-
Allow the substrate to dry completely.
-
Perform the Standard Phenolphthalein Test (Protocol 1) on the treated bloodstain.
-
Perform the Standard Phenolphthalein Test on an untreated bloodstain (positive control) and on a clean area of the substrate (negative control).
-
Record the results, noting any inhibition of the color change (false negative) or any color change in the absence of blood (false positive).
Visualizations
Caption: Chemical pathway of the phenolphthalein test for blood.
Caption: Mechanisms of interference by household cleaning agents.
Caption: Troubleshooting workflow for unexpected phenolphthalein test results.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. SLU Senior Legacy Symposium - Testing of False-Positives with Phenolphthalein and Hemastix [sites.google.com]
- 4. Cyanide - Wikipedia [en.wikipedia.org]
- 5. Assessing hemoglobin concentration using spectroscopic optical coherence tomography for feasibility of tissue diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. medicopublication.com [medicopublication.com]
- 8. researchgate.net [researchgate.net]
improving the specificity of the Kastle-Meyer protocol
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals utilizing the Kastle-Meyer protocol for the presumptive identification of blood.
Frequently Asked Questions (FAQs)
Q1: What is the Kastle-Meyer test and how does it work?
The Kastle-Meyer test is a presumptive colorimetric test used to detect the possible presence of blood. It relies on the peroxidase-like activity of hemoglobin in the blood. The protocol uses a reduced, colorless form of phenolphthalein (phenolphthalin). In the presence of hemoglobin and an oxidizing agent (hydrogen peroxide), the this compound is oxidized back to phenolphthalein, resulting in a vibrant pink color, indicating a presumptive positive result for blood.[1][2]
Q2: What is a "presumptive test," and what are its limitations?
A presumptive test, like the Kastle-Meyer test, indicates the possibility of the presence of a substance, in this case, blood. A positive result is not conclusive proof.[3] Its primary limitation is the potential for false positives, where substances other than blood can trigger a positive reaction. Therefore, a positive result from a Kastle-Meyer test should always be confirmed with a more specific, confirmatory test.[1]
Q3: What can cause a false positive result with the Kastle-Meyer test?
False positives can be caused by two main categories of substances:
-
Chemical Oxidants: Certain chemical compounds can directly oxidize the this compound reagent, causing a color change without the presence of hemoglobin. Examples include salts of copper and nickel.[1]
-
Plant Peroxidases: Some vegetables contain peroxidases, enzymes that can also catalyze the oxidation of this compound. Horseradish, potatoes, broccoli, and cauliflower are well-known sources of such interference.[2]
Q4: Can the Kastle-Meyer test produce false negative results?
Yes, a false negative can occur in the presence of strong reducing agents. These substances can interfere with the oxidation process, preventing the color change even when blood is present.[1]
Q5: How sensitive is the Kastle-Meyer test?
The Kastle-Meyer test is highly sensitive and can detect blood dilutions as low as 1 part in 10,000.[4] Some studies have reported detection in even higher dilutions.
Q6: Does the Kastle-Meyer test differentiate between human and animal blood?
No, the test reacts with hemoglobin from any animal source, not just human blood.[1] To determine the species of origin, further serological tests are required.
Q7: Can the sample be used for DNA analysis after a Kastle-Meyer test?
The standard Kastle-Meyer test is considered non-destructive to the sample, which can theoretically be used for subsequent DNA analysis.[5] However, the reagents, particularly if applied directly to a small stain, can be deleterious to DNA.[6] It is best practice to use a fresh swab of the original stain for DNA testing.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Immediate pink color change upon adding the Kastle-Meyer reagent (before adding hydrogen peroxide) | The sample may contain a chemical oxidant (e.g., copper or nickel salts) that is directly oxidizing the reagent. | This is a clear indication of a false positive. Document the result as inconclusive due to the presence of an interfering chemical oxidant. The modified protocol for improving specificity is designed to detect this issue. |
| No color change, even with a known blood sample | A reducing agent might be present in the sample, inhibiting the oxidation reaction. | If a reducing agent is suspected, attempts can be made to isolate the stain from the interfering substance, though this may not always be feasible. |
| A pink color develops after 30 seconds | The this compound reagent is auto-oxidizing in the air. | A positive reaction for the Kastle-Meyer test should appear almost immediately after the addition of hydrogen peroxide. Any color change that occurs after 30 seconds should be disregarded and considered a negative result.[1][5] |
| Faint or weak color change | The amount of blood present may be very small or highly diluted. | Ensure an adequate sample is collected on the swab. Applying a drop of ethanol to the swab before sampling can help lyse red blood cells and may increase the sensitivity of the test.[1][5] |
Data Presentation: Specificity of the Kastle-Meyer Test
The following table summarizes the reaction of the Kastle-Meyer test to various substances that are known to potentially cause false positives.
| Substance | Expected Result with Standard Kastle-Meyer Protocol |
| Blood | Positive (Rapid Pink Color) |
| Horseradish | Positive |
| Potato | Positive |
| Broccoli | Positive |
| Cauliflower | Positive |
| Copper Salts | Positive |
| Nickel Salts | Positive |
| Rust | Negative |
| Ketchup | Negative[4] |
Experimental Protocols
Standard Kastle-Meyer Protocol
This protocol is a widely used method for the presumptive identification of blood.
Reagents and Materials:
-
Sterile cotton swabs
-
Distilled water
-
Ethanol (95%)
-
Kastle-Meyer Reagent (this compound solution)
-
Hydrogen Peroxide (3% solution)
-
Positive control (known blood sample)
-
Negative control (blank swab)
Procedure:
-
Moisten a sterile cotton swab with a small amount of distilled water or ethanol.
-
Rub the swab firmly over the suspected bloodstain to collect a sample.
-
Add one to two drops of the Kastle-Meyer reagent to the swab.
-
Add one to two drops of 3% hydrogen peroxide to the swab.
-
Observe for an immediate color change. A rapid change to a bright pink color indicates a presumptive positive result for blood.
Specificity-Improved Kastle-Meyer Protocol
This modified protocol helps to identify and exclude false positives caused by chemical oxidants.
Reagents and Materials:
-
Same as the standard protocol.
Procedure:
-
Moisten a sterile cotton swab with a small amount of distilled water or ethanol.
-
Rub the swab firmly over the suspected bloodstain to collect a sample.
-
Add one to two drops of the Kastle-Meyer reagent to the swab.
-
Crucially, wait for 5-10 seconds and observe the swab. If a pink color appears at this stage, it indicates the presence of a chemical oxidant, and the test is considered inconclusive due to a false positive.
-
If no color change is observed after the waiting period, proceed to add one to two drops of 3% hydrogen peroxide to the swab.
-
Observe for an immediate color change. A rapid change to a bright pink color indicates a presumptive positive result for blood.
Visualizations
Kastle-Meyer Chemical Reaction and Interferences
Caption: Chemical pathway of the Kastle-Meyer test and sources of false positive reactions.
Standard Kastle-Meyer Experimental Workflow
Caption: Standard workflow for the Kastle-Meyer presumptive blood test.
Specificity-Improved Kastle-Meyer Workflow
References
Validation & Comparative
A Comparative Guide to the Phenolphthalein (Kastle-Meyer) Test for Bloodstain Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the phenolphthalein test, commonly known as the Kastle-Meyer (KM) test, against other prevalent presumptive methods for the detection of bloodstains. The objective is to offer a clear, data-driven resource for professionals requiring sensitive and reliable blood detection methodologies.
Introduction: The Phenolphthalein (Kastle-Meyer) Test
The Kastle-Meyer test is a cornerstone of forensic serology, serving as a rapid, sensitive, and simple presumptive method for identifying the presence of blood. First described in 1903, the test relies on the peroxidase-like activity of the heme group in hemoglobin.[1] In this catalytic reaction, hemoglobin facilitates the oxidation of the colorless phenolphthalin reagent (reduced phenolphthalein) by hydrogen peroxide. A positive reaction is indicated by a rapid change to a vibrant pink color, signifying the potential presence of blood.
While highly effective for preliminary screening, it is crucial to understand its performance characteristics in relation to other available methods to ensure appropriate application and interpretation of results.
Comparative Performance of Presumptive Blood Tests
The selection of a presumptive test depends on various factors, including the nature of the sample, the required sensitivity, and the potential for subsequent analyses such as DNA profiling. The following table summarizes the key performance indicators of the phenolphthalein test compared to its common alternatives.
Table 1: Quantitative Comparison of Presumptive Blood Tests
| Test Method | Principle | Limit of Detection (Sensitivity) | Common False Positives | Effect on Subsequent DNA Analysis |
| Phenolphthalein (Kastle-Meyer) | Colorimetric | 1:10,000 | Chemical oxidants (e.g., copper, nickel salts), plant peroxidases (e.g., horseradish, potato, turnip, parsnip), leghemoglobin (from legume root nodules).[2][3] | Generally considered non-destructive to DNA; minimal interference reported. |
| Luminol | Chemiluminescence | 1:1,000,000 to 1:10,000,000 | Chemical oxidants (e.g., bleach), copper-containing compounds, plant peroxidases, fecal matter, some paints and cleaning products.[4][5][6] | The aqueous solution can dilute the stain, potentially impacting the recovery of low-quantity DNA. However, it does not typically degrade the DNA molecule itself.[7] |
| Fluorescein | Fluorescence | High (similar to Luminol) | Chemical oxidants (e.g., bleach), copper salts.[6] | Similar to luminol, the application of a liquid reagent can cause sample dilution. |
| Tetramethylbenzidine (TMB) | Colorimetric | 1:10,000 to 1:500,000 | Plant peroxidases, chemical oxidants (e.g., rust, grease, gun oil).[8] | Generally does not interfere with subsequent DNA analysis. |
| Leucomalachite Green (LMG) | Colorimetric | Less sensitive than TMB | Plant peroxidases, chemical oxidants. | Generally considered safe for subsequent DNA testing. |
Summary of Findings:
-
The phenolphthalein and leucomalachite green tests are recognized as being the most specific among the colorimetric tests.[9]
-
Luminol is the most sensitive method, capable of detecting highly diluted or cleaned bloodstains, but it is also prone to a wider range of false positives.[10]
-
Tetramethylbenzidine (TMB) offers a balance of high sensitivity and relatively straightforward application.[9]
-
Crucially, most modern presumptive tests, including the phenolphthalein test, are considered compatible with subsequent DNA analysis, as they do not typically degrade DNA.[7] However, methods requiring the application of large volumes of liquid reagents, like luminol spray, carry a risk of sample dilution.
Experimental Protocols
Detailed and consistent methodologies are paramount for obtaining reliable and reproducible results. The following are standard protocols for the phenolphthalein test and two common alternatives.
Phenolphthalein (Kastle-Meyer) Test Protocol
This three-step method helps to identify and exclude chemical oxidants that could cause a false positive.
Reagents:
-
Kastle-Meyer Reagent: A solution of reduced phenolphthalein (this compound) in ethanol with potassium hydroxide.
-
Ethanol (95%)
-
Hydrogen Peroxide (3%)
Procedure:
-
A small sample of the suspected stain is collected using a sterile cotton swab or a piece of filter paper.[11]
-
Add one to two drops of ethanol to the swab. This step helps to expose the hemoglobin.
-
Add one to two drops of the Kastle-Meyer reagent to the swab. Observe for any immediate color change. If a pink color appears at this stage, it indicates the presence of a chemical oxidant, and the test is considered inconclusive.
-
If no color change occurs, add one to two drops of 3% hydrogen peroxide.
-
Result: An immediate and vibrant pink color change is a presumptive positive for blood.[11] A delayed color change (after 30 seconds) should be interpreted with caution as the reagent can slowly oxidize in the air.
Tetramethylbenzidine (TMB) Test Protocol
Reagents:
-
TMB Reagent: 3,3',5,5'-Tetramethylbenzidine dissolved in a solvent like glacial acetic acid.[4]
-
Hydrogen Peroxide (3%)
Procedure:
-
Collect a sample of the suspected stain with a sterile swab or filter paper, moistening with sterile water if necessary.[4]
-
Apply one to two drops of the TMB reagent to the sample. Note any color change. A blue-green color at this stage suggests a chemical oxidant is present, rendering the test inconclusive.[4]
-
If no color change is observed, add one to two drops of 3% hydrogen peroxide.
-
Result: An immediate blue-green color change indicates a presumptive positive for blood.[4]
Luminol Test Protocol
This test must be performed in near-complete darkness to visualize the result.
Reagents:
-
Luminol Solution: A mixture containing luminol, an alkali (like sodium carbonate or potassium hydroxide), and an oxidant (hydrogen peroxide) in distilled water.
Procedure:
-
Darken the area to be tested completely.
-
Spray a fine mist of the luminol solution over the area where blood is suspected.
-
Result: A blue-white chemiluminescent glow, visible in the dark, indicates a presumptive positive for blood.[6] The glow is transient and should be documented immediately through photography.
Experimental Workflow and Logic
The logical progression from a suspected stain to a confirmed result is critical in forensic analysis. Presumptive tests represent the initial screening step, guiding the decision to proceed with more specific and resource-intensive confirmatory tests.
Caption: Workflow for the analysis of suspected bloodstains.
Conclusion
The phenolphthalein (Kastle-Meyer) test remains a highly valuable and reliable tool for the presumptive identification of blood. Its primary strengths lie in its high specificity compared to other colorimetric tests and its simple, rapid procedure that is generally non-detrimental to subsequent DNA analysis.[9] While more sensitive tests like luminol are superior for detecting trace or cleaned stains, they exhibit a higher rate of false positives and can pose a risk of sample dilution. The choice of test should therefore be guided by the specific context of the investigation. For visible stains where specificity is a key concern, the phenolphthalein test provides an excellent balance of performance and reliability.
References
- 1. youtube.com [youtube.com]
- 2. A study of common interferences with the forensic luminol test for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiety - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. "A Study of the Sensitivity and Specificity of 4 Presumptive Tests for " by Milton Cox [aquila.usm.edu]
- 10. Integration of FTIR Spectroscopy and Machine Learning for Kidney Allograft Rejection: A Complementary Diagnostic Tool [mdpi.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to Phenolphthalin and Luminol for Blood Detection
For Researchers, Scientists, and Drug Development Professionals
In the realm of forensic science and clinical diagnostics, the detection of latent bloodstains is a critical task. Two of the most established presumptive tests for this purpose are the phenolphthalin (Kastle-Meyer) test and the luminol test. Both methods rely on the peroxidase-like activity of the heme group in hemoglobin to catalyze an oxidation-reduction reaction, resulting in a visually detectable signal. However, they differ significantly in their sensitivity, specificity, application, and the nature of their signals. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate method for their specific needs.
Principles of Detection
This compound (Kastle-Meyer Test): This colorimetric test utilizes a reduced, colorless form of phenolphthalein. In the presence of hemoglobin and an oxidizing agent (hydrogen peroxide), the phenolphthalein is oxidized, reverting to its colored form and producing a characteristic pink color.
Luminol: This test is based on chemiluminescence. Luminol, in an alkaline solution, is oxidized by hydrogen peroxide in the presence of the iron in hemoglobin, which acts as a catalyst. This reaction produces a transient, vibrant blue glow.[1]
Performance Comparison: A Tabular Summary
| Feature | This compound (Kastle-Meyer Test) | Luminol |
| Principle | Colorimetric | Chemiluminescent |
| Positive Result | Pink Color | Blue Light Emission |
| Sensitivity | 1:10,000[2][3] | Up to 1:1,000,000[3] |
| Specificity | Can produce false positives with chemical oxidants (e.g., bleach) and vegetable peroxidases.[3] | Can produce false positives with copper salts, bleaches, and some plant peroxidases.[1] |
| Application | Suitable for visible stains and smaller areas. | Ideal for searching large areas for latent or cleaned bloodstains. |
| Visualization | Visible under normal lighting conditions. | Requires darkness to visualize the glow. |
| Effect on DNA | Generally considered non-destructive to DNA. | Does not adversely affect subsequent PCR-based DNA analysis.[4][5][6] |
| Stability of Reagents | Reduced phenolphthalein solution can be unstable and oxidize over time if not stored properly. | Luminol solutions are sensitive to light and have a limited shelf life once prepared.[7] |
| Ease of Use | Relatively simple, requires a few dropper bottles of reagents. | Requires a spray applicator and a darkened environment. |
Signaling Pathways and Experimental Workflows
This compound (Kastle-Meyer) Reaction Pathway
Caption: Catalytic oxidation of this compound by hemoglobin.
Luminol Reaction Pathway
Caption: Chemiluminescent reaction of luminol catalyzed by hemoglobin.
Experimental Workflow: Blood Detection
References
- 1. How to accurately detect and locate bloodstains using the luminol reaction in practical applications such as criminal investigation [vacutaineradditives.com]
- 2. m.youtube.com [m.youtube.com]
- 3. troindia.in [troindia.in]
- 4. The effect of luminol on presumptive tests and DNA analysis using the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.astm.org [dl.astm.org]
- 6. [PDF] The effect of luminol on presumptive tests and DNA analysis using the polymerase chain reaction. | Semantic Scholar [semanticscholar.org]
- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenolphthalin and Leucomalachite Green for Presumptive Blood Detection
In the field of forensic science and clinical research, the rapid and accurate presumptive identification of blood is a critical first step in sample analysis. Among the various chemical tests available, the Kastle-Meyer test, utilizing a phenolphthalin indicator, and the Leucomalachite Green (LMG) test are two of the most established methods. This guide provides a detailed comparison of their sensitivity and specificity, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.
Performance Characteristics at a Glance
A summary of the key performance indicators for the this compound (Kastle-Meyer) and Leucomalachite Green tests is presented below. Sensitivity is defined as the highest dilution at which blood can be reliably detected, while specificity relates to the frequency of false-positive reactions with substances other than blood.
| Performance Metric | This compound (Kastle-Meyer) Test | Leucomalachite Green (LMG) Test | Reference(s) |
| Principle of Detection | Peroxidase-like activity of hemoglobin catalyzes the oxidation of colorless this compound to pink phenolphthalein. | Peroxidase-like activity of hemoglobin catalyzes the oxidation of colorless leucomalachite green to a blue-green colored compound. | [1][2] |
| Reported Sensitivity | 1:10,000 to 1:10,000,000 | 1:5,000 to 1:10,000 | [1][3][4] |
| Observed Color Change | Colorless to Pink | Colorless to Blue-Green | [1][3] |
| Common False Positives | Plant peroxidases (e.g., horseradish, broccoli, cauliflower), chemical oxidants (e.g., copper and nickel salts). | Plant peroxidases, chemical oxidants (e.g., bleach), rust. | [3][5][6] |
Delving into the Chemistry: Reaction Mechanisms
Both tests rely on the intrinsic peroxidase-like activity of the heme group in hemoglobin. In the presence of an oxidizing agent, typically hydrogen peroxide, hemoglobin catalyzes the oxidation of a chromogenic substrate, leading to a visible color change.
The chemical transformation in the Kastle-Meyer test involves the oxidation of the reduced, colorless this compound to the vibrant pink phenolphthalein.
Caption: Chemical reaction pathway of the Kastle-Meyer test.
Similarly, the Leucomalachite Green test involves the oxidation of the colorless leuco-form of the dye to the colored malachite green.
Caption: Chemical reaction pathway of the Leucomalachite Green test.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for both tests are provided below.
This compound (Kastle-Meyer) Test Protocol
Reagents:
-
Kastle-Meyer Reagent (this compound solution):
-
Dissolve 2g of phenolphthalein in 100mL of 25% potassium hydroxide.
-
Add 20g of powdered zinc.
-
Gently reflux the solution until it becomes colorless.
-
Store in a brown, tightly sealed bottle with a small amount of zinc powder to maintain the reduced state.
-
-
Ethanol (95% or absolute)
-
Hydrogen Peroxide (3%)
Procedure:
-
Collect a small sample of the suspected stain using a sterile cotton swab or filter paper.
-
Add one to two drops of ethanol to the sample on the swab/paper. This step helps to lyse red blood cells and expose hemoglobin.
-
Apply one to two drops of the Kastle-Meyer reagent to the sample. Observe for any immediate color change. A pink color at this stage indicates the presence of an oxidizing agent other than hydrogen peroxide and is considered a false positive.
-
If no color change is observed, add one to two drops of 3% hydrogen peroxide.
-
An immediate and vibrant pink color change is indicative of a positive result for the presence of blood.
Leucomalachite Green (LMG) Test Protocol
Reagents:
-
LMG Reagent:
-
Dissolve 0.1g of leucomalachite green in 100mL of a solution containing 30mL of glacial acetic acid and 70mL of distilled water.
-
-
Hydrogen Peroxide (3%)
Procedure:
-
Collect a sample of the suspected stain using a sterile cotton swab or filter paper.
-
Apply one to two drops of the LMG reagent to the sample.
-
Add one to two drops of 3% hydrogen peroxide.
-
The development of a blue-green color is considered a positive result for the presumptive presence of blood.
Experimental Workflow
The general workflow for performing a presumptive blood test using either this compound or leucomalachite green is outlined in the diagram below.
References
A Comparative Analysis of Presumptive Tests for Blood: A Guide for Researchers
In the realm of forensic science and clinical research, the preliminary identification of blood is a critical first step. Presumptive tests offer a rapid and sensitive means to detect the potential presence of blood, guiding subsequent confirmatory analyses. This guide provides a comparative analysis of three commonly employed presumptive tests for blood: the Kastle-Meyer (phenolphthalein) test, the Luminol test, and the Leucomalachite Green (LMG) test. The performance of these tests is evaluated based on experimental data, with a focus on sensitivity, specificity, and procedural workflows.
Performance Characteristics of Presumptive Blood Tests
The efficacy of a presumptive test is primarily determined by its sensitivity (the ability to detect minute amounts of a substance) and specificity (the ability to differentiate the target substance from other materials). The following table summarizes the quantitative performance data for the Kastle-Meyer, Luminol, and Leucomalachite Green tests based on various studies.
| Test | Principle | Positive Result | Reported Sensitivity (Blood Dilution) | Common False Positives (Specificity) |
| Kastle-Meyer (Phenolphthalein) | Peroxidase-like activity of hemoglobin catalyzes the oxidation of phenolphthalin to phenolphthalein. | Bright pink color | 1:10,000 to 1:1,000,000[1][2] | Plant peroxidases (e.g., horseradish, potato, broccoli), chemical oxidants (e.g., copper and nickel salts), rust.[1] |
| Luminol | Oxidation of luminol in the presence of an activator (like hydrogen peroxide) and a catalyst (heme), resulting in chemiluminescence. | Blue-white luminescence in the dark | Up to 1:1,000,000[3] | Copper and its alloys, bleach (sodium hypochlorite), horseradish, certain paints and varnishes.[3] |
| Leucomalachite Green (LMG) | Peroxidase-like activity of hemoglobin catalyzes the oxidation of the colorless leuco form of malachite green to the colored form. | Blue-green color | 1:10,000 | Chemical oxidants, plant peroxidases.[2] |
Experimental Protocols
Detailed and consistent methodologies are paramount for obtaining reliable and reproducible results. The following sections outline the standard laboratory protocols for the Kastle-Meyer, Luminol, and Leucomalachite Green tests.
Kastle-Meyer (Phenolphthalein) Test Protocol
The Kastle-Meyer test is a catalytic color test based on the peroxidase-like activity of the heme group in blood.
Reagents:
-
Kastle-Meyer Reagent (this compound Solution): A solution of reduced phenolphthalein in an alkaline solution, typically prepared with zinc dust.
-
Ethanol (95%): Used to increase the sensitivity of the test by exposing the hemoglobin.
-
Hydrogen Peroxide (3%): The oxidant in the reaction.
Procedure:
-
A small sample of the suspected stain is collected using a sterile cotton swab or filter paper.
-
One to two drops of 95% ethanol are applied to the sample on the swab or paper.
-
One to two drops of the Kastle-Meyer reagent are added.
-
Finally, one to two drops of 3% hydrogen peroxide are added.
Interpretation: An immediate and vibrant pink color indicates a positive result for the presumptive presence of blood. A delayed color change or a different color is considered a negative result.
Luminol Test Protocol
The Luminol test is a chemiluminescent assay that is highly sensitive and often used to detect latent bloodstains at a crime scene.
Reagents:
-
Luminol Stock Solution: A solution of luminol powder in a strong base (e.g., sodium hydroxide).
-
Oxidant Solution: Typically a dilute solution of hydrogen peroxide.
-
Working Solution: The stock solution and oxidant are mixed just before use.
Procedure:
-
The area to be tested is darkened.
-
The Luminol working solution is sprayed evenly over the suspected area using a fine mist spray bottle.
-
The area is observed for any luminescence.
Interpretation: A blue-white glow that appears and fades within about 30 seconds is a positive presumptive result for blood.
Leucomalachite Green (LMG) Test Protocol
Similar to the Kastle-Meyer test, the LMG test is a catalytic color test.
Reagents:
-
LMG Reagent: A solution of leucomalachite green in a mixture of glacial acetic acid and distilled water.
-
Hydrogen Peroxide (3%): The oxidant.
Procedure:
-
A sample of the suspected stain is transferred to a cotton swab or filter paper.
-
One to two drops of the LMG reagent are applied to the sample.
-
One to two drops of 3% hydrogen peroxide are then added.
Interpretation: The development of a blue-green color signifies a positive presumptive test for blood.
General Workflow for Presumptive Blood Testing
The logical progression of a presumptive blood test, from sample handling to result interpretation, is a critical aspect of forensic and research protocols. The following diagram illustrates this general workflow.
A generalized workflow for presumptive blood testing.
Signaling Pathway of Catalytic Presumptive Tests
The underlying principle of the colorimetric presumptive tests (Kastle-Meyer and Leucomalachite Green) involves a catalytic reaction driven by the peroxidase-like activity of hemoglobin. The following diagram illustrates this signaling pathway.
The catalytic pathway of colorimetric presumptive blood tests.
References
A Comparative Guide to Confirmatory Blood Tests Following a Positive Phenolphthalein Result
For Researchers, Scientists, and Drug Development Professionals
Following a preliminary positive result from the phenolphthalein (Kastle-Meyer) test, which indicates the possible presence of blood, a confirmatory test is essential to conclusively identify the substance as blood. This guide provides a detailed comparison of common confirmatory tests, offering insights into their methodologies, performance characteristics, and underlying principles to aid researchers in selecting the most appropriate method for their needs.
Comparison of Confirmatory Blood Tests
The selection of a confirmatory test often depends on factors such as the nature of the sample, the required sensitivity and specificity, and the available laboratory equipment. The following table summarizes the key performance indicators of four widely used confirmatory tests.
| Test | Principle | Sensitivity | Specificity | Advantages | Disadvantages |
| Takayama Test | Microcrystalline | High (92.68%)[1] | High (100%)[1] | Simple, inexpensive, effective on older stains. | Can be affected by contaminants, requires a microscope. |
| Teichmann Test | Microcrystalline | Lower than Takayama[2] | High | Specific for blood, simple procedure. | Less sensitive than Takayama, prone to false negatives with aged or decomposed stains.[3] |
| ABAcard® HemaTrace® | Immunochromatographic | High (LOD: 0.07 µg/mL hemoglobin) | Very High (Human-specific) | Rapid, easy to use, highly specific for human blood. | More expensive than crystal tests, potential for high-dose hook effect. |
| Hexagon OBTI | Immunochromatographic | High (≥ 30 ng/mL hemoglobin) | Very High (Human-specific) (100% in a validation study) | Rapid, simple, highly specific for human blood. | More expensive than crystal tests. |
Experimental Protocols
Detailed methodologies for each confirmatory test are provided below. Adherence to these protocols is crucial for obtaining accurate and reliable results.
Takayama Test (Hemochromogen Crystal Assay)
Objective: To form pyridine hemochromogen crystals from the heme portion of hemoglobin.
Materials:
-
Microscope slide and coverslip
-
Suspected blood sample
-
Takayama reagent (a solution of pyridine, glucose, and sodium hydroxide)
-
Heating block or water bath (65°C)
-
Microscope
Procedure:
-
Place a small portion of the suspected bloodstain or a dried extract onto a clean microscope slide.
-
Add a few drops of Takayama reagent to the sample.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
Gently warm the slide on a heating block or in a water bath at 65°C for 1-2 minutes.
-
Allow the slide to cool at room temperature.
-
Observe the slide under a microscope at 100x and 400x magnification.
-
Positive Result: The formation of pink, needle-shaped or feathery pyridine hemochromogen crystals confirms the presence of blood.
Teichmann Test (Hematin Crystal Assay)
Objective: To form hematin chloride (hemin) crystals from hemoglobin.
Materials:
-
Microscope slide and coverslip
-
Suspected blood sample
-
Teichmann reagent (a solution of potassium bromide, potassium chloride, and potassium iodide in glacial acetic acid)
-
Alcohol lamp or Bunsen burner
-
Microscope
Procedure:
-
Place a small amount of the suspected bloodstain onto a microscope slide.
-
Add a drop of Teichmann reagent to the sample.
-
Place a coverslip over the sample.
-
Gently heat the slide over a low flame for a few seconds until bubbles start to form. Be careful not to boil the reagent.
-
Allow the slide to cool completely.
-
Examine the slide under a microscope.
-
Positive Result: The presence of dark brown, rhombic-shaped hematin chloride crystals indicates the presence of blood.
ABAcard® HemaTrace®
Objective: To detect the presence of human hemoglobin using an immunochromatographic assay.
Materials:
-
ABAcard® HemaTrace® test strip
-
Extraction buffer (provided with the kit)
-
Collection tube
-
Suspected blood sample
Procedure:
-
Place a small cutting of the stained material or a swab of the stain into the collection tube containing the extraction buffer.
-
Agitate the tube to ensure the sample is thoroughly mixed with the buffer.
-
Apply a few drops of the extract from the collection tube to the sample well (S) of the test strip.
-
Allow the test to develop for up to 10 minutes.
-
Positive Result: The appearance of two pink lines, one in the control region (C) and one in the test region (T), indicates the presence of human blood. A single line in the control region indicates a negative result.
Hexagon OBTI
Objective: To identify human hemoglobin through an immunochromatographic method.
Materials:
-
Hexagon OBTI test cassette
-
Collection tube with transport medium (provided with the kit)
-
Suspected blood sample
Procedure:
-
Collect a sample of the suspected bloodstain using a sterile swab or by taking a small cutting of the material.
-
Insert the sample into the collection tube containing the transport medium and mix well.
-
Break the tip of the collection tube and dispense 2-3 drops of the mixture into the sample well of the test cassette.
-
Read the results within 2-5 minutes.
-
Positive Result: The appearance of a blue line in both the control (C) and test (T) areas confirms the presence of human blood. A single blue line in the control area indicates a negative result.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying biochemical principles, the following diagrams have been generated.
References
A Comparative Guide to the Cross-Reactivity of the Phenolphthalin Test with Non-Human Blood
For researchers, forensic scientists, and professionals in drug development, the accurate identification of blood is a critical first step in many analytical protocols. The phenolphthalin test, also known as the Kastle-Meyer test, is a widely used presumptive assay for the detection of blood. Its simplicity, high sensitivity, and rapidity make it a valuable screening tool. However, its utility in contexts involving non-human samples necessitates a thorough understanding of its cross-reactivity. This guide provides a comparative analysis of the this compound test's performance with non-human blood and other substances, supported by experimental data.
Principle of the this compound Test
The Kastle-Meyer test relies on the peroxidase-like activity of the heme group in hemoglobin.[1] In an alkaline environment, hemoglobin catalyzes the oxidation of the colorless this compound (the reduced form of phenolphthalein) by hydrogen peroxide. This reaction results in the formation of phenolphthalein, which appears as a vibrant pink color, indicating a positive result.[1][2]
Comparative Sensitivity and Specificity
The this compound test is renowned for its high sensitivity, capable of detecting minute traces of blood. However, its specificity can be a concern, as other substances can elicit false-positive reactions.
Sensitivity with Non-Human Blood:
Studies have demonstrated that the this compound test reacts positively with hemoglobin-based blood from various animal species. A validation study focusing on non-human blood found that the Kastle-Meyer test could detect animal blood down to a dilution of 1:16,384 in direct tests.[3] Another comparative study involving human, dog, and goat blood also reported positive results with the this compound assay, with sensitivity observed at high dilutions.
Quantitative Data on Cross-Reactivity and False Positives:
The following table summarizes the performance of the this compound test with various non-human blood samples and potential interfering substances.
| Test Substance | This compound Test Result | Reported Sensitivity/Specificity | Reference |
| Non-Human Blood | |||
| Animal Blood (General) | Positive | Sensitivity down to 1:16,384 dilution (direct test) | [3] |
| Dog Blood | Positive | Positive results with high dilutions | |
| Goat Blood | Positive | Positive results with high dilutions | |
| Fish Blood (Aged) | Poor performance | --- | [3] |
| Potential False Positives | |||
| Potato | Faint Positive | Lower specificity compared to Hemastix for this substance | [3] |
| Tomato | Negative | High specificity | [3] |
| Rust | Negative | High specificity | [3] |
| Avian Uric Acid | Negative | High specificity | [3] |
| Bleach | Negative | High specificity | [3] |
| Sink Rot | Negative | High specificity | [3] |
| Chemical Oxidants (e.g., copper and nickel salts) | Positive | Can cause the reagent to turn pink before adding hydrogen peroxide | [1] |
| Plant Peroxidases (e.g., horseradish) | Positive | A known source of false-positive reactions |
Note: The sensitivity of the test can be influenced by the testing method (direct vs. indirect/rub test) and the substrate on which the blood is deposited.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible results with the this compound test.
Preparation of Kastle-Meyer Reagent:
-
Stock Solution:
-
Dissolve 2 grams of phenolphthalein and 20 grams of potassium hydroxide in 100 mL of distilled water.
-
Add 20 grams of zinc dust.
-
Gently boil the solution under reflux for 2-3 hours until it becomes colorless.
-
Cool the solution and store it in a sealed bottle containing a small amount of zinc dust to maintain it in its reduced state.
-
-
Working Solution:
-
Mix 2 mL of the this compound stock solution with 10 mL of ethanol and 10 mL of distilled water.
-
Test Procedure:
-
Obtain a small sample of the suspected stain using a sterile cotton swab or filter paper.
-
Apply one to two drops of absolute ethanol to the sample. This helps to expose the hemoglobin.
-
Add one to two drops of the Kastle-Meyer working solution to the sample.
-
Wait for a few seconds to observe any color change. A premature pink color may indicate the presence of an oxidizing agent.
-
Add one to two drops of 3% hydrogen peroxide.
-
Observation: An immediate and distinct pink color indicates a positive result for the presence of blood. A delayed or faint color change should be interpreted with caution. A negative result shows no color change.
Visualizing the Reaction and Workflow
Chemical Reaction Pathway:
The following diagram illustrates the catalytic mechanism of the this compound test.
Experimental Workflow for Cross-Reactivity Testing:
This diagram outlines a systematic approach to evaluating the cross-reactivity of the this compound test.
Conclusion
The this compound (Kastle-Meyer) test is a highly sensitive presumptive test for blood that exhibits significant cross-reactivity with non-human animal blood due to the conserved peroxidase-like activity of hemoglobin. While this broad reactivity is advantageous for detecting blood in general, it necessitates confirmatory tests for species identification. The test demonstrates high specificity against many common household and environmental substances, although false positives from strong chemical oxidants and plant-based peroxidases remain a consideration. For researchers and professionals working with non-human samples, understanding these performance characteristics is essential for the accurate interpretation of results and the design of subsequent analytical procedures.
References
A Comparative Analysis of Phenolphthalin and Other Presumptive Tests for the Detection of Washed and Diluted Bloodstains
A Guide for Researchers and Forensic Scientists
The detection of latent or diluted bloodstains, particularly on washed materials, presents a significant challenge in forensic science. Presumptive tests are crucial in these scenarios, providing a preliminary indication of the presence of blood and guiding subsequent, more conclusive analyses. This guide offers a detailed comparison of the performance of the phenolphthalein-based Kastle-Meyer (KM) test with other common presumptive tests—luminol, fluorescein, and leuco crystal violet (LCV)—when applied to washed or diluted bloodstains.
At a Glance: Comparative Performance
The following table summarizes the key performance characteristics of the four presumptive tests based on available experimental data. It is important to note that performance can vary depending on the substrate, the extent of washing, and the specific protocol employed.
| Test | Principle | Reported Sensitivity (Dilution) | Performance on Washed Stains | Key Advantages | Key Disadvantages |
| Phenolphthalein (Kastle-Meyer) | Colorimetric | Up to 1:10,000[1] | Moderate; sensitivity decreases with washing.[1] | Simple, inexpensive, and performed in normal light. | Less sensitive than luminol; can be affected by strong oxidants. |
| Luminol | Chemiluminescent | Up to 1:10,000,000[2] | High; considered the most sensitive for washed and diluted stains.[3][4] | Extremely high sensitivity; can detect patterns over large areas. | Requires near-total darkness; can be overly sensitive, leading to background reactions; may dilute stains. |
| Fluorescein | Fluorescent | Up to 1:100,000 | Good; can detect latent stains after cleaning. | High sensitivity; reaction persists longer than luminol, allowing for more detailed examination. | Requires an alternate light source (ALS) and viewing goggles; can have background fluorescence on some surfaces. |
| Leuco Crystal Violet (LCV) | Colorimetric | Up to 1:10,000[5] | Good; enhances visible and latent bloodstains on porous surfaces.[5] | Visible in normal light; provides good contrast and can enhance impression evidence. | Less sensitive than luminol; can stain the background, potentially obscuring details. |
In-Depth Analysis of Presumptive Tests
Phenolphthalin (Kastle-Meyer Test)
The Kastle-Meyer test is a widely used and cost-effective presumptive test for blood. It relies on the peroxidase-like activity of the heme group in hemoglobin to catalyze the oxidation of colorless this compound to the bright pink phenolphthalein in the presence of hydrogen peroxide.[6]
While effective for visible stains, its sensitivity is lower than that of chemiluminescent and fluorescent methods, making it less ideal for heavily washed or highly diluted stains. Studies have shown that while blood can be detected on fabrics after washing with detergents, the intensity of the reaction diminishes significantly.[1] The presence of strong oxidizing agents, including some household cleaners and bleach, can lead to false-positive results.[7]
Luminol
Luminol is renowned for its high sensitivity in detecting trace amounts of blood, even after attempts to clean a crime scene.[4] The reaction, which produces a characteristic blue-green chemiluminescence, is also catalyzed by the heme group in hemoglobin.[5] This high sensitivity makes it particularly effective for washed and extensively diluted bloodstains.[3][4] However, the test must be performed in near-complete darkness, and the fleeting nature of the luminescence can make documentation challenging.[5] Furthermore, luminol reacts with a variety of substances, including bleach, certain metals, and plant peroxidases, which can lead to false positives.[8]
Fluorescein
Fluorescein is another highly sensitive reagent that, in the presence of an oxidizing agent and the heme catalyst, will fluoresce under an alternate light source. It offers the advantage of a longer-lasting reaction compared to luminol, providing more time for examination and photography. It is effective in detecting latent bloodstains that have been cleaned. The primary drawback is the need for specialized equipment, including an ALS and appropriate barrier filters.
Leuco Crystal Violet (LCV)
LCV is a colorimetric test that produces a deep purple color in the presence of blood.[5] It is particularly useful for enhancing visible and latent bloodstains on porous surfaces and can be used to develop impression evidence such as shoe prints in blood.[5][9] The reaction is visible in normal light, which simplifies the process of documentation.[5] While its sensitivity is comparable to the Kastle-Meyer test, it is generally less sensitive than luminol.[5] One potential issue with LCV is that it can cause background staining, which may interfere with the interpretation of results.
Experimental Methodologies
The following sections provide detailed protocols for the preparation and application of each presumptive test.
Phenolphthalein (Kastle-Meyer) Test Protocol
Reagent Preparation:
-
Stock Solution: Dissolve 2 grams of phenolphthalein in 100 mL of 25% sodium hydroxide.
-
Working Solution (Reduced Phenolphthalein): To the stock solution, add 20 grams of powdered zinc. Gently reflux the solution until it becomes colorless. The solution should be stored in a dark, airtight bottle containing a small amount of zinc powder to maintain its reduced state.[10][11]
Experimental Procedure for Washed/Diluted Stains:
-
Take a sterile cotton swab and moisten it with distilled water.
-
Gently rub the swab on the suspected area of the washed fabric or the location of the diluted stain.
-
Add one to two drops of 95% ethanol to the swab to lyse any red blood cells.
-
Apply one to two drops of the Kastle-Meyer working solution to the swab.
-
Wait for approximately 5-10 seconds to observe any immediate color change. If a pink color appears at this stage, it indicates the presence of an oxidizing agent, and the test is considered inconclusive.
-
Add one to two drops of 3% hydrogen peroxide to the swab.
-
A rapid change to a bright pink color within 10-15 seconds is a positive presumptive test for blood.[1] A color change after this period may be a false positive.
Luminol Test Protocol
Reagent Preparation:
There are various formulations for luminol. A common one involves:
-
Solution A: Dissolve 0.1 g of luminol and 5.0 g of sodium carbonate in 100 mL of distilled water.
-
Solution B: Add 0.7 g of sodium perborate to 100 mL of distilled water.
Immediately before use, mix equal parts of Solution A and Solution B.[12]
Experimental Procedure for Washed/Diluted Stains:
-
Ensure the testing environment is in near-total darkness.
-
Prepare the fresh luminol working solution.
-
Using a fine-mist spray bottle, lightly and evenly spray the area of interest on the washed garment or surface. Avoid oversaturation, as this can cause the potential stain to run.[8]
-
Observe for a blue-green chemiluminescence. The glow is often faint and transient.
-
Document any positive reactions immediately through photography with a long exposure time.
Fluorescein Test Protocol
Reagent Preparation:
-
A typical formulation involves a solution of fluorescein and a zinc-based reducing agent in an alkaline solution. Commercial kits are readily available and often recommended for consistency.
Experimental Procedure for Washed/Diluted Stains:
-
Darken the room, although complete darkness is not as critical as with luminol.
-
Lightly spray the suspect area with the fluorescein reagent.
-
Immediately after, spray the same area with a 3% hydrogen peroxide solution.
-
Illuminate the area with an alternate light source (ALS) in the 450-485 nm range.
-
View the area through orange or yellow goggles or a camera filter.
-
A positive reaction will appear as a greenish-white fluorescence.
Leuco Crystal Violet (LCV) Test Protocol
Reagent Preparation:
A common formulation includes:
-
Dissolve 10 g of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide.
-
Add and dissolve 3.7 g of sodium acetate.
-
Finally, add and dissolve 1.0 g of Leuco Crystal Violet.[13][14]
Experimental Procedure for Washed/Diluted Stains:
-
The test is performed under normal lighting conditions.
-
Using a fine-mist sprayer, apply the LCV solution to the suspected area.
-
Development of a deep purple color should occur within 30 seconds for a positive reaction.[9]
-
The developed stain can be photographed for documentation. Care should be taken to avoid over-application, which can cause the stain to run.
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the chemical reaction of the Kastle-Meyer test and a generalized workflow for testing washed bloodstains.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A study of the sensitivity and specificity of four presumptive tests for blood. | Semantic Scholar [semanticscholar.org]
- 4. Examination of Traces of Blood Stains on Different Fabrics after Washing [ijaresm.com]
- 5. Enhancement of Bloodstains on Washed Clothing Using Luminol and LCV Reagents [crime-scene-investigator.net]
- 6. sciencebuddies.org [sciencebuddies.org]
- 7. instars-ojs-tamu.tdl.org [instars-ojs-tamu.tdl.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Leucocrystal Violet - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]
- 10. sciencenotes.org [sciencenotes.org]
- 11. How to Make Kastle-Meyer Solution [thoughtco.com]
- 12. maine.gov [maine.gov]
- 13. forensicresources.org [forensicresources.org]
- 14. bvda.com [bvda.com]
Spectrophotometric Blood Quantification: A Comparative Guide to the Phenolphthalin Reaction and Alternative Methods
For researchers, scientists, and drug development professionals engaged in hematological analysis, the accurate quantification of blood is paramount. This guide provides a comprehensive comparison of the spectrophotometric analysis of the phenolphthalin reaction against established quantitative methods, supported by experimental data and detailed protocols.
The this compound test, also known as the Kastle-Meyer test, is a widely recognized presumptive assay for the detection of blood. Its application in quantitative analysis, however, is less common. This guide will objectively evaluate its role in blood analysis alongside gold-standard spectrophotometric techniques, namely the Cyanmethemoglobin (HiCN) and Sodium Lauryl Sulfate-Hemoglobin (SLS-HGB) methods.
Comparative Analysis of Blood Quantification Methods
The selection of a suitable blood quantification method hinges on the specific requirements of the analysis, including desired accuracy, sample volume, and throughput. While the this compound reaction serves as a rapid, highly sensitive screening tool, the HiCN and SLS-HGB methods offer superior accuracy and reproducibility for precise quantification.
| Parameter | This compound (Kastle-Meyer) Test | Cyanmethemoglobin (HiCN) Method | Sodium Lauryl Sulfate-Hemoglobin (SLS-HGB) Method |
| Principle | Catalytic oxidation of reduced phenolphthalein by heme, producing a pink color. | Conversion of all forms of hemoglobin (except sulfhemoglobin) to cyanmethemoglobin.[1] | Lysis of red blood cells and formation of a stable colored complex with hemoglobin.[2] |
| Analysis Type | Primarily qualitative/presumptive; semi-quantitative at best. | Quantitative. | Quantitative. |
| Wavelength of Max. Absorbance | Not typically used for spectrophotometric quantification. | 540 nm.[1] | 535 nm.[3] |
| Sensitivity | High (detection down to 1:10,000 dilution).[4] | High. | High. |
| Specificity | Can produce false positives with chemical oxidants and plant peroxidases.[5] | High; measures all clinically significant hemoglobin forms except sulfhemoglobin.[1] | High; less interference from lipemia than the HiCN method.[3] |
| Toxicity of Reagents | Relatively low. | Drabkin's reagent contains cyanide, which is highly toxic.[1] | Cyanide-free, posing a lower health risk.[6] |
| Reaction Time | Rapid (seconds).[7] | ~15 minutes for full color development.[8] | Very rapid (<15 seconds).[3] |
| Stability of Final Product | The pink color can fade over time. | Cyanmethemoglobin is very stable.[1] | The SLS-hemoglobin complex is stable for at least 120 minutes.[3] |
| Standardization | Not standardized for quantification. | Readily standardized with commercially available standards.[1] | Can be standardized against the HiCN method.[3] |
Experimental Protocols
This compound (Kastle-Meyer) Test for Presumptive Blood Detection
This protocol outlines the standard procedure for the qualitative identification of blood.
Reagents:
-
Kastle-Meyer Reagent (Reduced Phenolphthalein Solution)
-
Ethanol (95%)
-
Hydrogen Peroxide (3%)
-
Distilled Water
-
Known blood sample (positive control)
-
Blank substrate (negative control)
Procedure:
-
A small sample of the suspected stain is collected on a sterile cotton swab or filter paper.[7]
-
A drop of ethanol is added to the sample to enhance the reaction.[9]
-
A drop of the Kastle-Meyer reagent is added to the sample.[7]
-
Finally, a drop of 3% hydrogen peroxide is added.[7]
-
Observation: An immediate and intense pink color indicates a positive result for the presence of blood.[9] A delayed or faint color change may be considered inconclusive.
Cyanmethemoglobin (HiCN) Method for Hemoglobin Quantification
This is the internationally recommended standard method for hemoglobin determination.[8]
Reagents:
-
Drabkin's Reagent (containing potassium ferricyanide, potassium cyanide, and a non-ionic detergent).[1]
-
Hemoglobin Standard
-
Distilled Water
Procedure:
-
Pipette 5.0 mL of Drabkin's reagent into test tubes labeled 'Blank', 'Standard', and 'Test'.[1]
-
Add 20 µL of distilled water to the 'Blank' tube.
-
Add 20 µL of Hemoglobin Standard to the 'Standard' tube.[1]
-
Add 20 µL of the well-mixed blood sample to the 'Test' tube.[1]
-
Mix the contents of each tube thoroughly and allow them to stand at room temperature for at least 15 minutes to ensure complete conversion of hemoglobin to cyanmethemoglobin.[8]
-
Set the spectrophotometer to a wavelength of 540 nm and zero the instrument using the 'Blank' solution.[8]
-
Measure the absorbance of the 'Standard' and 'Test' solutions.
-
Calculation: The hemoglobin concentration in the sample is calculated using the formula: Hemoglobin (g/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard[8]
Sodium Lauryl Sulfate-Hemoglobin (SLS-HGB) Method for Hemoglobin Quantification
A safer, cyanide-free alternative to the HiCN method.
Reagents:
-
SLS Reagent (containing Sodium Lauryl Sulfate)
-
Hemoglobin Standard
-
Distilled Water
Procedure:
-
Pipette 3.0 mL of the SLS reagent into test tubes labeled 'Blank', 'Standard', and 'Test'.[3]
-
Add 20 µL of distilled water to the 'Blank' tube.
-
Add 20 µL of Hemoglobin Standard to the 'Standard' tube.
-
Add 20 µL of the blood sample to the 'Test' tube.[3]
-
Mix well. The conversion to the SLS-hemoglobin complex is almost instantaneous.[3]
-
Set the spectrophotometer to a wavelength of 535 nm and zero the instrument using the 'Blank' solution.[3]
-
Measure the absorbance of the 'Standard' and 'Test' solutions.
-
Calculation: The hemoglobin concentration is calculated using the same formula as the HiCN method.
Visualizing the Methodologies
To further elucidate the processes involved, the following diagrams illustrate the workflows and reaction pathways.
Conclusion
The spectrophotometric analysis of the this compound reaction, or Kastle-Meyer test, is a highly effective and sensitive method for the presumptive identification of blood. Its utility, however, is primarily qualitative. For robust and precise blood quantification, the cyanmethemoglobin (HiCN) and sodium lauryl sulfate-hemoglobin (SLS-HGB) methods are the established standards. The HiCN method, while highly accurate, involves the use of toxic cyanide. The SLS-HGB method offers a comparable, and in some cases superior, performance with the significant advantage of being cyanide-free, making it a safer and more environmentally friendly option for modern laboratories. The choice between these methods should be guided by the specific analytical needs, safety considerations, and regulatory requirements of the research or diagnostic setting.
References
- 1. laboratorytests.org [laboratorytests.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SLS detection method [sysmex-europe.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Phenolphthalein: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of phenolphthalein is critical for maintaining a safe laboratory environment. This guide provides procedural, step-by-step instructions to ensure compliance and safety.
Phenolphthalein, a common laboratory chemical, is categorized as hazardous waste and requires specific disposal procedures. It is crucial to avoid disposing of phenolphthalein solutions directly into the drainage system.[1] The recommended method for managing phenolphthalein waste is through a licensed waste disposal company, often involving incineration.[2][3]
Immediate Safety and Handling Precautions
Before handling phenolphthalein, it is imperative to be familiar with the necessary personal protective equipment (PPE) and safety measures to minimize exposure and risk.
| Safety Measure | Protocol |
| Personal Protective Equipment (PPE) | Always wear safety glasses, chemical-resistant gloves, and a laboratory coat.[4] |
| Ventilation | Handle phenolphthalein in a well-ventilated area to avoid inhalation of vapors.[5] |
| Ignition Sources | Phenolphthalein solutions are often flammable; keep away from heat, sparks, and open flames.[5][6] |
| Spill Management | In case of a spill, absorb the material with an inert, non-combustible substance like sand or earth.[6] |
Step-by-Step Disposal Protocol
The proper disposal of phenolphthalein waste involves several key steps to ensure the safety of laboratory personnel and environmental protection.
-
Waste Collection :
-
Waste Storage :
-
Professional Disposal :
-
Spill Cleanup and Disposal :
-
For small spills, absorb the phenolphthalein solution with a non-combustible absorbent material.[6]
-
Carefully collect the absorbed material and place it in a suitable, sealed container for hazardous waste.[1][6]
-
Clean the spill area thoroughly with soap and water.[1]
-
For large spills, dike the area to prevent spreading and absorb the material.[6]
-
Experimental Protocols Referenced
The disposal procedures outlined are based on established safety protocols found in Safety Data Sheets (SDS) for phenolphthalein. These documents provide standardized guidelines for chemical handling and waste management. While specific experimental use of phenolphthalein varies, the disposal principles remain consistent.
In some educational settings, for very dilute, neutralized solutions, there may be specific institutional protocols. For instance, a basic (pink) phenolphthalein solution might be neutralized with a mild acid until it becomes colorless, and then flushed with a large volume of water.[7] However, this is not a standard procedure for research or industrial laboratory waste and should only be performed if explicitly permitted by local regulations and institutional policy.
Phenolphthalein Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of phenolphthalein waste in a laboratory setting.
Caption: Phenolphthalein Waste Disposal Flowchart
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
